molecular formula C32H51N8O17P3S B15585067 Biotin-16-dCTP

Biotin-16-dCTP

Cat. No.: B15585067
M. Wt: 944.8 g/mol
InChI Key: ZASUZJWVLSBCNG-QTIUBNCPSA-N
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Description

Biotin-16-dCTP is a useful research compound. Its molecular formula is C32H51N8O17P3S and its molecular weight is 944.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H51N8O17P3S

Molecular Weight

944.8 g/mol

IUPAC Name

[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C32H51N8O17P3S/c33-30-20(17-40(32(46)39-30)28-16-22(41)23(55-28)18-54-59(50,51)57-60(52,53)56-58(47,48)49)8-6-14-35-27(44)12-7-15-36-25(42)10-2-1-5-13-34-26(43)11-4-3-9-24-29-21(19-61-24)37-31(45)38-29/h17,21-24,28-29,41H,1-5,7,9-16,18-19H2,(H,34,43)(H,35,44)(H,36,42)(H,50,51)(H,52,53)(H2,33,39,46)(H2,37,38,45)(H2,47,48,49)/t21-,22?,23+,24-,28+,29-/m0/s1

InChI Key

ZASUZJWVLSBCNG-QTIUBNCPSA-N

Origin of Product

United States

Foundational & Exploratory

Biotin-16-dCTP: An In-depth Technical Guide for Non-Radioactive Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-16-dCTP, a modified deoxycytidine triphosphate used for the non-radioactive labeling of DNA. It details the core principles of its application, provides structured data for experimental design, and offers detailed protocols for various enzymatic labeling methods.

Core Concepts

This compound is a critical reagent in molecular biology for generating biotin-labeled DNA probes. This analog of deoxycytidine triphosphate (dCTP) has a biotin (B1667282) molecule attached to the C5 position of the pyrimidine (B1678525) ring via a 16-atom spacer arm.[1][2] This linker arm is crucial as it minimizes steric hindrance, allowing for efficient incorporation of the modified nucleotide into a growing DNA strand by various DNA polymerases.[1][2]

The principle of its use lies in the high-affinity and specific interaction between biotin and streptavidin (or avidin).[3][4] Once the biotinylated probe is hybridized to its target nucleic acid sequence, it can be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or a fluorophore.[2] This indirect detection method offers a safe and versatile alternative to radioactive labeling.[5]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₂H₅₁N₈O₁₇P₃S (free acid)[1]
Molecular Weight944.78 g/mol (free acid)[1]
Purity≥ 95% (HPLC)[1]
Concentration1.0 mM - 1.1 mM solution[1]
pH7.5 ± 0.5[1]
Storage-20°C[1]
Shelf Life12 months from date of delivery[1]
Enzymatic Incorporation and Efficiency

This compound can be enzymatically incorporated into DNA by a variety of DNA polymerases in place of the natural dCTP.[1] Taq DNA polymerase, in particular, demonstrates a higher tolerance for this compound compared to its uridine (B1682114) counterpart, Biotin-16-dUTP.[3][6]

Nucleotide AnalogMaximum Substitution without Significant Yield DecreaseNotesReference
This compound ~90%Taq DNA polymerase incorporates with greater efficiency.[3][6]
Biotin-16-dUTP~75%Yield decreases quickly above 75% substitution.[3][6]

For PCR applications, a 50% substitution of dCTP with this compound is often recommended as a starting point to achieve an optimal balance between labeling efficiency and PCR product yield.[2] However, individual optimization is encouraged for specific applications.[2]

Experimental Workflows and Detection Principles

The following diagrams illustrate the general workflows for common DNA labeling techniques using this compound and the subsequent detection steps.

Biotin_Labeling_and_Detection General Workflow for this compound Labeling and Detection cluster_labeling Enzymatic Labeling cluster_hybridization Hybridization cluster_detection Detection DNA_Template DNA Template Labeled_Probe Biotinylated DNA Probe DNA_Template->Labeled_Probe Biotin_dCTP This compound Biotin_dCTP->Labeled_Probe dNTPs dATP, dGTP, dTTP dNTPs->Labeled_Probe Polymerase DNA Polymerase Polymerase->Labeled_Probe Hybridized_Complex Hybridized Probe-Target Complex Labeled_Probe->Hybridized_Complex Target_NA Target Nucleic Acid (DNA/RNA) Target_NA->Hybridized_Complex Streptavidin_Conjugate Streptavidin-Enzyme/Fluorophore Conjugate Hybridized_Complex->Streptavidin_Conjugate Signal Detectable Signal (Color/Light) Streptavidin_Conjugate->Signal Substrate Substrate (Chromogenic/Chemiluminescent) Substrate->Signal

General workflow from labeling to signal detection.

PCR_Labeling_Workflow PCR Labeling with this compound Template DNA Template PCR Perform PCR Template->PCR Primers Forward & Reverse Primers Primers->PCR Reaction_Mix PCR Reaction Mix (Taq Polymerase, Buffer) Reaction_Mix->PCR dNTP_Mix dNTP Mix (dATP, dGTP, dTTP, this compound) dNTP_Mix->PCR Labeled_Product Biotinylated PCR Product PCR->Labeled_Product Purification Purify Labeled Probe Labeled_Product->Purification

Workflow for PCR-based labeling.

Nick_Translation_Workflow Nick Translation with this compound dsDNA Double-stranded DNA Nicked_DNA Nicked DNA dsDNA->Nicked_DNA Introduces nicks DNaseI DNase I DNaseI->Nicked_DNA Incubation Incubate at 15°C Nicked_DNA->Incubation Reaction_Mix Reaction Mix (DNA Polymerase I, dATP, dGTP, dTTP, this compound) Reaction_Mix->Incubation Labeled_DNA Biotinylated DNA Fragments Incubation->Labeled_DNA Stop_Reaction Stop Reaction (EDTA) Labeled_DNA->Stop_Reaction

Workflow for nick translation labeling.

Random_Priming_Workflow Random Priming with this compound DNA_Template Linear DNA Template Denaturation Denature DNA (Heat) DNA_Template->Denaturation ssDNA Single-stranded DNA Denaturation->ssDNA Annealing Anneal Primers ssDNA->Annealing Random_Primers Random Hexamers/Heptamers Random_Primers->Annealing Extension Primer Extension at 37°C Annealing->Extension Reaction_Mix Reaction Mix (Klenow Fragment, dATP, dGTP, dTTP, this compound) Reaction_Mix->Extension Labeled_Probe Biotinylated DNA Probe Extension->Labeled_Probe

Workflow for random primed labeling.

Experimental Protocols

The following are detailed methodologies for common this compound labeling techniques. Note that optimal conditions may vary depending on the specific template and application, and further optimization may be required.

PCR Labeling

This method allows for the simultaneous amplification and biotinylation of a specific DNA sequence.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase and corresponding 10x PCR buffer

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • This compound (1 mM solution)

  • Nuclease-free water

Protocol:

  • Prepare the dNTP/Biotin-16-dCTP Mix:

    • For a final concentration of 200 µM for each dNTP, with a 50% substitution of dCTP with this compound, combine:

      • dATP (10 mM): 1 µL

      • dGTP (10 mM): 1 µL

      • dTTP (10 mM): 1 µL

      • dCTP (10 mM): 0.5 µL

      • This compound (1 mM): 5 µL

      • Nuclease-free water: to a final volume that allows for easy pipetting into the PCR reaction.

  • Set up the PCR reaction (50 µL total volume):

    • 10x PCR Buffer: 5 µL

    • dNTP/Biotin-16-dCTP mix (as prepared above): appropriate volume for 200 µM final concentration of each nucleotide

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Perform PCR using standard cycling conditions:

    • Initial denaturation: 95°C for 2-5 minutes

    • 25-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of product length

    • Final extension: 72°C for 5-10 minutes

  • Analyze the product:

    • Run a small aliquot (5 µL) on an agarose (B213101) gel to confirm the size and yield of the biotinylated PCR product. A slight band shift compared to an unlabeled control may be visible.

  • Purify the probe:

    • Use a PCR purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides.

Nick Translation

This method introduces nicks into a double-stranded DNA template, and DNA Polymerase I synthesizes a new strand, incorporating this compound.

Materials:

  • Double-stranded DNA (1 µg)

  • 10x Nick Translation Buffer

  • DNase I

  • DNA Polymerase I

  • dNTP mix (0.5 mM each of dATP, dGTP, dTTP)

  • This compound (0.5 mM)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Protocol:

  • Prepare the reaction mix on ice (50 µL total volume):

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (without dCTP): 1 µL

    • This compound (0.5 mM): 1 µL

    • DNA Template (1 µg): X µL

    • DNase I (diluted): Y µL (concentration to be optimized for desired probe size)

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to 50 µL

  • Incubate the reaction:

    • Incubate at 15°C for 60-120 minutes. The incubation time can be adjusted to control the size of the labeled fragments (typically 200-500 bp).

  • Stop the reaction:

    • Add 5 µL of 0.5 M EDTA, pH 8.0.

    • Heat to 65°C for 10 minutes to inactivate the enzymes.

  • Analyze and purify:

    • Check the size of the labeled fragments on an agarose gel.

    • Purify the biotinylated probe using a spin column or ethanol precipitation.

Random Primed Labeling

This technique is used to label DNA by annealing random primers to a denatured template, followed by extension with Klenow Fragment in the presence of this compound.

Materials:

  • Linear DNA template (25-100 ng)

  • Random hexamer or heptamer primers (5x)

  • 10x dNTP/Biotin-16-dCTP labeling mix (1 mM dATP, 1 mM dGTP, 1 mM dTTP, 0.65 mM dCTP, 0.35 mM this compound)

  • Klenow Fragment (exo-)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Protocol:

  • Prepare the DNA template:

    • In a microfuge tube, add 25-100 ng of linear DNA and bring the volume to ~24 µL with nuclease-free water.

  • Denature the DNA:

    • Add 10 µL of 5x random primers.

    • Boil for 5 minutes, then immediately chill on ice for 5 minutes.

  • Set up the labeling reaction on ice:

    • To the denatured DNA/primer mix, add:

      • 10x dNTP/Biotin-16-dCTP labeling mix: 5 µL

      • Klenow Fragment (5 U/µL): 1 µL

      • Nuclease-free water: to a final volume of 50 µL

  • Incubate:

    • Mix gently and incubate at 37°C for 60 minutes.

  • Stop the reaction:

    • Add 5 µL of 0.5 M EDTA, pH 8.0.

  • Purify the probe:

    • Purify using a spin column or ethanol precipitation to remove unincorporated nucleotides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inefficient enzymatic incorporationOptimize the ratio of this compound to dCTP. Ensure the polymerase used is not a high-fidelity enzyme with proofreading activity that might remove the modified nucleotide.[7]
Degraded enzyme or reagentsUse fresh enzymes and ensure proper storage of all reagents at -20°C.
Poor quality DNA templateUse purified DNA template free of inhibitors like EDTA or residual ethanol.
Reduced yield of PCR product High concentration of this compoundDecrease the substitution percentage of this compound. Start with a 1:2 or 1:3 ratio of this compound to dCTP and optimize.[7]
Probe size is too large or too small (Nick Translation) Incorrect DNase I concentration or incubation timeTitrate the amount of DNase I and/or adjust the incubation time at 15°C. Check fragment size on a gel.
No signal in downstream application (e.g., Southern blot, ISH) Insufficient probe labelingVerify labeling efficiency with a dot blot assay before proceeding with hybridization.
Inefficient hybridizationOptimize hybridization temperature, time, and buffer conditions.
Issues with detection reagentsEnsure streptavidin-conjugates and substrates are active and not expired.
High background Non-specific binding of the probeInclude blocking agents (e.g., sheared salmon sperm DNA) in the prehybridization and hybridization buffers.
Non-specific binding of streptavidinUse a blocking buffer (e.g., BSA or non-fat dry milk) before adding the streptavidin conjugate.

References

Biotin-16-dCTP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-dCTP is a modified deoxycytidine triphosphate that serves as an essential tool for the non-radioactive labeling of DNA. It consists of a standard dCTP molecule linked to a biotin (B1667282) moiety via a 16-atom spacer arm. This linker minimizes steric hindrance, allowing for efficient incorporation of the modified nucleotide into a growing DNA strand by various DNA polymerases. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for the subsequent detection or purification of the labeled DNA probes in a multitude of molecular biology applications.

This guide provides a detailed overview of the structure, properties, and common applications of this compound, complete with experimental protocols and visual workflows to assist researchers in its effective utilization.

Core Properties and Specifications

This compound is a stable molecule suitable for a range of enzymatic labeling reactions. Its key chemical and physical properties are summarized below.

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₃₂H₅₁N₈O₁₇P₃S (free acid)[1][2]
Molecular Weight 944.78 g/mol (free acid)[1][2]
Purity ≥ 95% (HPLC)[1][2]
Appearance Clear, colorless to slightly yellow solution[1][2]
Storage Conditions Store at -20°C[2]
Shelf Life 12 months from date of delivery[2]
Concentration Typically supplied as a 1.0 mM - 1.1 mM solution in 10 mM Tris-HCl[1][2]
pH 7.5 ± 0.5[2]
Spectroscopic Properties λmax: 294 nm[2]
ε: 9.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[2]

Key Applications and Experimental Protocols

This compound is a versatile reagent for introducing biotin into DNA for subsequent detection or affinity capture. It can be incorporated into DNA using several enzymatic methods, including Polymerase Chain Reaction (PCR), nick translation, primer extension, and 3'-end labeling.

Polymerase Chain Reaction (PCR) Labeling

In this method, this compound is included in the PCR master mix along with the other dNTPs. During amplification, Taq DNA polymerase or other suitable polymerases incorporate the biotinylated nucleotide into the newly synthesized DNA strands. A common recommendation is to substitute 50% of the dCTP with this compound to achieve a balance between labeling efficiency and PCR product yield.[2]

  • Prepare the dNTP Mix: For a final concentration of 200 µM for each dNTP, prepare a mix containing 200 µM dATP, 200 µM dGTP, 200 µM dTTP, 100 µM dCTP, and 100 µM this compound.

  • Set up the PCR Reaction (50 µL total volume):

    • 5 µL 10x PCR Buffer

    • 1 µL dNTP mix (from step 1)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 1-5 µL DNA Template (10 ng - 250 ng)

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • Add nuclease-free water to 50 µL.

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • 25-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (primer-dependent).

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5-10 minutes.

  • Purify the Labeled Product (Optional): Remove unincorporated this compound and other reaction components using a PCR purification kit or ethanol (B145695) precipitation.

  • Analyze the Product: Run an aliquot on an agarose (B213101) gel to verify the size and yield of the biotinylated PCR product.

PCR_Labeling_Workflow cluster_prep Reaction Setup cluster_pcr Thermal Cycling cluster_post Post-PCR cluster_detection Detection/Application MasterMix Prepare PCR Master Mix (dNTPs, this compound, Buffer, Primers) AddTemplate Add DNA Template MasterMix->AddTemplate AddPolymerase Add Taq Polymerase AddTemplate->AddPolymerase Denaturation Denaturation (95°C) AddPolymerase->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing 25-35 cycles Extension Extension (72°C) Annealing->Extension 25-35 cycles Extension->Denaturation 25-35 cycles Purification Purification of Biotinylated DNA Extension->Purification Analysis Agarose Gel Analysis Purification->Analysis Detection Detection with Streptavidin Conjugate Purification->Detection

Caption: Workflow for DNA labeling using PCR with this compound.

Nick Translation

Nick translation is a method to label a double-stranded DNA probe. The process utilizes DNase I to introduce single-stranded nicks in the DNA backbone, creating free 3'-hydroxyl ends. DNA Polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes nucleotides from one side of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides, including this compound, to the other side.

  • Prepare the Reaction Mix (50 µL total volume):

    • 5 µL 10x Nick Translation Buffer (containing MgCl₂)

    • 5 µL dNTP mix (0.2 mM dATP, 0.2 mM dGTP, 0.2 mM dTTP, 0.1 mM dCTP)

    • 5 µL this compound (1 mM)

    • 1 µg DNA template

    • 1 µL DNase I (diluted to an optimal concentration, typically 0.1-1 U/mL)

    • 1 µL DNA Polymerase I (10 U/µL)

    • Add nuclease-free water to 50 µL.

  • Incubate: Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.

  • Stop the Reaction: Add 5 µL of 0.5 M EDTA to terminate the reaction.

  • Purify the Labeled Probe: Separate the biotinylated DNA from unincorporated nucleotides using a spin column or ethanol precipitation.

Nick_Translation_Workflow cluster_enzymes Enzymatic Reaction dsDNA Double-Stranded DNA NickedDNA DNase I introduces nicks dsDNA->NickedDNA DNase I Polymerase DNA Polymerase I binds to nicks NickedDNA->Polymerase Exonuclease 5'->3' Exonuclease Activity (removes nucleotides) Polymerase->Exonuclease PolymeraseActivity 5'->3' Polymerase Activity (incorporates dNTPs + this compound) Exonuclease->PolymeraseActivity LabeledDNA Biotinylated DNA Probe PolymeraseActivity->LabeledDNA results in Purification Purification LabeledDNA->Purification

Caption: The process of nick translation for biotin labeling of DNA.

3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that can add one or more deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. This method is particularly useful for labeling oligonucleotides or DNA fragments at their 3' ends. By controlling the ratio of this compound to unlabeled dCTP, a "tail" of biotinylated nucleotides can be added.

  • Set up the Labeling Reaction (20 µL total volume):

    • 4 µL 5x TdT Reaction Buffer

    • 1 µL DNA (10-50 pmol of 3' ends)

    • 2 µL this compound (1 mM)

    • 1 µL Terminal Deoxynucleotidyl Transferase (TdT) (20 U/µL)

    • Add nuclease-free water to 20 µL.

  • Incubate: Incubate at 37°C for 30-60 minutes.

  • Stop the Reaction: Terminate the reaction by heating at 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA.

  • Purify the Labeled DNA: Remove unincorporated nucleotides using a suitable purification method.

TdT_Labeling_Workflow cluster_reaction TdT Reaction DNA DNA Fragment with 3'-OH terminus LabeledDNA 3'-End Labeled DNA DNA->LabeledDNA + TdT + this compound (template-independent addition) TdT Terminal Deoxynucleotidyl Transferase (TdT) Biotin_dCTP This compound

Caption: Schematic of 3'-end labeling of DNA using TdT and this compound.

Primer Extension

Primer extension is used to label a specific DNA sequence. A labeled primer or labeled dNTPs are used in a reaction with a DNA template and a DNA polymerase, such as the Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity. When this compound is included in the reaction mix, it is incorporated into the newly synthesized strand extending from the primer.

  • Anneal Primer to Template:

    • Mix 1 pmol of DNA template with a 2-fold molar excess of primer in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).

    • Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow annealing.

  • Set up the Extension Reaction (25 µL total volume):

    • 10 µL of the annealed primer-template mix

    • 2.5 µL 10x Klenow Buffer

    • 2.5 µL dNTP mix (0.5 mM dATP, 0.5 mM dGTP, 0.5 mM dTTP, 0.25 mM dCTP)

    • 2.5 µL this compound (1 mM)

    • 1 µL Klenow Fragment (5 U/µL)

    • Add nuclease-free water to 25 µL.

  • Incubate: Incubate at 37°C for 30 minutes.

  • Stop the Reaction: Add 2 µL of 0.5 M EDTA.

  • Purify the Labeled Product: Purify the extended, biotinylated DNA strand.

Detection of Biotinylated Probes

Once the DNA is labeled with this compound, it can be detected using streptavidin or avidin (B1170675) conjugated to a reporter molecule. Common conjugates include:

  • Streptavidin-Horseradish Peroxidase (HRP): For chemiluminescent or colorimetric detection.

  • Streptavidin-Alkaline Phosphatase (AP): For chemiluminescent or colorimetric detection.

  • Streptavidin-Fluorophore Conjugates: For fluorescent detection in applications like fluorescence in situ hybridization (FISH).

  • Streptavidin-Coated Beads: For affinity purification of the labeled DNA and its binding partners.

The strong and specific interaction between biotin and streptavidin ensures sensitive and reliable detection in a wide array of applications, including Southern blotting, Northern blotting, in situ hybridization, and DNA pull-down assays.[2]

Conclusion

This compound is a robust and versatile reagent for the non-radioactive labeling of DNA. Its efficient incorporation by various DNA polymerases and the highly specific biotin-streptavidin interaction make it an invaluable tool for researchers in molecular biology, diagnostics, and drug development. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a variety of experimental contexts.

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-16-dCTP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic incorporation of Biotin-16-dCTP, a cornerstone technique for non-radioactive labeling of DNA. We will delve into the core mechanism, provide detailed experimental protocols for key applications, and present quantitative data to enable efficient experimental design and execution.

The Core Mechanism: Enzymatic Incorporation of a Modified Nucleotide

This compound is a modified deoxycytidine triphosphate where a biotin (B1667282) molecule is attached to the C5 position of the pyrimidine (B1678525) ring via a 16-atom linker arm.[1][2][3] This strategic placement and the length of the linker are crucial for maintaining the substrate integrity for DNA polymerases while ensuring the biotin moiety is accessible for subsequent detection by streptavidin-based methods.[1][2][3]

The fundamental mechanism involves the substitution of the natural deoxycytidine triphosphate (dCTP) with this compound in an enzymatic reaction catalyzed by a DNA polymerase.[1][2][3] The polymerase recognizes the sugar-phosphate backbone and the base pairing potential of the cytosine base, incorporating the modified nucleotide into the growing DNA strand opposite a guanine (B1146940) residue in the template strand. This process results in a DNA molecule randomly labeled with biotin molecules.

Several DNA polymerases have been shown to effectively incorporate this compound, including:

  • Taq DNA Polymerase: Commonly used in Polymerase Chain Reaction (PCR) for the generation of biotinylated amplicons.[4][5]

  • DNA Polymerase I / Klenow Fragment: Utilized in nick translation and primer extension reactions.[2][3]

  • Terminal deoxynucleotidyl Transferase (TdT): A template-independent polymerase that adds nucleotides to the 3'-hydroxyl terminus of DNA, enabling 3'-end labeling.[6][7][8]

  • Reverse Transcriptase (e.g., MMLV): Can incorporate this compound during the synthesis of cDNA from an RNA template.[2][3]

The efficiency of incorporation is a critical parameter and is influenced by several factors, including the specific polymerase used, the ratio of this compound to dCTP in the reaction mixture, and the reaction conditions.[4][9]

Quantitative Data for Optimal Labeling

Achieving a balance between high labeling density and efficient enzymatic amplification is key. The following tables summarize recommended starting concentrations and substitution ratios for various applications.

Table 1: Recommended Ratios of this compound to dCTP for PCR

ApplicationPolymeraseRecommended this compound:dCTP RatioNotes
Standard PCR LabelingTaq Polymerase1:1 (50% substitution)A good starting point for most applications.[2][3]
High-Density PCR LabelingTaq PolymeraseUp to ~90% substitutionHigher substitution can lead to decreased amplicon yield.[4][5]
High Fidelity PCR LabelingHigh Fidelity Polymerase1:1 (50% substitution)Optimized for generating probes for sensitive applications like in situ hybridization.

Table 2: Comparison of Biotinylated Nucleotide Incorporation by Taq Polymerase

Biotinylated NucleotideMaximum Substitution with Strong Amplicon FormationSubstitution Level with ~50% Reduction in Amplicon YieldNotes
This compound~90%~92%Taq DNA polymerase incorporates this compound with greater efficiency than Biotin-16-dUTP.[4][5]
Biotin-16-dUTP~75%~75%Yield decreases rapidly above 75% substitution.[4][5]

Experimental Protocols

The following are detailed protocols for the most common applications of this compound.

PCR-Based DNA Labeling

This method is ideal for generating specific biotinylated DNA probes from a small amount of template DNA.

Protocol:

  • Prepare the PCR Master Mix: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • 10x PCR Buffer: 5 µL

    • dNTP Mix (10 mM each dATP, dGTP, dTTP): 1 µL

    • dCTP (10 mM): 0.5 µL

    • This compound (1 mM): 5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30-60 seconds

      • Annealing: 55-65°C for 30-60 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

  • Analyze the Product: Run a small aliquot (5 µL) of the PCR product on an agarose (B213101) gel to confirm the size and yield of the biotinylated amplicon. A slight decrease in mobility may be observed for biotinylated DNA compared to unlabeled DNA.[4]

  • Purify the Probe: Purify the biotinylated PCR product using a PCR purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides and primers.

Nick Translation

This method is used to label an entire DNA molecule, such as a plasmid or a large DNA fragment.

Protocol:

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube, combine the following reagents:

    • DNA (1 µg): x µL

    • 10x Nick Translation Buffer: 5 µL

    • dNTP Mix (0.5 mM each dATP, dGTP, dTTP): 1 µL

    • This compound (0.5 mM): 1 µL

    • DNA Polymerase I/DNase I Mix: 5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate: Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.

  • Stop the Reaction: Add 5 µL of 0.5 M EDTA to stop the reaction.

  • Analyze Fragment Size (Optional): Run a small aliquot on an agarose gel to check the size of the labeled DNA fragments.

  • Purify the Probe: Purify the biotinylated DNA using a spin column or ethanol precipitation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method specifically labels the 3'-ends of DNA fragments and is useful for applications where internal labeling might interfere with protein binding or hybridization.

Protocol:

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • DNA (1-10 pmol of 3'-ends): x µL

    • 5x TdT Reaction Buffer: 10 µL

    • This compound (1 mM): 1 µL

    • Terminal deoxynucleotidyl Transferase (TdT) (15 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate: Incubate the reaction at 37°C for 30-60 minutes.[6]

  • Stop the Reaction: Add 5 µL of 0.2 M EDTA to stop the reaction.[6]

  • Purify the Probe: Purify the labeled DNA by ethanol precipitation or using a suitable purification kit.

Visualizing the Workflows

The following diagrams illustrate the core mechanism and experimental workflows for this compound incorporation.

G Mechanism of this compound Incorporation cluster_reactants Reactants cluster_process Enzymatic Reaction cluster_products Products DNA_Template DNA Template (with Guanine) Incorporation Incorporation into new DNA strand DNA_Template->Incorporation Biotin_dCTP This compound Biotin_dCTP->Incorporation dCTP dCTP dCTP->Incorporation Polymerase DNA Polymerase Polymerase->Incorporation Biotin_DNA Biotin-Labeled DNA Incorporation->Biotin_DNA Pyrophosphate Pyrophosphate (PPi) Incorporation->Pyrophosphate

Caption: Enzymatic incorporation of this compound by DNA polymerase.

G PCR Labeling Workflow Start Start Prepare_Mix Prepare PCR Master Mix (with this compound) Start->Prepare_Mix Thermal_Cycling Perform Thermal Cycling Prepare_Mix->Thermal_Cycling Amplify Amplification of Biotinylated DNA Thermal_Cycling->Amplify Analyze Analyze on Agarose Gel Amplify->Analyze Purify Purify Biotinylated Probe Analyze->Purify End End Purify->End

Caption: Workflow for generating biotinylated DNA probes using PCR.

G Nick Translation Workflow Start Start Prepare_Mix Prepare Nick Translation Mix (DNA, dNTPs, this compound, Pol I/DNase I) Start->Prepare_Mix Incubate Incubate at 15°C Prepare_Mix->Incubate Stop Stop Reaction with EDTA Incubate->Stop Analyze Analyze Fragment Size (Optional) Stop->Analyze Purify Purify Biotinylated Probe Analyze->Purify End End Purify->End

Caption: Workflow for labeling DNA probes via nick translation.

G 3'-End Labeling Workflow Start Start Prepare_Mix Prepare Labeling Mix (DNA, this compound, TdT) Start->Prepare_Mix Incubate Incubate at 37°C Prepare_Mix->Incubate Stop Stop Reaction with EDTA Incubate->Stop Purify Purify Labeled DNA Stop->Purify End End Purify->End

Caption: Workflow for 3'-end labeling of DNA using TdT.

Conclusion

The enzymatic incorporation of this compound is a versatile and robust method for the non-radioactive labeling of DNA. By understanding the underlying mechanism and optimizing experimental parameters, researchers can generate highly sensitive probes for a wide array of applications in molecular biology, diagnostics, and drug development. This guide provides the foundational knowledge and practical protocols to successfully implement this essential technique.

References

Principle of Biotin-dCTP DNA Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying biotin-dCTP DNA labeling. It is designed to offer a deep understanding of the core concepts, detailed experimental protocols for key techniques, and a comparative analysis of available methods to aid in experimental design and application.

Core Principle: The Biotin-Streptavidin Interaction

The foundation of biotin-dCTP DNA labeling lies in the remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin.[1] This bond, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M, is one of the strongest known biological interactions.[1] This stability allows for the development of robust and sensitive detection methods. In this labeling strategy, a biotin molecule is attached to a deoxycytidine triphosphate (dCTP) nucleotide. This modified nucleotide, biotin-dCTP, can then be enzymatically incorporated into a DNA molecule. Once the DNA is labeled with biotin, it can be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.[1]

Methods of Biotin-dCTP DNA Labeling

There are three primary enzymatic methods for incorporating biotin-dCTP into DNA: Nick Translation, Random Priming, and Polymerase Chain Reaction (PCR). Each method offers distinct advantages and is suited for different applications.

Data Presentation: Comparison of Labeling Methods

The choice of labeling method can impact the efficiency of biotin incorporation, the size of the resulting probes, and the overall sensitivity of the assay. The following table summarizes key quantitative parameters for each method based on available literature. It is important to note that these values can vary depending on the specific experimental conditions, including the quality of the DNA template and the specific reagents used.

FeatureNick TranslationRandom PrimingPCR Labeling
Principle DNase I introduces nicks in the DNA, and DNA Polymerase I incorporates biotin-dCTP as it synthesizes new DNA, replacing the existing strand.[2][3]Random primers anneal to denatured DNA, and the Klenow fragment of DNA Polymerase I synthesizes new strands, incorporating biotin-dCTP.[4]Biotin-dCTP is incorporated into the newly synthesized DNA strands during the amplification process.[5][6]
Typical Probe Size 50 - 500 bp[7]200 - 500 bpDefined by the primer set, can range from <100 bp to several kb.
Labeling Efficiency Moderate to high; dependent on enzyme activity and incubation time. One study suggests a molar ratio of Biotin-16-dUTP to dTTP of 1:2 results in modification of every 20th-25th nucleotide for optimal sensitivity.[3]High; efficient incorporation of biotinylated nucleotides.Very high; amplification process leads to a high proportion of labeled DNA. Studies have shown efficient incorporation of biotin-16-AA-dCTP.[8]
Probe Yield Typically in the microgram range, dependent on the amount of starting template.Microgram quantities of labeled probe can be generated from nanogram amounts of template DNA.High yield of labeled product from small amounts of template DNA due to amplification.
Detection Sensitivity Can detect picogram to femtogram levels of target DNA in Southern blots.[9]Can detect sub-picogram quantities of specific DNA sequences in blot hybridizations.[9]Highly sensitive, capable of detecting very low copy numbers of target sequences.
Probe Stability Biotinylated probes are very stable and can be stored at -20°C for at least one year.[7]Labeled probes are stable for extended periods when stored properly at -20°C.Labeled PCR products are stable for over a year at -20°C.

Experimental Protocols

Nick Translation

This method is suitable for labeling double-stranded DNA fragments, such as plasmids or purified PCR products.

Materials:

  • DNA template (1 µg)

  • 10X Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

  • 10X dNTP mix (dATP, dGTP, dTTP at 0.5 mM each)

  • Biotin-14-dCTP (0.5 mM)[8][10]

  • DNase I (diluted to 0.1 U/µL)

  • DNA Polymerase I (10 U/µL)

  • Nuclease-free water

  • 0.5 M EDTA (to stop the reaction)

Protocol:

  • In a sterile microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA template

    • 5 µL of 10X Nick Translation Buffer

    • 5 µL of 10X dNTP mix

    • 5 µL of 0.5 mM Biotin-14-dCTP

    • 1 µL of diluted DNase I

    • 1 µL of DNA Polymerase I

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • (Optional) Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol (B145695) precipitation.

Nick_Translation_Workflow cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Termination & Purification DNA_Template dsDNA Template Reaction_Mix Assemble Reaction Mix DNA_Template->Reaction_Mix Reagents Buffer, dNTPs, Biotin-dCTP, DNase I, DNA Pol I Reagents->Reaction_Mix Incubation Incubate at 15°C Reaction_Mix->Incubation Nicking DNase I creates nicks Incubation->Nicking During incubation Labeling DNA Pol I incorporates Biotin-dCTP Nicking->Labeling Provides 3'-OH primers Stop_Reaction Add EDTA Labeling->Stop_Reaction After 1-2 hours Purification Purify Probe (Spin Column) Stop_Reaction->Purification Labeled_Probe Biotinylated DNA Probe Purification->Labeled_Probe

Workflow for Biotin DNA Labeling by Nick Translation.

Random Priming

This method is ideal for labeling linear DNA fragments of various sizes.

Materials:

  • DNA template (25-50 ng)

  • Random hexamer primers

  • 10X dNTP labeling mix (dATP, dGTP, dTTP at 1 mM each)

  • Biotin-11-dCTP (1 mM)[11]

  • Klenow fragment (exo-) (5 U/µL)

  • Nuclease-free water

  • 0.5 M EDTA

Protocol:

  • In a microcentrifuge tube, add 25-50 ng of linear DNA template and bring the volume to 15 µL with nuclease-free water.

  • Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice for 5 minutes.

  • To the denatured DNA, add the following on ice:

    • 2 µL of 10X dNTP labeling mix

    • 2 µL of random hexamer primers

    • 1 µL of 1 mM Biotin-11-dCTP

    • 1 µL of Klenow fragment (exo-)

  • Mix gently and incubate at 37°C for 1 hour.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • (Optional) Purify the labeled probe.

Random_Priming_Workflow cluster_0 Template Preparation cluster_1 Labeling Reaction cluster_2 Termination & Purification DNA_Template Linear dsDNA Denaturation Denature DNA (Heat & Chill) DNA_Template->Denaturation Reaction_Setup Add Primers, dNTPs, Biotin-dCTP, Klenow Denaturation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Synthesis Klenow synthesizes new strands with Biotin-dCTP Incubation->Synthesis Stop_Reaction Add EDTA Synthesis->Stop_Reaction After 1 hour Purification Purify Probe Stop_Reaction->Purification Labeled_Probe Biotinylated DNA Probe Purification->Labeled_Probe

Workflow for Biotin DNA Labeling by Random Priming.

PCR Labeling

This is a highly efficient method for generating biotinylated probes from a specific DNA sequence.

Materials:

  • DNA template (1-10 ng)

  • Forward and reverse primers (10 µM each)

  • 10X PCR buffer

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • Biotin-11-dCTP (1 mM)[11]

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Protocol:

  • Prepare a PCR master mix. For a 50 µL reaction, combine:

    • 5 µL of 10X PCR buffer

    • 1 µL of 10 mM dNTP mix (without dCTP)

    • A specific ratio of dCTP to Biotin-11-dCTP (e.g., 0.5 µL of 10 mM dCTP and 2.5 µL of 1 mM Biotin-11-dCTP for a 1:1 molar ratio in the final reaction)

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 0.5 µL of Taq DNA Polymerase

    • Nuclease-free water to a final volume of 49 µL

  • Add 1 µL of DNA template (1-10 ng) to the master mix.

  • Perform PCR using standard cycling conditions (e.g., initial denaturation at 95°C, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step).

  • Analyze the PCR product on an agarose (B213101) gel to confirm amplification.

  • Purify the biotinylated PCR product to remove unincorporated nucleotides and primers.

PCR_Labeling_Workflow cluster_0 PCR Setup cluster_1 Amplification cluster_2 Analysis & Purification Template_Primers DNA Template & Primers PCR_Mix Assemble PCR Mix Template_Primers->PCR_Mix PCR_Reagents Buffer, dNTPs, Biotin-dCTP, Taq Polymerase PCR_Reagents->PCR_Mix Thermocycling Perform PCR PCR_Mix->Thermocycling Denaturation Denaturation (95°C) Thermocycling->Denaturation Cycle 1..n Gel_Electrophoresis Agarose Gel Analysis Thermocycling->Gel_Electrophoresis After cycling Annealing Annealing Denaturation->Annealing Extension Extension (72°C) with Biotin-dCTP incorporation Annealing->Extension Extension->Denaturation Repeat Purification Purify PCR Product Gel_Electrophoresis->Purification Labeled_Probe Biotinylated PCR Probe Purification->Labeled_Probe

Workflow for Biotin DNA Labeling by PCR.

Detection of Biotinylated Probes

Once the DNA probe is labeled with biotin, it can be used in various molecular biology applications. The detection process generally involves the following steps:

  • Hybridization: The biotinylated probe is hybridized to the target nucleic acid sequence (DNA or RNA) immobilized on a solid support (e.g., nitrocellulose or nylon membrane) or in situ.

  • Blocking: The support is treated with a blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific binding of the detection reagents.

  • Streptavidin-conjugate Binding: The support is incubated with a streptavidin molecule conjugated to a reporter enzyme (e.g., HRP, AP) or a fluorophore. The streptavidin binds specifically to the biotin on the hybridized probe.

  • Washing: Unbound streptavidin-conjugate is washed away.

  • Signal Detection:

    • Enzymatic Detection: If an enzyme conjugate is used, a substrate is added that is converted by the enzyme into a colored precipitate (colorimetric detection) or a light-emitting product (chemiluminescent detection).[12]

    • Fluorescent Detection: If a fluorophore conjugate is used, the signal is detected using a fluorescence microscope or imager.

Detection_Principle cluster_0 Hybridization & Binding cluster_1 Signal Generation Target_DNA Target DNA/RNA (on support) Hybridization Hybridization Target_DNA->Hybridization Biotin_Probe Biotinylated Probe Biotin_Probe->Hybridization Streptavidin_Binding Streptavidin-Enzyme Conjugate Binding Hybridization->Streptavidin_Binding Binds to Biotin Substrate_Addition Add Substrate Streptavidin_Binding->Substrate_Addition Signal Detectable Signal (Colorimetric/Chemiluminescent) Substrate_Addition->Signal Enzymatic conversion

General Principle of Detection for Biotinylated Probes.

Applications in Research and Drug Development

Biotin-dCTP labeled DNA probes are versatile tools with a wide range of applications, including:

  • Southern and Northern Blotting: Detection of specific DNA or RNA sequences.[1]

  • Fluorescence In Situ Hybridization (FISH): Localization of specific DNA sequences on chromosomes or in cells.[1]

  • DNA-Protein Interaction Studies: Techniques like Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assays (EMSA) utilize biotinylated DNA to study the interactions between DNA and proteins.[1]

  • Microarrays: High-throughput analysis of gene expression or single nucleotide polymorphisms (SNPs).

  • Diagnostics: Development of diagnostic assays for the detection of pathogens or genetic mutations.[13]

References

The Crucial Role of the 16-Atom Linker in Biotin-16-dCTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and diagnostics, the precise and efficient labeling of nucleic acids is paramount. Biotin-16-dCTP, a modified deoxycytidine triphosphate, stands out as a critical reagent for introducing the high-affinity biotin (B1667282) tag into DNA. The power of this molecule lies not just in the biotin moiety itself, but in the sophisticated design of its 16-atom spacer arm. This technical guide provides an in-depth analysis of the function of this linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their applications.

The core functionality of this compound revolves around a dual-requirement challenge: the molecule must first be accepted as a substrate by a DNA polymerase for incorporation into a growing DNA strand, and subsequently, the biotin must be accessible for binding to streptavidin or avidin (B1170675) for detection or purification. These two processes involve large biomolecules that can sterically hinder one another. The 16-atom linker is the engineered solution to this spatial problem, acting as a flexible bridge that ensures both processes occur with high efficiency.

The Function of the 16-Atom Linker: Overcoming Steric Hindrance

The primary role of the 16-atom linker is to provide sufficient spatial separation between the dCTP nucleotide and the biotin molecule. This separation is critical for overcoming the steric hindrance that would otherwise impede the two key molecular interactions.

  • Enzymatic Incorporation: DNA polymerases have a precisely shaped active site that accommodates the incoming nucleotide. A bulky molecule like biotin attached directly to the base would prevent the nucleotide from fitting correctly, leading to poor or no incorporation. The long, flexible linker allows the dCTP portion to enter the active site while the biotin moiety remains outside, minimizing interference with the polymerase's function.

  • Biotin-Streptavidin Binding: Once incorporated into a DNA strand, the biotin needs to be accessible to the deep binding pocket of streptavidin (a ~53 kDa tetramer). If the biotin were too close to the bulky DNA backbone, the streptavidin molecule would be sterically blocked from binding efficiently. The 16-atom linker extends the biotin away from the DNA helix, allowing for unobstructed, high-affinity binding.

The following diagram illustrates this fundamental principle.

G cluster_0 Without Sufficient Linker cluster_1 With 16-Atom Linker DNA_Polymerase_A DNA Polymerase Biotin_dCTP_A Biotin-dCTP (Short Linker) Biotin_dCTP_A->DNA_Polymerase_A Steric Clash (Poor Incorporation) Biotin_dCTP_B This compound Streptavidin_A Streptavidin DNA_A DNA Helix DNA_A->Streptavidin_A Steric Hindrance (Poor Binding) DNA_Polymerase_B DNA Polymerase Biotin_dCTP_B->DNA_Polymerase_B Efficient Incorporation Streptavidin_B Streptavidin DNA_B Biotinylated DNA Helix DNA_B->Streptavidin_B Efficient Binding

Figure 1. The 16-atom linker overcomes steric hindrance for efficient incorporation and detection.

Quantitative Data and Performance Analysis

The length of the spacer arm is a result of careful optimization. While a longer linker generally reduces steric hindrance for streptavidin binding, it can sometimes decrease the efficiency of enzymatic incorporation. The 16-atom linker in this compound represents a balance, providing excellent performance in both aspects.

Table 1: Effect of Linker Length on Streptavidin Binding

The following data, adapted from a study on biotinylated microplates, illustrates the principle that longer linkers improve the signal from streptavidin binding, thereby reducing the effects of steric hindrance.

Biotinylation ReagentLinker Arm Length (nm)Relative Signal Intensity (%)
PFP-biotin0.9645
NHS-biotin1.3560
Sulfo-NHS-LC-biotin2.2485
NHS-LC-LC-biotin3.05100
Data conceptualized from Muratsugu & Nishida, Analytical Sciences, 2019.
Table 2: Incorporation Efficiency of Biotin-16-dNTPs by Taq DNA Polymerase

This table summarizes data comparing the incorporation of this compound and Biotin-16-dUTP in PCR. It highlights the superior substrate properties of the dCTP analog for Taq polymerase, allowing for a higher degree of substitution before a significant drop in amplicon yield.

Biotinylated Nucleotide% Substitution with Strong Amplicon Formation% Substitution with Decreased Yield
This compoundup to 75%>90%
Biotin-16-dUTPup to 75%>75%
Data from Paul & Yee, BioTechniques, 2010.

Experimental Protocols

This compound can be incorporated into DNA using several common enzymatic methods. The following sections provide detailed protocols for three key applications.

PCR Labeling of DNA Probes

This method produces biotin-labeled DNA fragments of a specific sequence. The ratio of this compound to dCTP is critical for balancing labeling density and PCR efficiency.

Materials:

  • 10X PCR Buffer (containing MgCl₂)

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • dCTP (10 mM)

  • This compound (1 mM)

  • Forward and Reverse Primers (10 µM each)

  • DNA Template (1-10 ng/µL)

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Protocol:

  • Prepare a labeling nucleotide mix. For a 50% substitution (a common starting point), mix:

    • dATP, dGTP, dTTP: to a final concentration of 200 µM each in the reaction.

    • dCTP: to a final concentration of 100 µM in the reaction.

    • This compound: to a final concentration of 100 µM in the reaction.

  • On ice, assemble the following 50 µL reaction:

    Component Volume Final Concentration
    10X PCR Buffer 5 µL 1X
    Labeling dNTP/Biotin-dCTP Mix 5 µL 200 µM dNTPs (as above)
    Forward Primer (10 µM) 1 µL 0.2 µM
    Reverse Primer (10 µM) 1 µL 0.2 µM
    DNA Template 1 µL 1-10 ng
    Taq DNA Polymerase 0.5 µL 2.5 Units

    | Nuclease-free water | to 50 µL | - |

  • Perform thermal cycling according to the primers and template, for example:

    • Initial Denaturation: 95°C for 2 minutes.

    • 30-35 Cycles:

      • 95°C for 30 seconds

      • 55-65°C for 30 seconds (primer annealing)

      • 72°C for 1 minute/kb (extension)

    • Final Extension: 72°C for 5 minutes.

  • Analyze 5 µL of the product on an agarose (B213101) gel. The biotinylated product should run slightly slower than the unlabeled equivalent.

  • Purify the labeled probe using a PCR purification kit to remove unincorporated nucleotides.

G start Start: Assemble PCR Mix mix Prepare Labeling Mix: dNTPs + dCTP + This compound start->mix pcr Add Primers, Template, Polymerase mix->pcr thermal_cycle Perform Thermal Cycling pcr->thermal_cycle analyze Analyze on Agarose Gel thermal_cycle->analyze purify Purify Probe (e.g., spin column) analyze->purify end End: Labeled Probe purify->end

Figure 2. Experimental workflow for PCR-based DNA labeling with this compound.
Nick Translation

This method generates highly and uniformly labeled probes from a double-stranded DNA template.

Materials:

  • 10X Nick Translation Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • Biotin-dNTP Mix (e.g., 0.5 mM dATP, 0.5 mM dGTP, 0.5 mM dTTP, 0.25 mM dCTP, 0.25 mM this compound)

  • DNase I (diluted to 0.1 U/µL)

  • DNA Polymerase I (10 U/µL)

  • dsDNA Template (1 µg)

  • 0.5 M EDTA

  • Nuclease-free water

Protocol:

  • On ice, assemble the following 50 µL reaction:

    Component Volume Final Concentration
    10X Nick Translation Buffer 5 µL 1X
    Biotin-dNTP Mix 5 µL See above
    dsDNA Template X µL 1 µg
    DNase I 1 µL 0.1 U
    DNA Polymerase I 1 µL 10 U

    | Nuclease-free water | to 50 µL | - |

  • Mix gently and centrifuge briefly.

  • Incubate at 15°C for 90-120 minutes. The incubation time can be adjusted to control the final probe size (longer time yields smaller fragments).

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • (Optional) Heat inactivate the enzymes at 65°C for 10 minutes.

  • Purify the labeled probe using a spin column (e.g., G-50) to remove unincorporated nucleotides.

G start Start: dsDNA Template mix Assemble Reaction: Buffer, Biotin-dNTP Mix, DNase I, Pol I start->mix incubate Incubate at 15°C (90-120 min) mix->incubate stop Stop Reaction (EDTA) incubate->stop purify Purify Probe (Spin Column) stop->purify end End: Labeled Probe purify->end

Figure 3. Experimental workflow for Nick Translation labeling.
3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This method adds a tail of biotinylated nucleotides to the 3'-hydroxyl ends of DNA fragments.

Materials:

  • 5X TdT Reaction Buffer (e.g., 1 M Potassium Cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)

  • CoCl₂ (25 mM)

  • This compound (1 mM)

  • DNA (linearized plasmid, PCR product, or oligonucleotide) (5 pmol of 3' ends)

  • Terminal Deoxynucleotidyl Transferase (TdT) (15 U/µL)

  • 0.5 M EDTA

  • Nuclease-free water

Protocol:

  • On ice, assemble the following 50 µL reaction:

    Component Volume Final Concentration
    5X TdT Reaction Buffer 10 µL 1X
    CoCl₂ (25 mM) 5 µL 2.5 mM
    DNA X µL 5 pmol 3' ends
    This compound (1 mM) 1 µL 20 µM
    TdT (15 U/µL) 1 µL 15 U

    | Nuclease-free water | to 50 µL | - |

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled DNA to remove unincorporated this compound.

Conclusion

The 16-atom linker of this compound is a key feature that enables its widespread use in molecular biology. By providing optimal spacing, it elegantly solves the problem of steric hindrance, ensuring both efficient enzymatic incorporation into DNA and robust subsequent detection via the high-affinity biotin-streptavidin interaction. Understanding the function of this linker allows researchers to better optimize labeling reactions and confidently apply the resulting probes in a wide array of sensitive and specific assays, from FISH and Southern blotting to affinity purification of DNA-binding proteins.

Biotin-16-dCTP: A Comprehensive Technical Guide to its Discovery, Development, and Application in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Biotin-16-dCTP, a cornerstone reagent in non-radioactive nucleic acid labeling. We will delve into its discovery and development, its physicochemical properties, and provide detailed experimental protocols for its application in key molecular biology techniques. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their workflows.

Discovery and Development: A Historical Perspective

The advent of non-radioactive nucleic acid labeling was a significant milestone in molecular biology, offering a safer and more stable alternative to isotopic methods. The foundational work in this area was published in 1981 by Langer, Waldrop, and Ward, who described the enzymatic synthesis of biotin-labeled polynucleotides.[1][2] They successfully synthesized analogs of dUTP and UTP containing a biotin (B1667282) molecule attached to the C-5 position of the pyrimidine (B1678525) ring via an allylamine (B125299) linker arm.[2] This pioneering study demonstrated that these biotinylated nucleotides were efficient substrates for various DNA and RNA polymerases, paving the way for the development of a new class of nucleic acid probes.[2][3]

Following this initial breakthrough, research focused on optimizing the linker arm and extending the methodology to other nucleotides. It was discovered that the length and flexibility of the linker arm between the nucleotide and the biotin molecule significantly influence the efficiency of incorporation by polymerases and the subsequent detection of the biotin moiety.[2] While shorter linker arms can lead to better substrate incorporation, longer linkers can facilitate more efficient binding of avidin (B1170675) or streptavidin for detection. This led to the development of biotinylated nucleotides with varying linker lengths, such as Biotin-11-dUTP and Biotin-16-dUTP.[4] The synthesis of biotinylated versions of dATP and dCTP was also reported, expanding the toolkit for non-radioactive labeling.[4]

This compound emerged as a particularly useful reagent due to its efficient incorporation by a variety of DNA polymerases, including the widely used Taq polymerase.[5] The 16-atom linker provides sufficient length and flexibility to minimize steric hindrance, allowing for both efficient enzymatic incorporation and subsequent detection by streptavidin conjugates.[6][7]

Physicochemical Properties and Quantitative Data

This compound is a deoxycytidine triphosphate analog where a biotin molecule is attached to the C5 position of the cytidine (B196190) base through a 16-atom spacer arm. This modification allows it to be used as a substitute for its natural counterpart, dCTP, in enzymatic DNA synthesis reactions.

PropertyValueReference
Molecular Formula C₃₂H₅₁N₈O₁₇P₃S (free acid)--INVALID-LINK--
Molecular Weight 944.78 g/mol (free acid)--INVALID-LINK--
Purity ≥ 95% (HPLC)--INVALID-LINK--
Appearance Colorless to slightly yellow solution--INVALID-LINK--
Concentration Typically 1.0 mM - 1.1 mM--INVALID-LINK--
pH 7.5 ± 0.5--INVALID-LINK--
Spectroscopic Properties λmax = 294 nm, ε = 9.3 L mmol⁻¹ cm⁻¹--INVALID-LINK--
Incorporation Efficiency

A critical aspect of this compound is its efficiency of incorporation by DNA polymerases. Studies have shown that Taq DNA polymerase incorporates this compound with greater efficiency than Biotin-16-dUTP. Strong amplicon formation is observed even when a significant percentage of the natural dNTP is substituted with its biotinylated counterpart.

Biotinylated NucleotideMaximum Substitution for Strong Amplicon FormationSubstitution Level for 50% Reduction in Amplicon YieldReference
This compound ~90%~92%[2][5]
Biotin-16-dUTP ~75%~75%[2][5]

For standard PCR applications, a substitution ratio of 50% this compound to 50% dCTP is often recommended to achieve a good balance between labeling density and amplification yield.[6][7] However, for optimal results, it is advisable to empirically determine the optimal ratio for the specific application and template.

Core Applications and Methodologies

This compound is a versatile tool for labeling DNA probes for a wide range of applications, including in situ hybridization (ISH), Southern and Northern blotting, and electrophoretic mobility shift assays (EMSA). The biotin label is detected with high sensitivity and specificity using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.

General Workflow for this compound Labeling and Detection

The overall process involves two main stages: the enzymatic incorporation of this compound into a DNA probe, followed by the detection of the biotinylated probe.

G cluster_labeling Labeling Stage cluster_detection Detection Stage Template_DNA DNA Template Labeled_Probe Biotinylated DNA Probe Template_DNA->Labeled_Probe dNTP_mix dNTP Mix (dATP, dGTP, dTTP, dCTP) dNTP_mix->Labeled_Probe Biotin_dCTP This compound Biotin_dCTP->Labeled_Probe Polymerase DNA Polymerase (e.g., Taq, Klenow, TdT) Polymerase->Labeled_Probe Hybridization Hybridization to Target Sequence Labeled_Probe->Hybridization Streptavidin_conjugate Streptavidin-Enzyme/ Fluorophore Conjugate Hybridization->Streptavidin_conjugate Substrate Substrate (Chromogenic/Chemiluminescent) Streptavidin_conjugate->Substrate Signal Signal Detection (Colorimetric/Fluorescent) Substrate->Signal

General workflow for DNA labeling and detection using this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common applications of this compound.

PCR Labeling

This method is ideal for generating highly specific biotinylated probes from a small amount of template DNA.

PCR_Workflow cluster_pcr PCR Labeling Workflow Setup 1. Set up PCR Reaction - DNA Template - Primers - Taq Polymerase - PCR Buffer - dNTPs (dATP, dGTP, dTTP) - dCTP/Biotin-16-dCTP Mix Cycling 2. Perform Thermal Cycling - Denaturation (95°C) - Annealing (Tm-5°C) - Extension (72°C) Setup->Cycling Place in thermocycler Purification 3. Purify Labeled PCR Product (e.g., spin column) Cycling->Purification After cycling completion Verification 4. Verify Labeling (optional) (e.g., gel shift assay) Purification->Verification

Workflow for generating biotinylated DNA probes via PCR.

Protocol:

  • Prepare the Nucleotide Mix:

    • For a 50% substitution, prepare a mix containing:

      • 10 mM dATP

      • 10 mM dGTP

      • 10 mM dTTP

      • 5 mM dCTP

      • 5 mM this compound

    • Note: The optimal ratio of this compound to dCTP may need to be determined empirically.

  • Set up the PCR Reaction (50 µL total volume):

    • 10X PCR Buffer: 5 µL

    • 25 mM MgCl₂: 3 µL (adjust as needed)

    • 10 mM dNTP/Biotin-16-dCTP Mix: 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

  • Purify the Labeled Probe:

    • Use a standard PCR purification kit (e.g., spin column) to remove unincorporated nucleotides and primers.

Nick Translation

This method is suitable for labeling larger DNA fragments, such as plasmids or cosmids.

Nick_Translation_Workflow cluster_nt Nick Translation Workflow Setup 1. Prepare Reaction Mix - DNA Template (1-2 µg) - 10X Nick Translation Buffer - dNTP/Biotin-16-dCTP Mix - DNase I - DNA Polymerase I Incubation 2. Incubate at 15°C (typically 60-90 minutes) Setup->Incubation Stopping 3. Stop Reaction (add EDTA and heat) Incubation->Stopping Purification 4. Purify Labeled Probe (e.g., spin column or ethanol (B145695) precipitation) Stopping->Purification

Workflow for labeling DNA probes by nick translation.

Protocol:

  • Prepare the Nucleotide Mix:

    • Prepare a mix containing dATP, dGTP, dTTP, and a defined ratio of dCTP to this compound (e.g., 1:1).

  • Set up the Nick Translation Reaction (50 µL total volume):

    • DNA Template (1 µg): X µL

    • 10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 50 mM MgCl₂, 0.5 mg/mL BSA): 5 µL

    • 10X dNTP/Biotin-16-dCTP Mix: 5 µL

    • DNase I (diluted to an optimal concentration): 1 µL

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to 50 µL

  • Incubate:

    • Incubate the reaction at 15°C for 60-90 minutes. The incubation time can be adjusted to control the size of the labeled fragments.

  • Stop the Reaction:

    • Add 5 µL of 0.5 M EDTA (pH 8.0) and heat at 65°C for 10 minutes to inactivate the enzymes.

  • Purify the Labeled Probe:

    • Purify the probe using a spin column or by ethanol precipitation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method is used to label the 3' ends of DNA fragments, which can be particularly useful for applications like EMSA where an internal label might interfere with protein binding.

TdT_Labeling_Workflow cluster_tdt 3'-End Labeling Workflow Setup 1. Prepare Reaction Mix - DNA (linearized, 1-10 pmol) - 5X TdT Reaction Buffer - this compound - Terminal deoxynucleotidyl Transferase (TdT) Incubation 2. Incubate at 37°C (typically 30-60 minutes) Setup->Incubation Stopping 3. Stop Reaction (add EDTA) Incubation->Stopping Purification 4. Purify Labeled Probe (e.g., spin column) Stopping->Purification

Workflow for 3'-end labeling of DNA with TdT.

Protocol:

  • Set up the Labeling Reaction (50 µL total volume):

    • DNA (linearized, with 3'-OH ends, 1-10 pmol): X µL

    • 5X TdT Reaction Buffer: 10 µL

    • This compound (1 mM): 1 µL

    • Terminal deoxynucleotidyl Transferase (TdT) (15-20 U/µL): 1 µL

    • Nuclease-free water: to 50 µL

  • Incubate:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the Reaction:

    • Add 5 µL of 0.5 M EDTA (pH 8.0).

  • Purify the Labeled Probe:

    • Purify the probe using a suitable method to remove unincorporated this compound.

Conclusion

This compound has established itself as an indispensable tool in molecular biology, providing a reliable and versatile method for non-radioactive DNA labeling. Its development from the initial concept of biotinylated nucleotides to an optimized reagent with a 16-atom linker highlights the continuous innovation in molecular tools. The high incorporation efficiency of this compound by common DNA polymerases, coupled with the robust and sensitive detection afforded by the biotin-streptavidin interaction, ensures its continued relevance in a wide array of research and diagnostic applications. By understanding the principles behind its function and following optimized protocols, researchers can effectively leverage this compound to generate high-quality labeled probes for their specific needs.

References

The Power of Precision: A Technical Guide to Biotin-Labeled DNA Probes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular biology, the detection of specific nucleic acid sequences is a cornerstone of research and diagnostic development. While radioisotopic methods were once the standard, their logistical and safety challenges have paved the way for robust non-radioactive alternatives. Among these, biotin-labeled DNA probes have emerged as a versatile and highly sensitive tool. This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of biotinylated DNA probes. We will delve into detailed experimental protocols for key applications, present quantitative data for performance comparison, and provide visual workflows to illuminate the underlying processes. This guide serves as a comprehensive resource for researchers and professionals seeking to leverage the power of biotin-based detection systems in their work.

Introduction: The Biotin-Streptavidin System

The remarkable strength of the non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin (or avidin) is the foundation of biotin-based detection methods.[1][2] With a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, this bond is one of the strongest known in nature, forming rapidly and remaining stable across a wide range of pH, temperature, and denaturing conditions.[2][3] This robust interaction allows for a versatile, indirect method of labeling and detection.

A DNA probe, a single-stranded sequence of nucleic acid complementary to the target sequence, is first tagged with biotin molecules. This "biotinylated" probe is then introduced to a sample where it hybridizes with its target sequence. The detection of this hybridization event is mediated by streptavidin conjugated to a reporter molecule, typically an enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), or a fluorophore.[1] The reporter molecule then generates a detectable signal, either colorimetric, chemiluminescent, or fluorescent, pinpointing the location of the target sequence. This system offers a safe and stable alternative to radioactive probes, with comparable or even superior sensitivity in many applications.[4][5]

Core Applications of Biotin-Labeled DNA Probes

Biotinylated DNA probes are instrumental in a variety of fundamental molecular biology techniques. Their adaptability allows for the detection of specific DNA or RNA sequences within complex mixtures or in situ.

Southern and Northern Blotting

Southern blotting is used for the detection of specific DNA sequences in a DNA sample, while Northern blotting is used for the detection of RNA sequences. In both techniques, nucleic acid samples are separated by size via gel electrophoresis and then transferred to a solid membrane support. The membrane is then incubated with a biotin-labeled probe that hybridizes to the sequence of interest. Following a series of washes to remove the unbound probe, the membrane is incubated with an enzyme-conjugated streptavidin. The addition of a substrate results in a signal (colorimetric or chemiluminescent) at the location of the target sequence, allowing for its identification and relative quantification.[1][6] Biotinylated probes can detect sub-picogram amounts of target sequences on blots.[7]

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific nucleic acid sequences within the context of morphologically preserved cells or tissues.[8] This technique is invaluable for understanding gene expression patterns and identifying the location of genetic elements. When using biotinylated probes for ISH, the labeled probe is hybridized to the prepared tissue or cell sample. Detection is then achieved by incubating the sample with streptavidin-HRP or streptavidin-AP, followed by the addition of a chromogenic substrate that produces a colored precipitate at the site of hybridization. This allows for the visualization of the target sequence under a standard bright-field microscope. This technique is often referred to as Chromogenic In Situ Hybridization (CISH).[9]

Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that "paints" chromosomes or specific DNA sequences with fluorescent molecules.[10] In this method, biotinylated probes are hybridized to the target DNA in chromosomes or cells. The detection is then performed using streptavidin conjugated to a fluorophore. The fluorescent signal can be visualized using a fluorescence microscope, allowing for the precise localization of genes, the identification of chromosomal abnormalities, and the analysis of genome organization. For detecting targets with low copy numbers, signal amplification techniques can be employed to enhance the fluorescent signal.[8]

Quantitative Data Presentation

The sensitivity of detection is a critical parameter in the application of labeled probes. The following tables summarize quantitative data comparing biotinylated probes with other labeling methods and detailing detection limits.

Labeling MethodDetection Limit (Dot Blot)Detection TimeNotesReference
Biotin (Enzymatic) 5 pg (Alkaline Phosphatase)1-3 hoursSensitivity is dependent on the enzyme and substrate used.[11]
Biotin (Enzymatic) 25-50 pg (Horseradish Peroxidase)Not Specified[11]
³²P Radioisotope 1 pg4 hoursOffers high sensitivity but with safety and disposal considerations.[11]
³⁵S Radioisotope ~1 pg96 hoursLower energy isotope requiring longer exposure times.[11]
Digoxigenin (B1670575) (DIG) 2-10 fold more sensitive than biotinNot SpecifiedCan exhibit lower non-specific background staining in tissues.[12]

Table 1: Comparison of Detection Sensitivity for Different Probe Labeling Methods.

ApplicationProbe TypeTargetDetection LimitReference
Southern Blot Biotinylated DNASingle copy mammalian gene0.25 pg[13]
Southern Blot Biotinylated DNALambda DNA0.3 pg[7]
Dot Blot Biotinylated DNAGeneral DNA1-10 pg[14]
Dot Blot Biotinylated DNAGeneral DNA< 1 fg[15]

Table 2: Detection Limits of Biotinylated Probes in Blotting Applications.

Experimental Protocols and Methodologies

This section provides detailed protocols for the preparation of biotin-labeled DNA probes and their application in key molecular biology techniques.

Preparation of Biotin-Labeled DNA Probes

There are several common methods for incorporating biotin into DNA probes. The choice of method depends on the starting material and the specific application.

This method uses DNase I to introduce "nicks" into the phosphodiester backbone of a double-stranded DNA template. DNA Polymerase I then synthesizes new DNA starting from these nicks, incorporating biotinylated dNTPs (e.g., Biotin-16-dUTP) from the reaction mixture.[16]

Protocol for Nick Translation:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • DNA template: 1 µg

    • 10X Biotin-Nick Translation Buffer: 5 µL

    • Biotin-dNTP Mix (containing Biotin-16-dUTP): 5 µL

    • DNA Polymerase I/DNase I enzyme mix: 5 µL

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Mix gently and incubate at 16°C for 1-2 hours. The incubation time can be adjusted to optimize the probe size, with a target range of 200-600 bp for ISH applications.[12][17]

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.

  • Purification: Purify the biotinylated probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.

In this method, a denatured, single-stranded DNA template is annealed to a mixture of random hexamer or heptamer primers. The Klenow fragment of DNA Polymerase I then extends these primers, incorporating biotinylated dNTPs into the newly synthesized strands.[18]

Protocol for Random Priming:

  • Template Denaturation: Combine ~100 ng of linear DNA template with 10 µL of a random heptanucleotide mix in a final volume of 24 µL. Boil for 5 minutes and then immediately chill on ice.[18]

  • Labeling Reaction: To the denatured DNA, add:

    • 5X dNTP mix (containing biotinylated dUTP): 10 µL

    • 10X Reaction Buffer: 5 µL

    • Klenow fragment (5 units/µL): 1 µL

  • Incubation: Mix and incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the labeled probe to remove unincorporated primers and nucleotides.

PCR can be used to simultaneously amplify a specific DNA sequence and incorporate biotinylated nucleotides. This is achieved by including a biotinylated dNTP in the PCR reaction mix.[7]

Protocol for PCR Labeling:

  • PCR Reaction Setup: Prepare a 50 µL PCR reaction as follows:

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (e.g., 10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP): 1 µL

    • Biotin-16-dUTP (1 mM): 3.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water to 50 µL.[12]

  • Thermocycling: Perform PCR using standard cycling conditions appropriate for the template and primers.

  • Verification and Purification: Analyze a small aliquot of the PCR product on an agarose (B213101) gel to confirm amplification. Purify the biotinylated PCR product to remove unincorporated dNTPs and primers.

Southern Blotting with a Biotinylated Probe

Protocol for Southern Blotting:

  • DNA Digestion and Electrophoresis: Digest genomic DNA with one or more restriction enzymes. Separate the resulting fragments on an agarose gel.

  • Denaturation and Transfer:

    • Soak the gel in a denaturation solution (e.g., 1.5 M NaCl, 0.5 M NaOH) for 30-45 minutes.

    • Neutralize the gel in a neutralization solution (e.g., 1.5 M NaCl, 0.5 M Tris-HCl, pH 7.2) for 30 minutes.

    • Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

  • Prehybridization: Place the membrane in a hybridization bottle or bag with prehybridization buffer (e.g., 6X SSC, 5X Denhardt's solution, 0.5% SDS, 100 µg/ml denatured salmon sperm DNA) and incubate at the appropriate hybridization temperature (e.g., 55°C) for at least 1 hour.[19]

  • Hybridization:

    • Denature the biotinylated probe by boiling for 5-10 minutes and immediately placing it on ice.

    • Add the denatured probe to fresh, pre-warmed hybridization buffer at a concentration of 0.1 - 5.0 pmol/ml.[19]

    • Replace the prehybridization buffer with the probe-containing hybridization buffer and incubate overnight at the hybridization temperature.

  • Washing: Perform a series of washes to remove unbound probe.

    • 2 x 5 minutes at room temperature in 2X SSC, 1% SDS.

    • 2 x 15 minutes at the hybridization temperature in 1X SSC, 1% SDS.

    • 2 x 5 minutes at room temperature in 1X SSC.[19]

  • Detection:

    • Block the membrane in a blocking buffer for 30-60 minutes.

    • Incubate with streptavidin-AP or streptavidin-HRP conjugate (e.g., 1:5000 dilution) for 30-60 minutes.

    • Wash the membrane multiple times in a wash buffer (e.g., 1X PBS, 0.5% SDS).

    • Incubate with a chemiluminescent substrate and expose to X-ray film or an imager.

Chromogenic In Situ Hybridization (CISH)

Protocol for CISH on Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.

  • Pretreatment:

    • Perform heat-induced epitope retrieval (e.g., in a microwave oven at 92°C for 10 minutes in a pretreatment buffer).[20]

    • Digest with pepsin (e.g., 0.5 mg/ml in 0.01N HCl) at 37°C for 15 minutes to permeabilize the cells.[21]

  • Blocking Endogenous Biotin (if necessary): For tissues with high endogenous biotin content (e.g., liver, kidney), perform a biotin blocking step.[4]

    • Incubate with an avidin (B1170675) solution for 15 minutes.

    • Rinse, then incubate with a biotin solution for 15 minutes.

  • Denaturation:

    • Apply the probe diluted in hybridization buffer to the slide.

    • Cover with a coverslip and seal.

    • Denature the slide and probe simultaneously by heating to 97°C for 5-10 minutes.[9]

  • Hybridization: Incubate the slide in a humidified chamber at 37°C overnight.[9]

  • Washing: Perform stringent washes to remove non-specifically bound probe (e.g., 0.4X SSC at 73°C for 2 minutes).[20]

  • Detection:

    • Block the slide with a protein-based blocker (e.g., 5% nonfat dry milk in 4X SSC) for at least 30 minutes.[10]

    • Incubate with streptavidin-AP or streptavidin-HRP (e.g., 1-5 µg/ml) for 30 minutes.[10]

    • Wash the slide.

    • Incubate with a chromogenic substrate (e.g., BCIP/NBT for AP, or DAB for HRP) until the desired color intensity is reached.[10]

  • Counterstaining and Mounting: Counterstain the nuclei (e.g., with Nuclear Fast Red or Methyl Green), dehydrate, clear, and mount.

Fluorescence In Situ Hybridization (FISH)

Protocol for FISH on Chromosome Spreads:

  • Slide Preparation: Prepare metaphase chromosome spreads on glass slides.

  • Pretreatment:

    • Incubate with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.

    • Rinse and incubate with pepsin (40 units/mL in 10 mM HCl) for 10 minutes at 37°C.

    • Fix in 4% paraformaldehyde for 10 minutes.

    • Dehydrate through a graded ethanol series and air dry.

  • Denaturation:

    • Prepare a hybridization mix containing the biotinylated probe (0.5-1.5 ng/µl), 50% formamide (B127407), 10% dextran (B179266) sulfate, and blocking DNA (e.g., Salmon Sperm DNA) in 2x SSC.

    • Apply the hybridization mix to the slide, cover with a coverslip, and seal.

    • Denature the slide at 65-70°C for 5 minutes.

  • Hybridization: Incubate in a humidified chamber at 37°C overnight.

  • Washing:

    • Wash slides in 20% formamide in 0.1x SSC at 40°C for 5 minutes (x2).

    • Wash in 0.1x SSC at 40°C for 5-15 minutes.

    • Wash in 2x SSC at 40°C for 5-15 minutes.

  • Detection:

    • Block with 5% BSA in detection buffer (4x SSC, 0.2% Tween 20) for 20-30 minutes.

    • Incubate with a fluorophore-conjugated streptavidin (e.g., Streptavidin-Cy3 at 5 µg/ml) for 30-60 minutes.

    • Wash slides in 2x SSC (x3).

  • Counterstaining and Mounting: Counterstain with DAPI in an antifade mounting medium and visualize under a fluorescence microscope.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships described in this guide.

Probe_Labeling_and_Detection cluster_labeling Probe Labeling Methods cluster_hybridization Hybridization & Detection DNA Template DNA Template Nick Translation Nick Translation DNA Template->Nick Translation Random Priming Random Priming DNA Template->Random Priming PCR Labeling PCR Labeling DNA Template->PCR Labeling Biotinylated Probe Biotinylated Probe Nick Translation->Biotinylated Probe Random Priming->Biotinylated Probe PCR Labeling->Biotinylated Probe Hybridization Hybridization Biotinylated Probe->Hybridization Target Nucleic Acid Target Nucleic Acid Target Nucleic Acid->Hybridization Streptavidin-Enzyme Streptavidin-Enzyme Hybridization->Streptavidin-Enzyme Biotin-Streptavidin Binding Signal Signal Streptavidin-Enzyme->Signal Enzymatic Reaction Substrate Substrate Substrate->Signal

Caption: General workflow for biotin-labeled probe preparation and detection.

Blotting_Workflow Start Start DNA/RNA Electrophoresis DNA/RNA Electrophoresis Start->DNA/RNA Electrophoresis Transfer to Membrane Transfer to Membrane DNA/RNA Electrophoresis->Transfer to Membrane Prehybridization (Blocking) Prehybridization (Blocking) Transfer to Membrane->Prehybridization (Blocking) Hybridization with Biotinylated Probe Hybridization with Biotinylated Probe Prehybridization (Blocking)->Hybridization with Biotinylated Probe Stringency Washes Stringency Washes Hybridization with Biotinylated Probe->Stringency Washes Incubation with Streptavidin-Enzyme Incubation with Streptavidin-Enzyme Stringency Washes->Incubation with Streptavidin-Enzyme Detection with Substrate Detection with Substrate Incubation with Streptavidin-Enzyme->Detection with Substrate Signal Visualization Signal Visualization Detection with Substrate->Signal Visualization

Caption: Workflow for Southern and Northern blotting using biotinylated probes.

ISH_Workflow Start Start Tissue/Cell Preparation Tissue/Cell Preparation Start->Tissue/Cell Preparation Pretreatment & Permeabilization Pretreatment & Permeabilization Tissue/Cell Preparation->Pretreatment & Permeabilization Denaturation Denaturation Pretreatment & Permeabilization->Denaturation Hybridization with Biotinylated Probe Hybridization with Biotinylated Probe Denaturation->Hybridization with Biotinylated Probe Stringency Washes Stringency Washes Hybridization with Biotinylated Probe->Stringency Washes Blocking Blocking Stringency Washes->Blocking Detection Reagent Incubation Streptavidin-Fluorophore (FISH) or Streptavidin-Enzyme (CISH) Blocking->Detection Reagent Incubation Final Washes Final Washes Detection Reagent Incubation->Final Washes Counterstain & Mount Counterstain & Mount Final Washes->Counterstain & Mount Microscopy Microscopy Counterstain & Mount->Microscopy Signal_Amplification cluster_abc Avidin-Biotin Complex (ABC) cluster_tsa Tyramide Signal Amplification (TSA) Biotinylated Secondary Ab Biotinylated Secondary Ab Avidin-Biotin-Enzyme Complex Avidin-Biotin-Enzyme Complex Biotinylated Secondary Ab->Avidin-Biotin-Enzyme Complex Binding Signal_ABC Signal_ABC Avidin-Biotin-Enzyme Complex->Signal_ABC Substrate Conversion Streptavidin-HRP Streptavidin-HRP Deposition Deposition Streptavidin-HRP->Deposition Catalyzes Biotinylated Tyramide Biotinylated Tyramide Biotinylated Tyramide->Deposition Streptavidin-Fluorophore Streptavidin-Fluorophore Deposition->Streptavidin-Fluorophore Binding Signal_TSA Signal_TSA Streptavidin-Fluorophore->Signal_TSA

References

Methodological & Application

Application Notes and Protocols for Biotin-16-dCTP Labeling in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Biotin-16-dCTP into a target DNA sequence during Polymerase Chain Reaction (PCR). This method allows for the non-radioactive labeling of PCR products, which can then be used in a variety of downstream applications such as DNA-protein interaction studies, hybridization-based assays, and affinity purification.

Principle

This compound is a modified deoxynucleoside triphosphate that can be enzymatically incorporated into a growing DNA strand by a thermostable DNA polymerase during PCR.[1][2] The biotin (B1667282) moiety is attached to the C5 position of the cytosine base via a 16-atom linker.[1][2] This linker arm minimizes steric hindrance, allowing for efficient incorporation by the polymerase and subsequent detection by streptavidin or avidin (B1170675) conjugates.[1][2] By substituting a portion of the dCTP in the PCR master mix with this compound, the resulting PCR product will be randomly labeled with biotin.

Experimental Workflow

The overall workflow for this compound labeling in PCR followed by purification is depicted below.

PCR_Labeling_Workflow cluster_0 PCR Labeling cluster_1 Purification cluster_2 Downstream Applications PCR_Setup 1. PCR Reaction Setup PCR_Amplification 2. Thermal Cycling PCR_Setup->PCR_Amplification Run PCR Binding 4. Bind Biotinylated PCR Product to Beads PCR_Amplification->Binding Incubate Bead_Prep 3. Prepare Streptavidin Magnetic Beads Bead_Prep->Binding Washing 5. Wash Beads Binding->Washing Elution 6. Elute Labeled DNA (Optional) Washing->Elution Analysis 7. Downstream Applications Washing->Analysis Use on-bead Elution->Analysis

Caption: Workflow for this compound PCR Labeling and Purification.

Quantitative Data Summary

Table 1: PCR Reaction Component Concentrations
ComponentStock ConcentrationFinal ConcentrationNotes
10x PCR Buffer10x1xProvides optimal pH and ionic strength.
dATP10 mM200 µM
dGTP10 mM200 µM
dTTP10 mM200 µM
dCTP10 mM100 µMA 1:1 ratio with this compound is recommended for optimal labeling and yield.[2]
This compound1 mM100 µMHigher substitution ratios (up to 75-90%) may be possible but can impact amplification efficiency.[3][4]
Forward Primer10 µM0.1 - 1.0 µMOptimal concentration should be determined empirically.
Reverse Primer10 µM0.1 - 1.0 µMOptimal concentration should be determined empirically.
Template DNA1-100 ng/µL1-100 ng per 50 µL reactionOptimal amount depends on the template source and complexity.
Taq DNA Polymerase5 U/µL1.25 - 2.5 Units per 50 µL reaction
MgCl₂25 mM1.5 - 2.5 mMOptimize as needed; included in some PCR buffers.
Nuclease-free water-To final volume
Table 2: Thermal Cycling Parameters
StepTemperature (°C)DurationCyclesNotes
Initial Denaturation94-981-3 minutes1Ensures complete denaturation of complex templates.[5]
Denaturation94-9820-30 seconds25-35
Annealing50-6830-60 seconds25-35Typically 3-5°C below the lowest primer Tₘ.[5]
Extension7230-60 seconds/kb25-35Use 1 minute/kb for standard Taq polymerase.
Final Extension725-15 minutes1Ensures all amplicons are full-length.[5]
Hold4Indefinite1

Experimental Protocols

This compound PCR Labeling

This protocol is for a standard 50 µL PCR reaction. Components should be scaled accordingly for different reaction volumes.

  • Thaw Reagents: Thaw all components on ice.

  • Prepare dNTP Mix: Prepare a working dNTP mix containing dATP, dGTP, dTTP, dCTP, and this compound at the desired ratio. For a 1:1 ratio of dCTP to this compound, the final concentration of each in the PCR reaction should be 100 µM.

  • Set up PCR Reaction: In a sterile, nuclease-free PCR tube, assemble the following components on ice in the order listed:

    • Nuclease-free water

    • 10x PCR Buffer

    • dNTP mix (containing this compound)

    • Forward Primer

    • Reverse Primer

    • Template DNA

    • Taq DNA Polymerase

  • Mix and Centrifuge: Gently mix the reaction by pipetting up and down, and then briefly centrifuge to collect the contents at the bottom of the tube.

  • Perform Thermal Cycling: Place the PCR tube in a thermal cycler and run the program as outlined in Table 2.

Purification of Biotinylated PCR Product using Streptavidin Magnetic Beads

This protocol provides a general guideline for purifying the biotinylated PCR product.

  • Prepare Magnetic Beads:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube. The binding capacity of the beads should be considered (e.g., 500 pmol of 25 bp ssDNA per mg of beads).[6]

    • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

    • Wash the beads by resuspending them in a binding/wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)[6]. Pellet the beads on the magnetic rack and remove the supernatant. Repeat the wash two more times.

  • Bind Biotinylated PCR Product:

    • After the final wash, resuspend the beads in the binding/wash buffer.

    • Add the PCR product to the resuspended beads.

    • Incubate at room temperature for 15-30 minutes with gentle rotation to keep the beads suspended.

  • Wash the Bound PCR Product:

    • Place the tube on the magnetic rack and remove the supernatant.

    • Wash the beads with the binding/wash buffer to remove unbound components. Repeat the wash at least three times.

  • Elution (Optional):

    • For applications requiring the purified, free biotinylated DNA, the product can be eluted from the beads. This typically requires harsh conditions such as heating in a solution containing formamide (B127407) or using a buffer with a high pH.

    • Alternatively, for many applications, the biotinylated PCR product can be used directly while still bound to the magnetic beads.

Downstream Applications

Biotin-labeled PCR products are versatile tools for various molecular biology techniques, including:

  • DNA Hybridization Probes: Used in Southern and Northern blotting to detect specific nucleic acid sequences.

  • DNA Purification and Isolation: The strong interaction between biotin and streptavidin allows for efficient capture and purification of target DNA.

  • DNA-Protein Interaction Studies: Techniques such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) can utilize biotinylated DNA to study DNA-binding proteins.[7]

  • Solid-Phase Sequencing: Biotinylated PCR products can be immobilized on a solid support for sequencing applications.[8]

Troubleshooting

IssuePossible CauseSuggestion
Low or no PCR product Suboptimal this compound concentrationTitrate the this compound:dCTP ratio. Start with a lower substitution (e.g., 1:3) and increase as needed.
Annealing temperature is not optimalPerform a temperature gradient PCR to determine the optimal annealing temperature.
Issues with template or primersVerify the integrity and concentration of the template DNA and primers.
Non-specific PCR products Annealing temperature is too lowIncrease the annealing temperature in 1-2°C increments.
Primer-dimer formationOptimize primer design and concentration.
Low binding to streptavidin beads Inefficient biotin incorporationIncrease the this compound:dCTP ratio or the number of PCR cycles.
Excess free biotinylated primersPurify the PCR product to remove unincorporated primers before bead binding.

References

Application Note: Biotin-16-dCTP for Non-Radioactive DNA Probe Labeling via Nick Translation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nick translation is a robust and widely used method for generating labeled DNA probes for various molecular biology applications. The technique relies on the coordinated activities of DNase I and E. coli DNA Polymerase I.[1][2] DNase I introduces single-strand breaks ("nicks") into a double-stranded DNA template at random locations.[3] DNA Polymerase I then binds to these nicks, where its 5'→3' exonuclease activity removes existing nucleotides, and its 5'→3' polymerase activity simultaneously synthesizes a new strand, incorporating labeled deoxynucleoside triphosphates (dNTPs) from the reaction mix.[1]

This document provides a detailed protocol for using Biotin-16-dCTP, a biotin-labeled analog of deoxycytidine triphosphate, in the nick translation process. This compound is enzymatically incorporated into the newly synthesized DNA strand in place of dCTP.[4][5] The resulting biotin-labeled DNA probe can be used in numerous applications, including in situ hybridization (ISH and FISH), Southern blotting, and other hybridization-based assays. The 16-atom spacer arm on the biotin (B1667282) molecule minimizes steric hindrance, ensuring efficient incorporation by the polymerase and effective downstream detection with streptavidin-based conjugates.[3][4]

Principle of Nick Translation

The core mechanism of nick translation labeling is a strand replacement process.

  • Nicking: DNase I introduces random nicks on one strand of the dsDNA template.

  • Excision: DNA Polymerase I's 5'→3' exonuclease activity begins removing nucleotides from the 5' side of the nick.

  • Synthesis & Labeling: The same enzyme's 5'→3' polymerase activity uses the 3'-OH terminus of the nick as a primer to synthesize a new DNA strand, incorporating available dNTPs and the this compound from the reaction buffer.

  • Translation: The nick is effectively "translated" or moved along the DNA strand, resulting in a population of DNA fragments labeled with biotin.

The final size of the labeled probe fragments is controlled by adjusting the concentration of DNase I and the incubation time. For most hybridization applications, a probe size of 200-500 base pairs is considered optimal.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a standard nick translation reaction. Optimization may be required depending on the specific DNA template and downstream application.

ParameterRecommended ValueNotes
Template DNA 1 - 2 µgPurified PCR products, linearized plasmids, or cosmids can be used.[6]
Reaction Volume 20 - 100 µLCan be scaled as needed.[3][7]
Incubation Temperature 15°CLower temperature controls the enzymatic activities for optimal probe length.[1]
Incubation Time 60 - 120 minutesLonger times can lead to smaller fragments; monitor probe size if necessary.[3][7][8]
dNTP Concentrations 0.25 - 0.5 mM (each dATP, dGTP, dTTP)Final concentration in the reaction mix.[3]
This compound / dCTP Ratio 1:1 to 1:3Start with a 50% substitution of this compound for dCTP.[5] Individual optimization is recommended for best results.[4]
Optimal Probe Size 200 - 500 bpIdeal for in situ hybridization to reduce background signals. Some protocols aim for 500-900 bp.[7]
Enzyme Concentration Varies by supplierFollow manufacturer's recommendations (e.g., for commercial kits).
Stop Solution 0.5 M EDTAFinal concentration of ~10-25 mM.[3]
Heat Inactivation 65°C for 10 minutesDenatures the enzymes to permanently stop the reaction.

Experimental Protocols

This protocol is a general guideline for labeling 1 µg of DNA in a 50 µL reaction volume.

Materials and Reagents
  • DNA Template (1 µg/µL)

  • This compound (1 mM stock)

  • dNTP mix (10 mM each of dATP, dGTP, dTTP, dCTP)

  • 10X Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.5-8.0, 50 mM MgCl₂, 100 mM β-mercaptoethanol)

  • DNase I

  • E. coli DNA Polymerase I

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • Materials for probe purification (e.g., spin column or ethanol (B145695)/sodium acetate)

  • Materials for agarose (B213101) gel electrophoresis (for quality control)

Preparation of dNTP/Biotin-16-dCTP Mix

To achieve a desired substitution ratio, prepare a working stock of the nucleotide mix. For a 1:1 substitution (50% labeling):

  • Combine equal volumes of 1 mM dCTP and 1 mM this compound.

  • In a separate tube, create a mix of dATP, dGTP, and dTTP.

  • For the final reaction, you will add appropriate volumes to reach the target final concentration (e.g., 0.05 mM of each nucleotide).

Nick Translation Reaction Setup

Assemble the following components on ice in a sterile microcentrifuge tube:

ComponentVolume for 50 µL ReactionFinal Concentration
DNA Template1 µL1 µg
10X Nick Translation Buffer5 µL1X
dNTP/Biotin-16-dCTP MixVariable~0.05 mM each
Nuclease-free WaterUp to 50 µL-
DNA Polymerase I / DNase I mixVariableAs per manufacturer

Note: It is often convenient to use a commercially available enzyme mix containing both DNA Polymerase I and DNase I.[3] If using separate enzymes, the DNase I must be diluted appropriately, as this is the most critical variable for controlling probe size.

Reaction and Incubation
  • Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 15°C for 90 minutes in a water bath or thermocycler.[3]

Stopping the Reaction
  • To terminate the reaction, add 2.5 µL of 0.5 M EDTA (to a final concentration of 25 mM).

  • Heat the tube at 65°C for 10 minutes to inactivate the enzymes completely.

  • Place the tube on ice. The labeled probe can be stored at -20°C or purified immediately.

Quality Control: Probe Size Analysis

Before purification, it is advisable to check the size of the labeled DNA fragments.

  • Remove a 3-5 µL aliquot of the reaction.

  • Add gel loading dye and run the sample on a 1.5% - 2.0% agarose gel alongside a DNA ladder (e.g., 100 bp ladder).

  • Visualize the gel. The labeled probe should appear as a smear with the highest intensity between 200 and 500 bp.

  • If the fragment size is too large (>1000 bp), the DNase I concentration was too low or incubation was too short. If the fragments are too small (<100 bp), the DNase I concentration was too high.

Purification of the Biotinylated Probe

Unincorporated this compound can interfere with downstream applications and should be removed. Common methods include:

  • Ethanol Precipitation: Add sodium acetate (B1210297) and cold 100% ethanol to precipitate the DNA probe.

  • Spin Column Purification: Use a commercial PCR purification or gel filtration kit to efficiently remove unincorporated nucleotides and salts.

After purification, resuspend the biotinylated probe in TE buffer or nuclease-free water and store at -20°C.

Visualizations

Experimental Workflow Diagram

Nick_Translation_Workflow dsDNA Double-Stranded DNA Template ReactionMix Assemble Reaction: - 10X Buffer - dNTPs - this compound - Pol I / DNase I dsDNA->ReactionMix Add Incubation Incubate 15°C for 90 min ReactionMix->Incubation StopReaction Stop Reaction: Add EDTA, Heat to 65°C Incubation->StopReaction QC Quality Control: Run aliquot on _Agarose Gel_ StopReaction->QC Optional Purification Purify Probe: (Spin Column or Ethanol Precipitation) StopReaction->Purification QC->Incubation Optimize Time/ DNase Conc. FinalProbe Purified Biotinylated DNA Probe Purification->FinalProbe

Caption: Workflow for generating biotinylated DNA probes using nick translation.

Application Logic: Fluorescence In Situ Hybridization (FISH)

FISH_Application cluster_Probe Probe Preparation cluster_Hybridization Hybridization & Detection Probe Biotinylated DNA Probe Hybridization Hybridization: Probe binds to complementary sequence Probe->Hybridization Target Metaphase Chromosome or Interphase Nucleus (Denatured Target DNA) Target->Hybridization Detection Detection: Add Fluorophore-conjugated Streptavidin Hybridization->Detection Signal Fluorescent Signal at Target Site Detection->Signal

Caption: Logical diagram of biotinylated probe use in FISH applications.

References

Biotin-16-dCTP Primer Extension Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Biotin-16-dCTP primer extension assay, a robust and non-radioactive method for detecting and quantifying enzyme activity, particularly that of telomerase. This assay is a valuable tool in cancer research, drug discovery, and studies on cellular aging.

Introduction

The this compound primer extension assay is a highly sensitive technique used to measure the activity of DNA polymerases, including the specialized reverse transcriptase telomerase. The assay relies on the enzymatic incorporation of a biotin-labeled deoxynucleoside triphosphate (this compound) into a newly synthesized DNA strand. The strong and specific interaction between biotin (B1667282) and streptavidin is then exploited for the detection and quantification of the extended product, offering a safe and efficient alternative to traditional radioactive assays.[1][2]

One of the primary applications of this assay is the measurement of telomerase activity, which is upregulated in approximately 85-90% of cancer cells, making it a critical biomarker and therapeutic target.[3] The assay can be adapted for various detection methods, including gel electrophoresis with chemiluminescent detection or plate-based colorimetric or luminometric readouts.

Principle of the Assay

The this compound primer extension assay for telomerase activity is a multi-step process that begins with the extension of a substrate primer by telomerase present in a cell lysate. This is followed by the amplification of the extended products, during which this compound is incorporated. The biotinylated amplicons are then captured and detected.

Applications

  • Cancer Research: Quantifying telomerase activity in tumor cells and tissues for diagnostic and prognostic purposes.

  • Drug Discovery: Screening for inhibitors of telomerase and other DNA polymerases.[4]

  • Aging Research: Studying the role of telomerase in cellular senescence and age-related diseases.

  • Stem Cell Biology: Investigating the regulation of telomerase activity in stem cell populations.

Advantages of this compound Incorporation

  • Non-Radioactive: Eliminates the hazards and disposal issues associated with radioactive isotopes.[2]

  • High Sensitivity: The high affinity of the biotin-streptavidin interaction allows for sensitive detection.[1]

  • Versatility: The biotin label can be detected with a variety of streptavidin conjugates (e.g., HRP, alkaline phosphatase, fluorescent probes), allowing for flexible assay design.[5][6]

  • Quantitative Potential: The assay can be adapted for quantitative measurements, particularly when combined with techniques like real-time PCR or ELISA-based detection.[7]

Data Presentation

The following table summarizes representative quantitative data from a biotin-based Telomeric Repeat Amplification Protocol (TRAP) assay, which is a common application of the primer extension principle for measuring telomerase activity.

ParameterHeLa CellsReference
Detection Limit As low as 10-50 cell equivalents[6]
Dynamic Range Linear over a 2-3 log range of cell equivalents[8]
Assay Time 4-6 hours from cell lysis to data analysis[9]
Quantitative Method Real-time qPCR or ELISA-based detection[6][9]

Experimental Protocols

Protocol 1: Telomerase Activity Assay using this compound Primer Extension and PCR

This protocol is adapted from the principles of the Telomeric Repeat Amplification Protocol (TRAP) and incorporates this compound for non-radioactive detection.

Materials:

  • Cell lysate containing active telomerase (prepared using CHAPS or NP-40 lysis buffer)[3][9]

  • TS Primer (5'-AATCCGTCGAGCAGAGTT-3')

  • Reverse Primer (e.g., ACX primer)[9]

  • 10x TRAP Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound

  • Taq DNA Polymerase

  • Nuclease-free water

  • Streptavidin-coated microplates

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBST)

Procedure:

  • Telomerase Extension Reaction (50 µL total volume):

    • On ice, prepare a master mix containing 1x TRAP buffer, 50 µM each of dATP, dGTP, and dTTP, and 0.1 µg of TS primer.

    • Add 2-5 µg of cell lysate to individual reaction tubes.

    • Add the master mix to each tube.

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated primer extension.[7]

    • Inactivate the telomerase by heating at 95°C for 5 minutes.

  • PCR Amplification with this compound Incorporation (50 µL total volume):

    • To the telomerase extension product, add a PCR master mix containing 1x PCR buffer, 0.1 µg of reverse primer, 1.25 U of Taq DNA polymerase, and a dNTP mix with this compound.

    • A recommended starting ratio for the dNTP mix is 50 µM each of dATP, dGTP, dTTP, 35 µM dCTP, and 15 µM this compound. The optimal ratio may need to be determined empirically.[10]

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 3 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.

  • Detection of Biotinylated PCR Products (ELISA-based):

    • Coat a streptavidin-coated microplate with the PCR products and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow start Start: Cell Culture lysis Cell Lysis (CHAPS or NP-40 buffer) start->lysis extension Telomerase Extension (TS Primer, dNTPs) lysis->extension inactivation Heat Inactivation of Telomerase extension->inactivation pcr PCR Amplification (this compound, Reverse Primer) inactivation->pcr capture Capture of Biotinylated Products (Streptavidin Plate) pcr->capture detection Detection (Streptavidin-HRP, TMB) capture->detection analysis Data Analysis (Absorbance Reading) detection->analysis

This compound Primer Extension Assay Workflow

telomerase_regulation growth_factors Growth Factors, Hormones pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt mapk MAPK Pathway growth_factors->mapk htert hTERT Transcription pi3k_akt->htert + c_myc c-Myc mapk->c_myc + c_myc->htert + telomerase Telomerase Activity htert->telomerase p53 p53 p53->htert -

Key Signaling Pathways Regulating Telomerase Activity

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive telomeraseUse fresh cell lysates; ensure proper storage at -80°C.
RNase contaminationUse RNase-free reagents and barrier tips.
Inefficient this compound incorporationOptimize the ratio of this compound to dCTP.
High background Non-specific PCR amplificationOptimize annealing temperature and primer concentrations.
Insufficient washingIncrease the number and duration of wash steps in the ELISA protocol.
Inconsistent results Pipetting errorsUse calibrated pipettes and prepare master mixes to minimize variability.
Variation in cell numberNormalize telomerase activity to the total protein concentration of the lysate.

References

Application Notes and Protocols: 3'-End Labeling with Biotin-16-dCTP and Terminal deoxynucleotidyl Transferase (TdT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3'-end labeling of nucleic acids with biotin (B1667282) is a fundamental technique in molecular biology, offering a robust and sensitive non-radioactive method for the detection of DNA and RNA. This method utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, to catalyze the addition of biotinylated deoxynucleotides, such as Biotin-16-dCTP, to the 3'-hydroxyl terminus of a DNA molecule.[1][2] The resulting biotin-labeled probe can be detected with high affinity by streptavidin-enzyme conjugates (e.g., horseradish peroxidase or alkaline phosphatase), enabling sensitive colorimetric or chemiluminescent detection.[3][4][5]

This approach provides several advantages over traditional radioactive labeling, including enhanced probe stability, increased safety, and simplified disposal.[3] The localization of the biotin moiety at the 3'-end of the probe minimizes interference with hybridization or sequence-specific protein binding. Biotin-labeled probes are versatile tools for a wide range of applications, including electrophoretic mobility shift assays (EMSA), Southern and Northern blotting, in situ hybridization (ISH), and the TUNEL (TdT-mediated dUTP Nick-End Labeling) assay for detecting apoptosis.[6][7]

Key Applications

Non-Radioactive Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to study protein-DNA or protein-RNA interactions. The use of biotin-labeled probes offers a sensitive and safe alternative to radioactive methods.[8][9] In this application, a short, double-stranded DNA oligonucleotide corresponding to a putative protein binding site is 3'-end labeled with this compound using TdT. The labeled probe is then incubated with a protein extract. If the protein of interest binds to the probe, the resulting complex will have a retarded mobility through a non-denaturing polyacrylamide gel compared to the free probe. The bands are then transferred to a nylon membrane and detected by chemiluminescence.

TUNEL Assay for Apoptosis Detection

The TUNEL assay is a well-established method for the detection of DNA fragmentation, a hallmark of apoptosis.[6][7] During apoptosis, endonucleases cleave the genomic DNA, generating numerous 3'-hydroxyl ends. TdT can then be used to incorporate biotinylated nucleotides, such as this compound or Biotin-16-dUTP, at these sites. The incorporated biotin is subsequently detected using streptavidin-HRP and a chromogenic substrate, allowing for the visualization and quantification of apoptotic cells within a tissue section or cell culture.

Preparation of Hybridization Probes

Biotin-labeled nucleic acid probes are highly effective for detecting specific DNA or RNA sequences in various hybridization-based assays, including Southern and Northern blotting, dot blots, and in situ hybridization. The 3'-end labeling method is particularly advantageous as it ensures the biotin tag does not interfere with the hybridization of the probe to its target sequence.

Microarray Analysis

In the context of microarray analysis, TdT-mediated 3'-end labeling can be employed for the preparation of biotin-labeled targets for gene expression profiling.[10][11] This method allows for the sensitive detection of target hybridization to the microarray probes.

Data Presentation

Table 1: Comparison of Biotinylated Nucleotides for TdT Labeling
FeatureThis compoundBiotin-14-dCTPBiotin-11-dUTPBiotin-7-dATP
Relative TdT Incorporation Efficiency HighHighModerateLow
Number of Added Residues MultipleMultipleTypically oneVariable
Linker Arm Length 16 atoms14 atoms11 atoms7 atoms
Primary Applications EMSA, TUNEL, Hybridization ProbesEMSA, Hybridization ProbesTUNEL, EMSAGeneral Labeling
Reference [1][1][1][1]
Table 2: Performance Characteristics of 3'-Biotinylated Probes
ParameterTypical ValueConditions/NotesReference
Labeling Efficiency > 90%With optimal TdT and biotinylated nucleotide concentrations.[2]
Detection Sensitivity (Chemiluminescence) 0.02 - 1 fmolDependent on the detection system and exposure time.[12]
Detection Sensitivity (Colorimetric) Few picogramsDependent on the specific substrate and incubation time.[4][5]
Probe Stability At least 1 yearWhen stored at -20°C. Multiple freeze-thaw cycles should be avoided.[12][13][14]

Experimental Protocols

Protocol 1: 3'-End Labeling of Oligonucleotides with this compound and TdT

This protocol is suitable for preparing biotinylated probes for applications such as EMSA and hybridization.

Materials:

  • Single-stranded or double-stranded DNA oligonucleotide

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer

  • This compound

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Chloroform:isoamyl alcohol (24:1)

Procedure:

  • In a sterile microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water: to a final volume of 50 µL

    • 5X TdT Reaction Buffer: 10 µL

    • DNA oligonucleotide (10 pmol/µL): 1 µL

    • This compound (1 mM): 5 µL

    • Terminal deoxynucleotidyl Transferase (15 U/µL): 1 µL

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • To remove the TdT enzyme, add 50 µL of chloroform:isoamyl alcohol. Vortex briefly and centrifuge at 12,000 x g for 2 minutes.

  • Carefully transfer the upper aqueous phase containing the biotinylated probe to a new sterile tube.

  • The labeled probe is now ready for use or can be stored at -20°C. For some applications, purification of the labeled probe from unincorporated this compound may be necessary.

Protocol 2: TUNEL Assay for Apoptosis Detection in Tissue Sections

This protocol provides a general guideline for detecting apoptosis in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Proteinase K (20 µg/mL)

  • TdT Reaction Buffer

  • TdT Labeling Mix (TdT enzyme and this compound)

  • Stop/Wash Buffer (e.g., 2X SSC)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin counterstain

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Permeabilization: Incubate the slides with Proteinase K for 15 minutes at room temperature. Rinse slides with PBS.

  • Equilibration: Cover the tissue section with TdT Reaction Buffer and incubate for 10 minutes at room temperature.

  • Labeling: Remove the equilibration buffer and add the TdT Labeling Mix to the sections. Incubate in a humidified chamber at 37°C for 1-2 hours.

  • Stop Reaction: Rinse the slides with Stop/Wash Buffer for 10 minutes at room temperature.

  • Blocking: Incubate the slides in Blocking Buffer for 30 minutes at room temperature.

  • Detection: Apply Streptavidin-HRP conjugate to the sections and incubate for 30 minutes at room temperature. Rinse with PBS.

  • Visualization: Add the DAB substrate and incubate until the desired brown color develops. Rinse with deionized water.

  • Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Observe the slides under a light microscope. Apoptotic nuclei will be stained dark brown.

Visualizations

G cluster_prep Probe Preparation cluster_reaction Labeling Reaction cluster_downstream Downstream Processing DNA DNA Substrate (Oligonucleotide, Fragmented DNA) Incubation Incubation at 37°C DNA->Incubation TdT_reagents TdT Enzyme & Reaction Buffer TdT_reagents->Incubation Biotin_dCTP This compound Biotin_dCTP->Incubation Termination Reaction Termination (EDTA) Incubation->Termination Purification Purification (Optional) Termination->Purification Labeled_Probe Biotinylated DNA Probe Purification->Labeled_Probe

Caption: Experimental workflow for 3'-end labeling of DNA with this compound and TdT.

TdT_Mechanism cluster_reactants Reactants cluster_products Products DNA_strand DNA Strand with 3'-OH TdT_enzyme TdT Enzyme DNA_strand->TdT_enzyme Biotin_dCTP This compound Biotin_dCTP->TdT_enzyme Labeled_DNA Biotinylated DNA Strand TdT_enzyme->Labeled_DNA Catalysis Pyrophosphate Pyrophosphate (PPi) TdT_enzyme->Pyrophosphate

Caption: Enzymatic mechanism of TdT-mediated 3'-end labeling.

Labeled_DNA_Structure cluster_structure Structure of 3'-Biotinylated DNA 5_prime 5' DNA_backbone ---[DNA Sequence]--- 5_prime->DNA_backbone three_prime_OH 3'-OH DNA_backbone->three_prime_OH Biotin_16_dCTP [Biotin-16-dCMP]n three_prime_OH->Biotin_16_dCTP + TdT

References

Application Notes and Protocols for Biotin-16-dCTP In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-16-dCTP for the synthesis of biotinylated probes and their application in in situ hybridization (ISH). Detailed protocols for probe labeling, tissue preparation, hybridization, and signal detection are provided to enable sensitive and specific localization of nucleic acid sequences within cellular and tissue samples.

Introduction to this compound in ISH

This compound is a modified deoxycytidine triphosphate that can be enzymatically incorporated into DNA probes. The biotin (B1667282) moiety, attached via a 16-atom spacer arm, allows for highly specific and strong binding by avidin (B1170675) or streptavidin conjugates, facilitating sensitive detection.[1][2][3] This system offers a versatile and robust non-radioactive method for ISH applications. Taq DNA polymerase has been shown to incorporate this compound with greater efficiency than Biotin-16-dUTP, with strong amplicon formation observed even with up to 75% substitution of the natural nucleotide.[2] The yield with this compound only begins to decrease at approximately 90% substitution.[2]

Key Applications

  • Localization of specific DNA or RNA sequences in cells and tissues.

  • Gene expression analysis at the single-cell level.

  • Detection of viral infections.

  • Chromosomal analysis.

Quantitative Data Summary

For optimal performance, the ratio of this compound to dCTP and the final probe concentration may require optimization depending on the specific application and target abundance.

ParameterRecommendation/ObservationReference
This compound:dCTP Ratio for PCR Labeling A 1:1 ratio (50% this compound) is often a good starting point for balancing labeling efficiency and PCR yield.[3]
This compound Substitution in PCR Strong amplicon formation is achievable with up to 75% substitution of dCTP with this compound.[2]
Probe Concentration for ISH Typically ranges from 100-1000 ng/ml of hybridization buffer, with 200 ng/ml being a good starting concentration.
Probe Size for Optimal ISH Results 200-500 base pairs is the ideal size range for biotin-labeled probes to ensure good tissue penetration.[4]

Experimental Workflows and Signaling Pathways

This compound ISH Experimental Workflow

Biotin_ISH_Workflow cluster_0 Probe Preparation cluster_1 Sample Preparation cluster_2 In Situ Hybridization cluster_3 Signal Detection cluster_4 Visualization Probe_Labeling Probe Labeling with this compound (PCR or Nick Translation) Probe_Purification Probe Purification Probe_Labeling->Probe_Purification Probe_Quantification Probe Quantification & Sizing Probe_Purification->Probe_Quantification Prehybridization Prehybridization Probe_Quantification->Prehybridization Tissue_Sectioning Tissue Sectioning (Frozen) Fixation Fixation Tissue_Sectioning->Fixation Permeabilization Permeabilization Fixation->Permeabilization Permeabilization->Prehybridization Hybridization Hybridization with Biotinylated Probe Prehybridization->Hybridization Post_Hybridization_Washes Post-Hybridization Washes Hybridization->Post_Hybridization_Washes Blocking Blocking Post_Hybridization_Washes->Blocking Streptavidin_Enzyme_Incubation Streptavidin-Enzyme Conjugate (HRP or AP) Incubation Blocking->Streptavidin_Enzyme_Incubation Substrate_Addition Substrate Addition (Chromogenic or Fluorogenic) Streptavidin_Enzyme_Incubation->Substrate_Addition Counterstaining Counterstaining (Optional) Substrate_Addition->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Overall workflow for this compound in situ hybridization.

Signal Amplification using Tyramide Signal Amplification (TSA)

TSA_Workflow Biotin_Probe Hybridized Biotinylated Probe Streptavidin_HRP Streptavidin-HRP Conjugate Biotin_Probe->Streptavidin_HRP Binding Activated_Tyramide Activated Tyramide Radical Streptavidin_HRP->Activated_Tyramide Catalyzes Biotin_Tyramide Biotinylated Tyramide + H2O2 Biotin_Tyramide->Activated_Tyramide Activation Tyramide_Deposition Covalent Deposition of Biotin on Adjacent Proteins Activated_Tyramide->Tyramide_Deposition Reacts with Tyrosine Residues Amplified_Signal Amplified Biotin Signal Tyramide_Deposition->Amplified_Signal Detection Detection with Streptavidin-Fluorophore/Enzyme Amplified_Signal->Detection

Caption: Mechanism of Tyramide Signal Amplification (TSA).

Experimental Protocols

Protocol 1: Probe Labeling with this compound by PCR

This protocol is for the generation of biotin-labeled DNA probes from a DNA template.

Materials:

  • DNA template (plasmid, genomic DNA, etc.)

  • Forward and reverse primers

  • Taq DNA Polymerase and corresponding 10X PCR buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound (1 mM stock)

  • dCTP (1 mM stock)

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • Prepare the PCR reaction mix: On ice, combine the following in a PCR tube:

    Component Volume (for 50 µL reaction) Final Concentration
    10X PCR Buffer 5 µL 1X
    dNTP mix (10 mM each of dATP, dGTP, dTTP) 1 µL 200 µM each
    dCTP (1 mM) 5 µL 100 µM
    This compound (1 mM) 5 µL 100 µM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    DNA Template (10-100 ng) 1-5 µL As needed
    Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units
    Nuclease-free water to 50 µL -

    Note: The ratio of this compound to dCTP can be optimized. A 1:1 ratio is a good starting point.[3]

  • Perform PCR: Use a standard PCR program with an annealing temperature appropriate for your primers.

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5-10 minutes

  • Analyze and Purify the PCR Product:

    • Run a small aliquot (5 µL) of the PCR product on an agarose (B213101) gel to confirm the size and yield of the labeled probe.

    • Purify the remaining PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

  • Quantify the Labeled Probe: Measure the concentration of the purified probe using a spectrophotometer. The probe is now ready for use in hybridization.

Protocol 2: In Situ Hybridization on Frozen Tissue Sections

This protocol outlines the steps for performing ISH on cryosectioned tissues.

Materials:

  • Frozen tissue sections on coated slides

  • Acetone (B3395972), pre-chilled to -20°C

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K solution (1 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hybridization buffer (e.g., 50% formamide (B127407), 2X SSC, 10% dextran (B179266) sulfate)

  • Biotinylated probe

  • Coverslips

  • Humidified chamber

  • Stringency wash buffers (e.g., 2X SSC, 0.1X SSC)

Procedure:

  • Tissue Preparation: a. Air dry the frozen sections for 20 minutes at room temperature.[5] b. Fix the sections in pre-chilled acetone for 10 minutes at -20°C.[5] c. Air dry for 10 minutes. d. Rehydrate in PBS for 10 minutes.[5] e. To improve probe accessibility, perform a proteinase K digestion by incubating the slides in proteinase K solution at 37°C for 5-15 minutes. The optimal time should be determined empirically. f. Stop the digestion by washing in PBS. g. Post-fix with 4% PFA for 5 minutes at room temperature to preserve tissue morphology. h. Wash twice with PBS for 5 minutes each. i. Dehydrate the sections through a graded ethanol (B145695) series (e.g., 70%, 95%, 100%) for 2 minutes each and air dry.

  • Hybridization: a. Prepare the hybridization mix containing the biotinylated probe at the desired concentration (e.g., 200 ng/mL). b. Denature the probe by heating the hybridization mix at 95°C for 5-10 minutes, then immediately place on ice.[6] c. Apply the hybridization mix to the tissue section and cover with a coverslip, avoiding air bubbles. d. Place the slides in a humidified chamber and incubate overnight at 37-42°C.[7]

  • Post-Hybridization Washes: a. Carefully remove the coverslips by immersing the slides in 2X SSC. b. Perform stringent washes to remove non-specifically bound probe:

    • Wash 1: 2X SSC at room temperature for 15 minutes.
    • Wash 2: 0.2X SSC at 55°C for 15 minutes.
    • Wash 3: 0.1X SSC at room temperature for 10 minutes. Note: The stringency of the washes can be adjusted by altering the temperature and salt concentration to optimize the signal-to-noise ratio.[8]

Protocol 3: Chromogenic Detection of Biotinylated Probes

This protocol uses an enzyme-conjugated streptavidin for colorimetric detection.

Materials:

  • Blocking solution (e.g., 5% BSA or non-fat dry milk in PBS)

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • AP substrate (e.g., BCIP/NBT) or HRP substrate (e.g., DAB)

  • Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)

  • Aqueous mounting medium

Procedure:

  • Blocking: After the post-hybridization washes, incubate the slides in blocking solution for 30-60 minutes at room temperature in a humidified chamber.[9]

  • Streptavidin-Enzyme Conjugate Incubation: a. Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in blocking solution to the manufacturer's recommended concentration (typically 1-5 µg/mL).[9] b. Tap off the blocking solution and apply the diluted streptavidin conjugate to the sections. c. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Substrate Development: a. Prepare the chromogenic substrate according to the manufacturer's instructions. b. Incubate the slides with the substrate solution until the desired color intensity is reached. This can be monitored under a microscope. c. Stop the reaction by washing with distilled water.

  • Counterstaining and Mounting: a. Counterstain the sections with a suitable nuclear stain if desired. b. Dehydrate the sections (if using a non-aqueous mounting medium) and mount with a coverslip.

Protocol 4: Fluorescent Detection of Biotinylated Probes

This protocol uses a fluorophore-conjugated streptavidin for fluorescent detection.

Materials:

  • Blocking solution (e.g., 5% BSA in PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Blocking: Following the post-hybridization washes, incubate the slides in blocking solution for 30-60 minutes at room temperature.[10]

  • Streptavidin-Fluorophore Conjugate Incubation: a. Dilute the streptavidin-fluorophore conjugate in blocking solution to the recommended concentration. b. Apply the diluted conjugate to the sections and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the slides three times with wash buffer for 5 minutes each, protected from light.

  • Mounting: Mount the slides with an antifade mounting medium containing a nuclear counterstain like DAPI.

  • Visualization: Visualize the signal using a fluorescence microscope with the appropriate filter sets.

Protocol 5: Tyramide Signal Amplification (TSA) for Enhanced Detection

TSA can significantly increase the sensitivity of ISH.[1][11] This protocol follows the standard ISH procedure up to the streptavidin-HRP incubation.

Additional Materials:

  • Streptavidin-HRP

  • Biotinylated Tyramide

  • Amplification buffer with hydrogen peroxide (H₂O₂)

  • Streptavidin-fluorophore or Streptavidin-AP/HRP for final detection

Procedure:

  • Perform the ISH protocol up to and including the incubation with Streptavidin-HRP and subsequent washes.

  • Tyramide Reaction: a. Prepare the biotinylated tyramide working solution in amplification buffer containing H₂O₂ according to the manufacturer's instructions. A final H₂O₂ concentration of around 0.0015% is common.[12] b. Incubate the slides with the tyramide solution for 5-15 minutes at room temperature.[12][13] c. Wash the slides thoroughly with wash buffer.

  • Final Detection: a. The deposited biotin can now be detected with a streptavidin-fluorophore conjugate for fluorescent detection or a streptavidin-enzyme conjugate for chromogenic detection, following Protocol 3 or 4 starting from the blocking step. This additional layer of streptavidin binding amplifies the signal.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
No or Weak Signal Inefficient probe labelingVerify probe labeling efficiency and size on a gel. Optimize the this compound:dCTP ratio.
Poor probe penetrationIncrease proteinase K digestion time or concentration.[8]
Hybridization conditions too stringentDecrease hybridization or wash temperatures; decrease formamide concentration.[8]
High Background Non-specific probe bindingIncrease the stringency of post-hybridization washes (higher temperature, lower salt). Add a blocking agent like sheared salmon sperm DNA to the hybridization buffer.[8]
Endogenous biotinBlock endogenous biotin with an avidin/biotin blocking kit before probe hybridization.[14] This is particularly important in tissues like liver and kidney.[7]
Non-specific antibody/streptavidin bindingIncrease the concentration and duration of the blocking step. Ensure blocking serum is from the same species as the secondary antibody (if used).[15]

References

Application Notes and Protocols for Incorporating Biotin-16-dCTP in cDNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides, such as Biotin-16-dCTP, into complementary DNA (cDNA) during reverse transcription is a fundamental technique in molecular biology for non-radioactive labeling of nucleic acids. This method provides a safe and efficient alternative to traditional radioactive labeling for a wide range of applications. This compound is a deoxycytidine triphosphate analog that contains a biotin (B1667282) molecule attached to the C5 position of the cytosine base via a 16-atom spacer arm. This long spacer arm minimizes steric hindrance, allowing for efficient incorporation by reverse transcriptases and ensuring the accessibility of the biotin moiety for subsequent detection or capture.[1][2]

The high-affinity interaction between biotin and streptavidin (or avidin) is the cornerstone of biotin-based detection systems.[3] This robust and specific binding is exploited in numerous downstream applications, including microarray analysis, in situ hybridization (ISH), and affinity purification of nucleic acids and their interacting partners.

These application notes provide detailed protocols for the incorporation of this compound into cDNA, subsequent purification of the labeled product, and its use in common downstream applications.

Principle of this compound Incorporation in cDNA Synthesis

During reverse transcription, an RNA template is used to synthesize a complementary DNA strand, catalyzed by a reverse transcriptase. By including this compound in the reaction mixture along with the canonical deoxynucleoside triphosphates (dATP, dGTP, dTTP, and dCTP), the enzyme will incorporate the biotinylated nucleotide at positions corresponding to guanosine (B1672433) residues in the RNA template. The resulting cDNA is thus labeled with multiple biotin molecules along its length, enabling sensitive detection or efficient capture.

Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase and its derivatives are commonly used for this purpose due to their efficiency in synthesizing long cDNAs and their tolerance for modified nucleotides.[4][5] The ratio of this compound to dCTP in the reaction can be adjusted to control the density of biotin labeling, which can be optimized for specific downstream applications.[2][6]

Quantitative Data Summary

The efficiency of this compound incorporation and its impact on cDNA synthesis can be influenced by the choice of reverse transcriptase and the ratio of biotinylated to unmodified dCTP. The following tables summarize key quantitative parameters to consider.

ParameterM-MLV Reverse TranscriptaseAvian Myeloblastosis Virus (AMV) Reverse Transcriptase
Optimal Temperature 37-42°C (can be increased for templates with high secondary structure)[4]42-48°C
RNase H Activity Weaker than AMV RT[4]Higher than M-MLV RT
Processivity High, suitable for long cDNA synthesis (>5kb)[4]Generally lower than M-MLV RT
Incorporation of Modified dNTPs Generally efficient[7]Efficient, but may show different kinetics compared to M-MLV RT[7]

Table 1: Comparison of Common Reverse Transcriptases for this compound Incorporation.

This compound:dCTP RatioExpected Labeling DensityRecommended Application(s)Impact on cDNA Yield
1:1 (50% substitution)HighIn situ hybridization probes, PCR-based labeling[8]May slightly reduce yield for very long transcripts
1:3 (25% substitution)MediumMicroarray analysis, affinity purificationMinimal impact on yield
1:9 (10% substitution)LowApplications requiring minimal modification to preserve enzymatic activity on the cDNANegligible impact on yield

Table 2: Recommended Ratios of this compound to dCTP for Different Applications. It is recommended to empirically determine the optimal ratio for your specific application.[2][6]

Experimental Protocols

Protocol for cDNA Synthesis with this compound

This protocol is a general guideline for the synthesis of biotinylated cDNA from total RNA or mRNA using M-MLV Reverse Transcriptase.

Materials:

  • High-quality total RNA or mRNA (1 µg)

  • Oligo(dT) primer (1 µL of 50 µM) or gene-specific primer (1 µL of 2 µM)

  • 10 mM dNTP mix (dATP, dGTP, dTTP each at 10 mM)

  • 10 mM dCTP

  • 1 mM this compound

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • RNase Inhibitor (40 U/µL)

  • M-MLV Reverse Transcriptase (200 U/µL)

  • Nuclease-free water

Procedure:

  • RNA-Primer Mix: In a sterile, nuclease-free tube, combine:

    • Total RNA or mRNA: 1 µg

    • Oligo(dT) or gene-specific primer: 1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute to prevent RNA refolding.

  • Reverse Transcription Master Mix: Prepare the master mix on ice by combining the following for each reaction (for a 1:3 this compound:dCTP ratio):

    • 5X First-Strand Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • 10 mM dNTP mix (A, G, T): 1 µL

    • 10 mM dCTP: 0.5 µL

    • 1 mM this compound: 1.5 µL

    • RNase Inhibitor: 1 µL

  • Reaction Assembly: Add 9 µL of the master mix to the 10 µL RNA-primer mix. Mix gently by pipetting.

  • Enzyme Addition: Add 1 µL of M-MLV Reverse Transcriptase to the reaction tube. The final reaction volume is 20 µL.

  • Incubation: Incubate the reaction at 42°C for 50 minutes.

  • Enzyme Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

  • RNA Removal (Optional): To remove the RNA template, add 1 µL of RNase H and incubate at 37°C for 20 minutes.

  • Purification: Purify the biotinylated cDNA using a PCR purification kit or by ethanol (B145695) precipitation.

Protocol for Magnetic Bead Purification of Biotinylated cDNA

This protocol describes the capture and purification of biotinylated cDNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated cDNA sample

  • Streptavidin-coated magnetic beads

  • Binding & Wash Buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Elution Buffer (e.g., 10 mM EDTA in 95% formamide, or nuclease-free water)

  • Magnetic stand

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired amount of beads to a new tube.

  • Washing: Place the tube on the magnetic stand to pellet the beads. Remove the supernatant. Wash the beads twice with an equal volume of Binding & Wash Buffer.

  • Binding: Resuspend the washed beads in Binding & Wash Buffer. Add the biotinylated cDNA sample to the beads.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes with gentle rotation to allow the biotinylated cDNA to bind to the streptavidin beads.

  • Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with Binding & Wash Buffer to remove any unbound molecules.

  • Elution: To elute the captured cDNA, resuspend the beads in Elution Buffer. Incubate at 65°C for 5 minutes (for formamide-based elution) or boil for 5 minutes (for water elution).

  • Collection: Immediately place the tube on the magnetic stand and carefully transfer the supernatant containing the purified biotinylated cDNA to a new tube.

Visualization of Workflows and Pathways

cDNA_Synthesis_Workflow RNA RNA Template Incubation Incubation (42°C, 50 min) RNA->Incubation Primer Oligo(dT) or Gene-Specific Primer Primer->Incubation RT_Mix Reverse Transcription Mix (dNTPs, this compound, Buffer, DTT) RT_Mix->Incubation RT_Enzyme M-MLV Reverse Transcriptase RT_Enzyme->Incubation Biotin_cDNA Biotinylated cDNA Incubation->Biotin_cDNA Purification Purification Biotin_cDNA->Purification Pure_cDNA Purified Biotinylated cDNA Purification->Pure_cDNA

Caption: Workflow for this compound incorporation during cDNA synthesis.

Microarray_Workflow Biotin_cDNA Purified Biotinylated cDNA Fragmentation Fragmentation Biotin_cDNA->Fragmentation Fragmented_cDNA Fragmented Biotinylated cDNA Fragmentation->Fragmented_cDNA Hybridization Hybridization Fragmented_cDNA->Hybridization Microarray Microarray Chip Microarray->Hybridization Washing Washing Hybridization->Washing Staining Staining with Streptavidin-Fluorophore Washing->Staining Scanning Scanning Staining->Scanning Data_Analysis Data Analysis Scanning->Data_Analysis

Caption: Experimental workflow for microarray analysis using biotinylated cDNA.[9][10][11]

Southern_Blot_Detection_Workflow Biotin_Probe Biotinylated cDNA Probe Hybridization Hybridization Biotin_Probe->Hybridization Membrane Membrane with Immobilized DNA Membrane->Hybridization Washing Washing Hybridization->Washing Blocking Blocking Washing->Blocking Incubation_SA Incubation Blocking->Incubation_SA SA_HRP Streptavidin-HRP Conjugate SA_HRP->Incubation_SA Washing_2 Washing Incubation_SA->Washing_2 Detection Detection (X-ray film or Imager) Washing_2->Detection Substrate Chemiluminescent Substrate Substrate->Detection

Caption: Chemiluminescent detection of a biotinylated probe in Southern blotting.[12][13][14]

Downstream Applications

Microarray Gene Expression Analysis

Biotinylated cDNA is widely used as a probe in microarray experiments to analyze the expression levels of thousands of genes simultaneously. The labeled cDNA is hybridized to a microarray chip containing complementary oligonucleotide probes. The chip is then washed, stained with a fluorescently labeled streptavidin conjugate, and scanned. The fluorescence intensity at each spot on the array is proportional to the amount of biotinylated cDNA bound, which in turn reflects the expression level of the corresponding gene.[11]

In Situ Hybridization (ISH)

Biotinylated cDNA probes are used in ISH to detect and localize specific nucleic acid sequences within cells and tissues while preserving their morphology. The labeled probe is hybridized to the target sequence in fixed cells or tissue sections. The bound probe is then detected using either a chromogenic or fluorescent method involving streptavidin conjugates. This technique is invaluable for studying gene expression patterns in a spatial context.[15][16]

Affinity Purification

The strong and specific interaction between biotin and streptavidin allows for the efficient purification of biotinylated cDNA and any associated molecules. By immobilizing streptavidin on a solid support, such as magnetic beads or agarose (B213101) resin, biotinylated cDNA can be selectively captured from a complex mixture. This is useful for isolating specific cDNA fragments, as well as for studying DNA-protein and DNA-RNA interactions through techniques like pull-down assays.

Troubleshooting

ProblemPossible CauseRecommendation
Low yield of biotinylated cDNA Poor quality RNA templateUse high-quality, intact RNA. Assess RNA integrity using gel electrophoresis.
Inefficient reverse transcriptionOptimize reaction conditions (enzyme concentration, incubation time and temperature). Ensure the use of an appropriate primer.
High ratio of this compound to dCTPDecrease the ratio of this compound to dCTP.
High background in downstream applications Incomplete removal of unincorporated this compoundEnsure thorough purification of the biotinylated cDNA after synthesis.
Insufficient blockingUse an appropriate blocking agent (e.g., BSA, salmon sperm DNA) in hybridization and detection steps.
Non-specific binding of streptavidin conjugateOptimize the concentration of the streptavidin conjugate and the washing conditions.
Weak signal in detection Low incorporation of this compoundIncrease the ratio of this compound to dCTP. Ensure optimal reverse transcription conditions.
Inefficient detection systemUse a high-sensitivity detection substrate (e.g., enhanced chemiluminescent substrate). Ensure the activity of the enzyme conjugate.

References

Application Notes and Protocols for Optimal Labeling with Biotin-16-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-radioactive labeling of nucleic acids is a cornerstone of modern molecular biology, providing a safe and versatile alternative to traditional methods. Biotin-16-dCTP is a modified deoxycytidine triphosphate used for the enzymatic incorporation of a biotin (B1667282) label into DNA probes. The 16-atom spacer arm between the cytosine base and the biotin moiety minimizes steric hindrance, facilitating efficient incorporation by DNA polymerases and subsequent detection by avidin (B1170675) or streptavidin conjugates.[1][2]

These biotinylated probes are instrumental in a wide array of applications, including in situ hybridization (ISH), Southern and Northern blotting, and affinity purification of DNA-protein complexes. The density of biotin incorporation is a critical factor for achieving optimal signal intensity and sensitivity in these assays. This document provides detailed protocols and recommended concentrations for this compound in common DNA labeling techniques to guide researchers in achieving robust and reproducible results.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound varies depending on the labeling method and the specific experimental requirements. The following tables summarize the recommended starting concentrations and ratios for achieving efficient labeling.

Table 1: PCR Labeling with this compound
ParameterRecommended ValueNotes
This compound:dCTP Ratio 1:1 (50% substitution)A 1:1 molar ratio of this compound to dCTP is a common starting point for efficient incorporation without significant inhibition of the PCR reaction.[1][3]
Final dNTP Concentration 200 µM totalThis typically consists of 200 µM dATP, 200 µM dGTP, 200 µM dTTP, 100 µM dCTP, and 100 µM this compound.
Substitution Range Up to 90%While higher substitution is possible with this compound compared to Biotin-16-dUTP, a 50% reduction in amplicon yield is observed at approximately 92% substitution.[4][5]
Table 2: Nick Translation with this compound
ParameterRecommended ValueNotes
Final this compound Concentration 0.1 mM (100 µM)This concentration has been shown to be effective for labeling 1 µg of DNA in a 50 µl reaction volume.[6]
Other dNTPs Typically 20-50 µM eachThe concentration of the other three dNTPs (dATP, dGTP, dTTP) should be kept at a level that supports efficient synthesis by DNA Polymerase I.
Table 3: Random Priming with this compound
ParameterRecommended ValueNotes
Final this compound Concentration 0.1 mM (100 µM)This concentration is recommended for labeling 10 ng to 1 µg of linearized DNA in a 50 µl reaction.[1]
Other dNTPs Typically 20-50 µM eachThe concentration of dATP, dGTP, and dTTP should be sufficient for the Klenow fragment to synthesize new DNA strands.

Experimental Protocols

The following are detailed protocols for incorporating this compound into DNA probes using PCR, nick translation, and random priming.

PCR-Based Biotinylation

This method is ideal for generating highly specific biotinylated probes from a known DNA template. Taq DNA polymerase can efficiently incorporate this compound with greater efficiency than Biotin-16-dUTP.[4]

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • dCTP (10 mM)

  • This compound (1 mM)

  • Taq DNA Polymerase and corresponding 10X PCR buffer

  • Nuclease-free water

  • Thermocycler

Protocol:

  • On ice, prepare a 50 µl PCR reaction mixture in a sterile microcentrifuge tube as follows:

ComponentVolumeFinal Concentration
10X PCR Buffer5 µl1X
dNTP mix (10 mM dATP, dGTP, dTTP)1 µl200 µM each
dCTP (10 mM)1 µl200 µM
This compound (1 mM)10 µl200 µM
Forward Primer (10 µM)2.5 µl0.5 µM
Reverse Primer (10 µM)2.5 µl0.5 µM
DNA Template (10-100 ng)1 µl0.2-2 ng/µl
Taq DNA Polymerase (5 U/µl)0.5 µl2.5 units
Nuclease-free waterto 50 µl-
  • Mix the components gently and centrifuge briefly.

  • Perform PCR using a standard thermocycling protocol appropriate for your template and primers. A general protocol is as follows:

    • Initial denaturation: 95°C for 2-5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final extension: 72°C for 5-10 minutes.

  • Analyze a small aliquot (5 µl) of the PCR product on an agarose (B213101) gel to confirm amplification.

  • Purify the biotinylated PCR product using a PCR purification kit to remove unincorporated dNTPs and primers.

Nick Translation

This method generates uniformly labeled probes from a double-stranded DNA template.

Materials:

  • DNA template (1 µg)

  • 10X Nick Translation Buffer

  • This compound (1 mM)

  • dNTP mix (dATP, dGTP, dTTP at 10 mM each)

  • DNA Polymerase I/DNase I enzyme mix

  • 0.5 M EDTA

  • Nuclease-free water

Protocol:

  • In a microcentrifuge tube, combine the following:

    • DNA template: 1 µg in up to 35 µl of nuclease-free water.

    • 10X Nick Translation Buffer: 5 µl.

    • dNTP mix (0.5 mM each dATP, dGTP, dTTP): 5 µl.

    • This compound (1 mM): 5 µl (final concentration of 0.1 mM).

    • DNA Polymerase I/DNase I enzyme mix: 5 µl.

    • Nuclease-free water: to a final volume of 50 µl.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 1 to 2 hours. The incubation time can be adjusted to optimize the probe size.

  • Stop the reaction by adding 2 µl of 0.5 M EDTA.

  • (Optional) Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

  • Purify the biotinylated probe to remove unincorporated nucleotides using a spin column or ethanol (B145695) precipitation.

Random Priming

This method is suitable for labeling linearized double-stranded DNA.

Materials:

  • Linearized DNA template (10 ng - 1 µg)

  • Random hexamer primers

  • 10X dNTP Labeling Mix (without dCTP)

  • This compound (1 mM)

  • Klenow Fragment (exo-)

  • 0.5 M EDTA

  • Nuclease-free water

Protocol:

  • Prepare 10 ng to 1 µg of linearized template DNA in a total volume of 35 µl of nuclease-free water.

  • Denature the template DNA by heating at 95°C for 5 minutes, then immediately place on ice for 2 minutes.

  • To the denatured DNA, add the following on ice:

    • Random hexamer primers (10X): 5 µl.

    • 10X dNTP Labeling Mix (without dCTP): 5 µl.

    • This compound (1 mM): 5 µl (final concentration of 0.1 mM).[1]

  • Add 1 µl of Klenow Fragment (5 U/µl).

  • Mix gently and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 2 µl of 0.2 M EDTA.[1]

  • Purify the biotinylated probe to remove unincorporated nucleotides.

Visualization of Biotinylated Probes

Biotinylated probes are detected through their high-affinity interaction with avidin or streptavidin, which can be conjugated to a reporter molecule such as an enzyme or a fluorophore.

Chemiluminescent Detection Pathway

A common method for detecting biotinylated probes in applications like Southern and Northern blotting involves the use of streptavidin conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes the oxidation of a chemiluminescent substrate (e.g., luminol), producing light that can be captured on X-ray film or with a CCD camera.

Chemiluminescent_Detection Biotin_Probe Biotinylated DNA Probe Hybridization Hybridization Biotin_Probe->Hybridization Target_DNA Target DNA/RNA on Membrane Target_DNA->Hybridization Streptavidin_HRP Streptavidin-HRP Conjugate Hybridization->Streptavidin_HRP Probe binds to target Binding High-Affinity Binding Streptavidin_HRP->Binding Substrate Chemiluminescent Substrate (e.g., Luminol) Binding->Substrate Streptavidin binds to Biotin Enzymatic_Reaction Enzymatic Reaction Substrate->Enzymatic_Reaction Light_Signal Light Signal (Detection) Enzymatic_Reaction->Light_Signal HRP catalyzes substrate oxidation

Caption: Workflow for Chemiluminescent Detection of Biotinylated Probes.

Fluorescent Detection Pathway

For applications such as fluorescence in situ hybridization (FISH), streptavidin is conjugated to a fluorophore. The binding of the fluorescent streptavidin to the biotinylated probe allows for visualization using a fluorescence microscope.

Fluorescent_Detection Biotin_Probe Biotinylated DNA Probe Hybridization Hybridization Biotin_Probe->Hybridization Target_DNA Target DNA in situ Target_DNA->Hybridization Streptavidin_Fluorophore Streptavidin-Fluorophore Conjugate Hybridization->Streptavidin_Fluorophore Probe binds to target Binding High-Affinity Binding Streptavidin_Fluorophore->Binding Excitation Excitation Light Binding->Excitation Streptavidin binds to Biotin Fluorescence Fluorescent Signal (Detection) Excitation->Fluorescence Fluorophore is excited

Caption: Pathway for Fluorescent Detection of Biotinylated Probes.

References

Application Notes & Protocols for DNA Probe Synthesis with Biotin-16-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of non-radioactive labeling methods has become a fundamental practice in modern molecular biology, providing safer and more stable alternatives to traditional isotopic techniques.[1] Among these, the incorporation of biotinylated nucleotides into DNA probes is a versatile and widely adopted strategy. This approach leverages the remarkably strong and specific non-covalent interaction between biotin (B1667282) and streptavidin (or avidin), which has a dissociation constant (Kd) of approximately 10⁻¹⁵ M.[][3] Biotin-16-dCTP is a modified deoxycytidine triphosphate that can be enzymatically incorporated into DNA, serving as a substitute for its natural counterpart, dCTP.[][5][6] The resulting biotin-labeled DNA probes can be used in a multitude of applications and are detected using streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore.[][6]

These application notes provide an overview of the common methods for synthesizing DNA probes using this compound and detailed protocols for their implementation in research, diagnostics, and drug development.

Application Notes

Methods for this compound Incorporation

The enzymatic incorporation of this compound into DNA can be achieved through several common molecular biology techniques. The choice of method depends on the nature of the DNA template, the quantity of probe required, and the specific downstream application.[1]

  • Polymerase Chain Reaction (PCR): PCR-based labeling is a highly efficient method for generating specific biotinylated DNA fragments, especially when the starting template amount is limited.[7] During amplification, this compound is included in the reaction mix along with the other dNTPs and is incorporated into the newly synthesized DNA strands by a thermostable DNA polymerase.[1][][8]

  • Nick Translation: This method uses the coordinated activities of DNase I and DNA Polymerase I to label double-stranded DNA.[9][10] DNase I introduces random single-strand breaks ("nicks") into the DNA backbone.[9][10] DNA Polymerase I then removes nucleotides from the 5' side of the nick using its 5'→3' exonuclease activity while simultaneously synthesizing a new strand using the 3'-OH terminus as a primer, incorporating this compound in the process.[10] This method is effective for labeling larger DNA templates like plasmids or cosmids.[9][10]

  • Random Primed Labeling: This technique is based on the hybridization of short, random-sequence oligonucleotides (hexamers or heptamers) to a denatured (single-stranded) DNA template.[11][12][13] These random primers provide a starting point for a DNA polymerase, typically the Klenow fragment of E. coli DNA Polymerase I (which lacks 5'→3' exonuclease activity), to synthesize a new complementary strand.[11][13] When this compound is present in the reaction, it is incorporated into the newly synthesized probes.[11]

Key Applications of Biotinylated Probes

Biotin-labeled DNA probes are integral to a wide array of applications in molecular biology.[1][]

  • In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH): Biotinylated probes are widely used to detect specific DNA or RNA sequences within cells or tissues.[][14][15][16] In FISH, the probe is detected with a streptavidin-fluorophore conjugate, allowing for the visualization of gene location, chromosomal abnormalities, and gene expression patterns with high spatial resolution.[1][][17]

  • Southern and Northern Blotting: These hybridization techniques use biotinylated probes to detect specific DNA (Southern) or RNA (Northern) sequences that have been separated by gel electrophoresis and transferred to a membrane.[][18][19] Detection is typically achieved using a streptavidin-enzyme conjugate that catalyzes a colorimetric or chemiluminescent reaction.[][18]

  • DNA-Protein Interaction Studies: Techniques such as Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assays (EMSA) utilize biotin-labeled DNA to study the interactions between DNA and proteins like transcription factors.[]

  • DNA Purification and Isolation: The strong biotin-streptavidin bond is used to capture and purify specific DNA fragments.[] Biotinylated DNA can be immobilized on streptavidin-coated magnetic beads or columns, facilitating its separation from complex mixtures.[]

Principles of Detection

The versatility of biotinylated probes stems from the variety of methods available for their detection. The core principle involves binding streptavidin, or its analog avidin, conjugated to a reporter molecule, to the biotin tag on the probe.[1][]

  • Enzymatic Detection: Streptavidin is conjugated to an enzyme such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).[][15] Following the addition of a specific substrate, the enzyme generates a detectable signal.

    • Colorimetric: The enzyme converts a soluble, colorless substrate into an insoluble, colored precipitate at the site of hybridization.[20]

    • Chemiluminescent: The enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imager.[18] This method is known for its high sensitivity.

  • Fluorescent Detection: Streptavidin is conjugated to a fluorescent dye (a fluorophore). When excited by light of a specific wavelength, the fluorophore emits light at a different wavelength, which can be visualized using a fluorescence microscope or scanner.[1][17]

Experimental Workflows and Signaling Pathways

G cluster_synthesis Probe Synthesis Template Template DNA (Plasmid, PCR Product, etc.) Biotin_dCTP This compound + dNTPs Enzymes Labeling Enzyme (Polymerase, Klenow, etc.) Labeling Enzymatic Labeling Reaction (PCR, Nick Translation, Random Priming) Probe Biotinylated DNA Probe Hybridization Hybridization Probe->Hybridization Detection Detection Hybridization->Detection Signal Signal Detection->Signal

G cluster_pcr PCR Labeling cluster_nick Nick Translation cluster_random Random Primed Labeling pcr_template DNA Template pcr_reagents Primers, dNTPs, This compound, Taq Polymerase pcr_process Thermal Cycling (Denaturation, Annealing, Extension) pcr_product Biotinylated PCR Product nick_template dsDNA Template nick_dnase DNase I nicked_dna Nicked DNA nick_pol DNA Polymerase I + dNTPs/Biotin-16-dCTP nick_product Biotinylated DNA Probe rp_template dsDNA Template rp_denature Denaturation (Heat) ssdna ssDNA Template rp_primers Random Primers Anneal primed_dna Primed Template rp_klenow Klenow Fragment + dNTPs/Biotin-16-dCTP rp_product Biotinylated DNA Probe

Detection_Pathway Target Target Nucleic Acid (on membrane or in situ) Probe {Biotinylated Probe | Biotin} Target->Probe:f0 Hybridization Streptavidin {Streptavidin-Enzyme Conjugate (e.g., SA-AP) | Streptavidin | Enzyme} Probe:f1->Streptavidin:f1 Binding Substrate Substrate (e.g., BCIP/NBT) Streptavidin:f2->Substrate Catalysis Signal Visible Signal (Precipitate) Substrate->Signal

Experimental Protocols

Protocol 1: DNA Probe Labeling by PCR

This protocol is ideal for generating a specific biotinylated DNA probe from a small amount of template DNA.[7] The ratio of this compound to dCTP can be optimized, but a 1:1 to 1:3 ratio is often a good starting point.[6]

Reaction Setup:

ComponentStock ConcentrationVolume for 50 µL ReactionFinal Concentration
10X PCR Buffer10X5 µL1X
dNTP Mix (dATP, dGTP, dTTP)10 mM each1 µL200 µM each
dCTP10 mM0.5 µL100 µM
This compound 1 mM 5 µL 100 µM
Forward Primer10 µM2.5 µL0.5 µM
Reverse Primer10 µM2.5 µL0.5 µM
DNA Template1-10 ng/µL1 µL1-10 ng
Taq DNA Polymerase5 U/µL0.5 µL2.5 Units
Nuclease-free water-to 50 µL-
Note: The ratio of this compound to dCTP can be adjusted based on the desired labeling efficiency. Higher incorporation may affect PCR efficiency.[21]

Methodology:

  • Thaw all components on ice.

  • In a sterile PCR tube, combine the components listed in the table above. Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Place the tube in a thermocycler and perform PCR using an optimized protocol for your specific template and primers. A general protocol is as follows:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm amplification and correct product size. Biotin incorporation may cause a slight shift in mobility.[21]

  • Purify the biotinylated PCR product using a PCR clean-up kit or ethanol (B145695) precipitation to remove unincorporated primers and nucleotides.[1][22][23]

  • Store the purified probe at -20°C.

Protocol 2: DNA Probe Labeling by Nick Translation

This protocol is suitable for labeling larger amounts of dsDNA, such as linearized plasmids or cosmids.[9][10] The final probe size, typically 200-500 bp, is optimal for in situ hybridization and can be controlled by adjusting the DNase I concentration or incubation time.[9][24][25]

Reaction Setup:

ComponentStock ConcentrationVolume for 50 µL ReactionFinal Concentration
DNA Template0.5 µg/µL2 µL1 µg total
10X Nick Translation Buffer10X5 µL1X
Biotin-dNTP Mix10X5 µL1X
DNA Pol I / DNase I Enzyme Mix10X5 µL1X
Nuclease-free water-to 50 µL-
The 10X Biotin-dNTP Mix typically contains dATP, dGTP, dTTP, and a specific ratio of dCTP to this compound.

Methodology:

  • In a sterile microcentrifuge tube, combine the DNA template, 10X buffer, 10X Biotin-dNTP mix, and nuclease-free water.

  • Add the DNA Polymerase I / DNase I enzyme mix.

  • Mix the components gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 90 minutes to 2 hours.[1][10] Incubation time can be adjusted to optimize probe size.[1]

  • (Optional) To check the probe size, remove a small aliquot, stop the reaction with EDTA, denature at 95°C, and run on an agarose gel alongside a DNA ladder.[24]

  • Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).

  • Inactivate the enzymes by heating the reaction to 65°C for 10 minutes.

  • Purify the labeled probe to remove unincorporated nucleotides using a spin column or ethanol precipitation.[9][24]

  • Store the biotinylated probe at -20°C.[25]

Protocol 3: DNA Probe Labeling by Random Primed Synthesis

This method is effective for labeling linearized DNA fragments of various sizes.[11][26]

Reaction Setup:

ComponentStock ConcentrationVolume for 50 µL ReactionFinal Concentration
DNA Template25-100 ng/µL1 µL25-100 ng total
Random Primers (e.g., Heptamers)10X5 µL1X
Nuclease-free water-to 34 µL-
--- (Post-Denaturation Addition) ---
10X Labeling Buffer10X5 µL1X
Biotin-dNTP Mix10X10 µL2X
Klenow Fragment (exo-)5 U/µL1 µL5 Units
The Biotin-dNTP Mix contains dATP, dGTP, dTTP, and a specific ratio of dCTP to this compound.

Methodology:

  • In a sterile microcentrifuge tube, combine 25-100 ng of linear DNA template, random primers, and nuclease-free water to a volume of 34 µL.

  • Denature the DNA by heating the tube in a boiling water bath or thermocycler at 95-100°C for 5 minutes.[11][27]

  • Immediately chill the denatured DNA on an ice-water bath for 5 minutes to allow primers to anneal.[11][27] Centrifuge briefly to collect the condensate.

  • On ice, add the 10X labeling buffer, 10X Biotin-dNTP mix, and Klenow fragment to the denatured DNA-primer mix.

  • Mix gently and incubate at 37°C for 60 minutes or longer.[1][27] Longer incubation times can increase probe yield.[27]

  • Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).[1]

  • Purify the biotinylated probe using a suitable method (e.g., spin column chromatography, ethanol precipitation) to remove unincorporated nucleotides.[11]

  • Store the purified probe at -20°C.

References

Application Notes and Protocols for the Detection of Biotin-16-dCTP Labeled Probes with Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of specific nucleic acid sequences in tissues, cells, and on blots is a cornerstone of molecular biology research and diagnostics. The use of Biotin-16-dCTP to label DNA or cDNA probes offers a versatile and sensitive non-radioactive method for these applications.[1][2][3] The remarkable affinity between biotin (B1667282) and streptavidin, one of the strongest known non-covalent interactions, forms the basis of a robust detection system.[4][5][6][7][8] Streptavidin, a protein isolated from Streptomyces avidinii, can be conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP), which then catalyze chromogenic or chemiluminescent reactions for signal visualization.[5][7][9][10] This system provides high specificity and sensitivity, making it suitable for a wide range of applications including in situ hybridization (ISH), Southern blotting, and Northern blotting.[2][6][9][11][12]

These application notes provide detailed protocols for labeling probes with this compound and their subsequent detection using streptavidin-enzyme conjugates.

Signaling Pathway and Experimental Workflow

The detection method relies on the high-affinity interaction between biotin and streptavidin. This compound is incorporated into a DNA probe, which then hybridizes to the target nucleic acid sequence. The biotinylated probe is subsequently recognized by a streptavidin-enzyme conjugate. The enzyme then acts on a substrate to produce a detectable signal.

G cluster_labeling Probe Labeling cluster_hybridization Hybridization cluster_detection Detection Cascade DNA_template DNA Template Labeled_Probe Biotinylated Probe DNA_template->Labeled_Probe Biotin_dCTP This compound Biotin_dCTP->Labeled_Probe dNTPs dATP, dGTP, dTTP dNTPs->Labeled_Probe Polymerase DNA Polymerase Polymerase->Labeled_Probe Incorporation Target_NA Target Nucleic Acid (in situ or on blot) Labeled_Probe->Target_NA Hybridization Hybridized_Complex Hybridized Probe-Target Complex Labeled_Probe->Hybridized_Complex Target_NA->Hybridized_Complex Streptavidin_Enzyme Streptavidin-Enzyme (AP or HRP) Hybridized_Complex->Streptavidin_Enzyme Detection Detection_Complex Detection Complex Hybridized_Complex->Detection_Complex Streptavidin_Enzyme->Detection_Complex Binding Signal Visible Signal (Precipitate or Light) Detection_Complex->Signal Substrate Substrate (e.g., BCIP/NBT, DAB) Substrate->Signal Enzymatic Reaction

Figure 1: Experimental workflow for biotin-streptavidin detection.

Experimental Protocols

Protocol 1: Labeling of DNA Probes with this compound by PCR

This protocol describes the generation of biotinylated DNA probes using the Polymerase Chain Reaction (PCR).

Materials:

  • DNA template

  • Sequence-specific forward and reverse primers

  • High-fidelity DNA polymerase and corresponding reaction buffer[2]

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution (1 mM)[1]

  • Nuclease-free water

  • PCR tubes

  • Thermocycler

  • DNA purification kit

Procedure:

  • Prepare the PCR Reaction Mix: On ice, combine the following reagents in a PCR tube. The optimal ratio of this compound to dCTP may need to be determined empirically, but a 1:2 or 1:3 ratio is a good starting point.[1]

  • PCR Amplification: Perform PCR using an appropriate cycling program for your template and primers.

  • Purification of Labeled Probe: Purify the biotinylated PCR product using a standard DNA purification kit to remove unincorporated nucleotides and primers.

  • Quantify and Store: Measure the concentration of the purified probe. Store the labeled probe at -20°C until use.

Protocol 2: Detection of Biotinylated Probes in In Situ Hybridization (ISH)

This protocol outlines the general steps for detecting biotinylated probes hybridized to tissue sections or cells.

Materials:

  • Slides with hybridized biotinylated probes

  • Wash Buffers (e.g., SSC, PBS)

  • Blocking solution (e.g., 1-2% BSA in PBS)[13]

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Substrate solution (e.g., BCIP/NBT for AP, DAB for HRP)[9][14][15]

  • Counterstain (optional, e.g., Nuclear Fast Red or Hematoxylin)[14][15]

  • Mounting medium[14]

Procedure:

  • Post-Hybridization Washes: Wash the slides to remove non-specifically bound probe. The stringency of the washes (salt concentration and temperature) should be optimized for your specific probe and target.[16]

  • Blocking: Incubate the slides in blocking solution for 30-60 minutes at room temperature to prevent non-specific binding of the streptavidin conjugate.[13][14]

  • Streptavidin-Enzyme Incubation: Dilute the streptavidin-AP or streptavidin-HRP conjugate in blocking solution according to the manufacturer's recommendations. Apply the diluted conjugate to the slides and incubate for 30-60 minutes at room temperature in a humidified chamber.[6][14]

  • Washing: Wash the slides multiple times with wash buffer to remove the unbound streptavidin conjugate.[6]

  • Substrate Incubation: Prepare the substrate solution according to the manufacturer's instructions and apply it to the slides. Incubate until the desired level of signal is achieved, monitoring the color development under a microscope.[14][15]

  • Stopping the Reaction: Stop the color development by washing the slides with distilled water.

  • Counterstaining (Optional): If desired, counterstain the slides to visualize cellular morphology.[14][15]

  • Dehydration and Mounting: Dehydrate the slides through a series of ethanol (B145695) washes and clear with xylene before coverslipping with a permanent mounting medium.[15]

Protocol 3: Blocking Endogenous Biotin

Some tissues, such as the kidney and liver, have high levels of endogenous biotin, which can lead to high background staining.[4] This protocol describes how to block endogenous biotin before applying the biotinylated probe.

Materials:

  • Avidin (B1170675)/Streptavidin solution

  • Biotin solution

  • PBS or other suitable buffer

Procedure:

  • Avidin/Streptavidin Incubation: After deparaffinization and rehydration (for FFPE tissues), incubate the slides with an avidin or streptavidin solution for 15 minutes.[17][18] This will bind to the endogenous biotin in the tissue.

  • Washing: Rinse the slides briefly with buffer.[18]

  • Biotin Incubation: Incubate the slides with a biotin solution for 15 minutes.[17][18] This will saturate the biotin-binding sites on the avidin/streptavidin molecules that were applied in the previous step.

  • Washing: Wash the slides thoroughly with buffer before proceeding with the standard ISH protocol.[17]

Data Presentation

Reagent/ParameterRecommended Concentration/DilutionApplicationReference
This compound in PCR1:2 to 1:3 ratio with dCTPProbe Labeling[1]
Streptavidin-AP Conjugate1:200 to 1:1000ISH, Blotting[14][19]
Streptavidin-HRP Conjugate1:500 to 1:5000Blotting[20]
Blocking Solution (BSA)1-2% in PBS/TBSISH, Blotting[13]
Endogenous Biotin Blocking (Streptavidin)0.1 mg/mLISH[17]
Endogenous Biotin Blocking (Biotin)0.5 mg/mLISH[17]

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
No or Weak Signal Insufficient probe labelingOptimize the this compound to dCTP ratio in the labeling reaction.[1]
Probe degradationHandle probes in an RNase/DNase-free environment.
Inefficient hybridizationOptimize hybridization temperature and time.[4][16]
Sample drying out during incubationKeep samples in a humidified chamber during incubations.[16]
High Background Non-specific probe bindingIncrease the stringency of post-hybridization washes (higher temperature, lower salt).[16]
Endogenous biotinPerform an endogenous biotin blocking step.[4][16][17]
Non-specific antibody/streptavidin bindingIncrease the concentration and/or duration of the blocking step.[13][21]
Too much probe or detection reagentTitrate the concentration of the probe and streptavidin-enzyme conjugate.[6][16]

Visualization of the Biotin-Streptavidin Interaction

The core of this detection system is the highly specific and strong interaction between biotin and the four biotin-binding sites on the streptavidin tetramer.

Figure 2: Biotin-Streptavidin Interaction.

References

Biotin-16-dCTP: Applications in High-Resolution Chromosome Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Biotin-16-dCTP is a modified deoxycytidine triphosphate that serves as an essential tool for the non-radioactive labeling of DNA probes. Its application is central to a variety of molecular biology techniques, most notably in the high-resolution mapping of chromosomes through in situ hybridization (ISH) methodologies such as Fluorescence In Situ Hybridization (FISH) and chromosome painting. The strong and specific interaction between biotin (B1667282) and streptavidin, which can be conjugated to fluorescent dyes or enzymes, provides a versatile and sensitive system for detecting specific DNA sequences within the complex organization of the genome.[1][2][3][4][5] This document provides detailed protocols and application notes for the use of this compound in chromosome mapping.

Principle of this compound Labeling and Detection

This compound is enzymatically incorporated into DNA probes as a substitute for its natural counterpart, dCTP.[3][4] The biotin moiety is attached to the C5 position of the cytidine (B196190) base via a 16-atom linker, which ensures efficient incorporation by DNA polymerases and optimal accessibility for detection by streptavidin.[3][4] Once the biotinylated probe is hybridized to its complementary sequence on a chromosome, it can be detected using streptavidin conjugated to a reporter molecule, such as a fluorophore (for FISH) or an enzyme like horseradish peroxidase (HRP) for chromogenic detection.[3][4][6] This indirect detection method allows for significant signal amplification, enhancing the sensitivity of the assay.[1][2]

Key Applications in Chromosome Mapping
  • Fluorescence In Situ Hybridization (FISH): FISH is a powerful technique used to visualize the presence and location of specific DNA sequences on chromosomes.[7] this compound labeled probes are commonly used to map genes, identify chromosomal abnormalities such as translocations, deletions, and amplifications, and for prenatal diagnosis of genetic disorders.[8][9]

  • Chromosome Painting: This technique involves the use of a cocktail of probes that are specific for an entire chromosome or a large chromosomal region.[10][11][12] When these probes are labeled with this compound and detected with a fluorescent streptavidin conjugate, the entire target chromosome is "painted" with a specific color, facilitating the identification of complex chromosomal rearrangements.

  • Comparative Genomic Hybridization (CGH): Although less common with the advent of array CGH, biotinylated probes can be used in traditional CGH to compare the DNA content of a test sample to a reference sample, allowing for the detection of gains and losses of chromosomal regions.

Quantitative Data

While specific performance metrics can vary depending on the experimental conditions, probe length, and target sequence, the following table summarizes typical parameters associated with the use of biotinylated probes in chromosome mapping.

ParameterTypical Value/RangeNotes
Probe Labeling Efficiency 1 biotin molecule per 20-25 nucleotidesThis density is generally considered optimal for high sensitivity in immunological detection.[13] The ratio of this compound to dCTP in the labeling reaction can be adjusted to achieve this.
Probe Size for FISH 200 - 500 bpProbes within this size range, generated by methods like nick translation, are effective for in situ hybridization.[13][14]
Recommended this compound/dCTP Ratio for PCR Labeling 1:1 (50% substitution)This ratio typically provides a good balance between labeling efficiency and PCR product yield.[4][15]
Sensitivity Can detect targets as small as 1 kilobase.The sensitivity is highly dependent on the signal amplification strategy employed.
Signal Amplification 2 to 10-fold or higherTechniques like using biotinylated anti-avidin antibodies or tyramide signal amplification (TSA) can significantly enhance the signal.[1][2][16]

Experimental Protocols

Protocol 1: DNA Probe Labeling with this compound by Nick Translation

This protocol describes the generation of biotinylated DNA probes from a larger DNA template (e.g., a plasmid or BAC) using DNase I and DNA Polymerase I.

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 50 mM MgCl₂, 0.5 mg/ml BSA)

  • This compound/dNTP Mix (e.g., 0.5 mM dATP, 0.5 mM dGTP, 0.5 mM dTTP, 0.325 mM dCTP, 0.175 mM this compound)

  • DNase I (diluted to 0.05 U/µl)

  • DNA Polymerase I (10 U/µl)

  • Stop Buffer (0.5 M EDTA, pH 8.0)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, combine the following on ice:

    • DNA template: 1 µg

    • 10x Nick Translation Buffer: 5 µl

    • This compound/dNTP Mix: 5 µl

    • Nuclease-free water to a final volume of 48 µl

  • Add 1 µl of diluted DNase I and 1 µl of DNA Polymerase I.

  • Mix gently by flicking the tube and centrifuge briefly.

  • Incubate the reaction at 15°C for 90 minutes. Incubation time can be adjusted to optimize probe size.

  • To check the probe size, run 2 µl of the reaction on a 1.5% agarose (B213101) gel. The desired size range is typically 200-500 bp.[13][14]

  • Stop the reaction by adding 5 µl of Stop Buffer and heating to 65°C for 10 minutes.[14]

  • The labeled probe can be purified by ethanol (B145695) precipitation or using a spin column to remove unincorporated nucleotides.

Protocol 2: Fluorescence In Situ Hybridization (FISH) on Metaphase Chromosomes

This protocol outlines the key steps for performing FISH using a biotinylated probe on prepared chromosome spreads.

Materials:

  • Slides with metaphase chromosome spreads

  • 20x SSC (3 M NaCl, 0.3 M sodium citrate, pH 7.0)

  • Denaturation Solution (70% formamide (B127407) in 2x SSC)

  • Ethanol series (70%, 85%, 100%)

  • Biotinylated DNA probe (from Protocol 1)

  • Human Cot-1 DNA (for blocking repetitive sequences)

  • Hybridization Buffer (e.g., 50% formamide, 10% dextran (B179266) sulfate (B86663) in 2x SSC)

  • Rubber cement

  • Wash Buffers (e.g., 50% formamide in 2x SSC; 0.1x SSC)

  • Blocking Solution (e.g., 3% BSA in 4x SSC/0.1% Tween 20)

  • Detection Reagent (e.g., Fluorescein-avidin or Streptavidin-Cy3, 5 µg/ml in blocking buffer)

  • DAPI counterstain in antifade mounting medium

Procedure:

A. Pre-hybridization and Denaturation:

  • Age slides with chromosome spreads if necessary.

  • Immerse slides in 2x SSC for 2 minutes at room temperature.

  • Dehydrate slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Denature the chromosome spreads by immersing the slides in pre-warmed Denaturation Solution at 70°C for 2 minutes.

  • Immediately transfer the slides to ice-cold 70% ethanol for 2 minutes, followed by dehydration through 85% and 100% ethanol. Air dry the slides.

  • Prepare the hybridization mix: For each slide, mix 2-10 µl of biotinylated probe, 1 µl of Cot-1 DNA, and 7 µl of Hybridization Buffer.

  • Denature the probe mixture at 75°C for 5-10 minutes and then pre-anneal at 37°C for 30-60 minutes to block repetitive sequences.

B. Hybridization:

  • Apply the denatured probe mixture to the denatured chromosome spread on the slide.

  • Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.

  • Incubate in a humidified chamber at 37°C overnight.

C. Post-hybridization Washes and Detection:

  • Carefully remove the rubber cement and coverslip.

  • Wash the slides in 50% formamide/2x SSC at 45°C for 3 x 5 minutes.

  • Wash in 0.1x SSC at 60°C for 3 x 5 minutes.

  • Wash briefly in 4x SSC/0.1% Tween 20 at room temperature.

  • Block the slides with Blocking Solution for 30 minutes at 37°C.

  • Incubate with the fluorescent streptavidin conjugate (e.g., Streptavidin-Cy3) in a humidified chamber for 30-60 minutes at 37°C.

  • Wash the slides in 4x SSC/0.1% Tween 20 at 45°C for 3 x 5 minutes.

  • Counterstain the slides with DAPI in an antifade mounting medium and cover with a coverslip.

  • Visualize the signals using a fluorescence microscope with appropriate filters.

Visualizations

Diagram 1: this compound Probe Labeling by Nick Translation

G cluster_0 Probe Labeling Workflow DNA Double-stranded DNA Template Nicked_DNA Nicked DNA DNA->Nicked_DNA DNase I creates nicks Labeled_Probe Biotinylated DNA Probe Nicked_DNA->Labeled_Probe DNA Polymerase I incorporates This compound and other dNTPs

Caption: Workflow for labeling a DNA probe with this compound using nick translation.

Diagram 2: Fluorescence In Situ Hybridization (FISH) Workflow

G cluster_1 FISH Procedure cluster_2 Detection Steps Chromosome_Prep Metaphase Chromosome Preparation on Slide Denaturation Denaturation of Chromosomal and Probe DNA Chromosome_Prep->Denaturation Hybridization Hybridization of Biotinylated Probe to Target Sequence Denaturation->Hybridization Washing Post-hybridization Washes Hybridization->Washing Detection Signal Detection Washing->Detection Visualization Microscopy and Imaging Detection->Visualization Blocking Blocking Non-specific Binding Sites Detection->Blocking Streptavidin_Binding Incubation with Fluorescent Streptavidin Conjugate Blocking->Streptavidin_Binding Final_Washes Final Washes Streptavidin_Binding->Final_Washes Counterstain Counterstaining with DAPI Final_Washes->Counterstain

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Diagram 3: Signal Amplification Strategy

G cluster_3 Signal Amplification Target_DNA Target Chromosomal DNA Biotin_Probe Hybridized Biotinylated Probe Target_DNA->Biotin_Probe Hybridization Fluor_Avidin Fluorescein-Avidin Biotin_Probe->Fluor_Avidin Biotin-Avidin Binding Biotin_Anti_Avidin Biotinylated Anti-Avidin Antibody Fluor_Avidin->Biotin_Anti_Avidin Antibody Binding Second_Fluor_Avidin Second Layer of Fluorescein-Avidin Biotin_Anti_Avidin->Second_Fluor_Avidin Amplification Step

Caption: A multi-layer signal amplification method for biotinylated probes.[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete blocking of repetitive sequences.Increase the concentration of Cot-1 DNA and/or the pre-annealing time.
Non-specific binding of streptavidin.Increase the concentration of the blocking agent (e.g., BSA) and/or the stringency of the post-detection washes.
Endogenous biotin in the sample.Pre-treat the sample with an endogenous biotin blocking kit.[17]
Weak or No Signal Inefficient probe labeling.Verify probe labeling efficiency and size. Optimize the ratio of this compound to dCTP in the labeling reaction.
Incomplete denaturation of chromosomes or probe.Optimize denaturation temperature and time for your specific sample type.
Probe degradation.Ensure proper storage of the labeled probe and avoid repeated freeze-thaw cycles.
Low target copy number.Employ a signal amplification strategy (see Diagram 3).
Fuzzy Chromosome Morphology Over-denaturation of chromosomes.Reduce the denaturation time or temperature.
Harsh post-hybridization washes.Decrease the temperature or duration of the high-stringency washes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Biotin-16-dCTP Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to low Biotin-16-dCTP incorporation efficiency during nucleic acid labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low or no incorporation of this compound?

A1: Several factors can contribute to inefficient labeling. These can be broadly categorized as issues with reagents, reaction conditions, or the DNA template and polymerase. Key factors include:

  • Reagent Quality:

    • Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles).[1][2] It should be stored at -20°C or below.[1][3][4]

    • Expired or low-quality DNA polymerase.

    • Presence of contaminating primary amines (e.g., Tris, glycine) in buffers, which can react with NHS-ester activated biotinylation reagents if being used in a chemical labeling context.[5][6]

    • Use of anhydrous DMSO or DMF to dissolve hydrophobic biotin (B1667282) reagents is crucial to prevent hydrolysis.[7]

  • Reaction Conditions:

    • Suboptimal pH of the reaction buffer. For many enzymatic labeling reactions, a pH between 7.5 and 8.5 is optimal.[7]

    • Incorrect ratio of this compound to dCTP. Complete substitution of dCTP with this compound can inhibit the PCR reaction.[8][9] A 50% substitution is often a good starting point.[4]

    • Inappropriate incubation time or temperature for the chosen DNA polymerase.

    • Insufficient denaturation of the DNA template, which is critical for efficient labeling in methods like random priming.[2]

  • Template and Polymerase:

    • Poor quality or low concentration of the DNA template.

    • Presence of inhibitors in the DNA preparation (e.g., residual salts, ethanol).[10]

    • The choice of DNA polymerase is critical, as different polymerases exhibit varying efficiencies in incorporating modified nucleotides.[11][12] Taq DNA polymerase and Family B-type DNA polymerases like VentR exo- have been shown to be effective.[3][11] High-fidelity polymerases may remove the biotin-labeled nucleotide.[13]

Q2: How can I optimize the ratio of this compound to dCTP in my labeling reaction?

A2: The optimal ratio of this compound to dCTP is a critical parameter that often requires empirical optimization. While complete substitution can lead to reaction failure, a higher degree of labeling is often desired for strong signal detection.[8][9]

It has been shown that for Taq DNA polymerase, strong amplicon formation can be observed with up to 75% substitution of dCTP with this compound, with the yield decreasing at substitutions around 90%.[1][3] This is more efficient than what is typically observed with Biotin-16-dUTP.[1][3][8]

Recommended Optimization Strategy:

  • Start with a 1:1 ratio: A 50% substitution of this compound for dCTP is a robust starting point for many applications, including PCR.[4]

  • Perform a titration: Set up a series of parallel reactions with varying ratios of this compound to dCTP (e.g., 25%, 50%, 75%, and 90% substitution).

  • Analyze the results: Evaluate both the yield of the labeled product (e.g., via gel electrophoresis) and the efficiency of biotin incorporation (e.g., through a dot blot assay with streptavidin-HRP).

Table 1: Example Titration of this compound:dCTP Ratio for a 50 µL PCR Reaction

% Substitution Volume of 1mM this compound Volume of 1mM dCTP Final Concentration
25%2.5 µL7.5 µL50 µM this compound, 150 µM dCTP
50%5.0 µL5.0 µL100 µM this compound, 100 µM dCTP
75%7.5 µL2.5 µL150 µM this compound, 50 µM dCTP
90%9.0 µL1.0 µL180 µM this compound, 20 µM dCTP

Note: The total concentration of cytosine triphosphates should be kept constant and equivalent to the other dNTPs in the reaction.

Q3: Which DNA polymerase should I use for efficient this compound incorporation?

A3: The choice of DNA polymerase significantly impacts the efficiency of this compound incorporation. Different polymerases have different affinities for modified nucleotides.

  • Taq DNA Polymerase: This is a commonly used polymerase that has been shown to incorporate this compound with greater efficiency than Biotin-16-dUTP.[1][3][8]

  • Family B DNA Polymerases (e.g., VentR exo-): These polymerases have been reported to be superior to Family A polymerases (like Taq) in incorporating a variety of modified dNTPs, including biotin-labeled ones.[11]

  • Klenow Fragment of DNA Polymerase I: This is often used in random priming labeling methods.[14]

  • High-Fidelity Polymerases: It is generally recommended to avoid high-fidelity polymerases with proofreading activity, as they may excise the incorporated biotinylated nucleotide.[13]

Q4: How can I verify that my DNA has been successfully labeled with biotin?

A4: There are several methods to confirm the successful incorporation of this compound into your DNA probe.

  • Gel Electrophoresis: Biotin is a bulky molecule, and its incorporation into a DNA fragment can cause a slight mobility shift on an agarose (B213101) gel, making the labeled DNA migrate slower than the unlabeled control.[8][13][15]

  • Dot Blot/Spot Assay: This is a common and effective method.

    • Spot a small amount of your labeled DNA onto a nylon or nitrocellulose membrane.

    • Crosslink the DNA to the membrane (e.g., using a UV crosslinker).

    • Block the membrane to prevent non-specific binding.

    • Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).

    • Wash the membrane and add the appropriate substrate for colorimetric or chemiluminescent detection. A signal indicates successful biotinylation.

  • Quantitative Assays: For more precise measurement of biotin incorporation, methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used. This assay relies on the displacement of HABA from avidin (B1170675) by biotin, which results in a measurable change in absorbance at 500 nm.[16]

Troubleshooting Guides

Problem 1: No or very faint signal from the biotinylated probe in downstream applications (e.g., Southern blot, FISH).

G start Low/No Signal reagent_check Check Reagents start->reagent_check protocol_check Review Protocol start->protocol_check purification_check Verify Purification start->purification_check detection_check Check Detection Steps start->detection_check biotin_integrity This compound Integrity: - Stored at -20°C? - Avoided freeze-thaw cycles? reagent_check->biotin_integrity enzyme_activity Enzyme Activity: - Polymerase not expired? - Correct enzyme for method? reagent_check->enzyme_activity buffer_composition Buffer Composition: - Correct pH? - Free of interfering substances? reagent_check->buffer_composition ratio_optimization This compound:dCTP Ratio: - Ratio optimized? - Not 100% substitution? protocol_check->ratio_optimization incubation_params Incubation Time/Temp: - Optimal for polymerase? protocol_check->incubation_params template_denaturation Template Denaturation: - Fully denatured (if required)? protocol_check->template_denaturation purification_method Purification Method: - Removed unincorporated biotin? purification_check->purification_method probe_concentration Probe Concentration: - Sufficient probe used? purification_check->probe_concentration streptavidin_conjugate Streptavidin-Conjugate: - Active? - Correct concentration? detection_check->streptavidin_conjugate blocking_washing Blocking/Washing: - Steps adequate? detection_check->blocking_washing substrate_activity Substrate: - Not expired? - Correct for enzyme? detection_check->substrate_activity

Caption: Troubleshooting workflow for low or no signal from a biotinylated probe.

Problem 2: High background in hybridization experiments.

G start High Background probe_issues Probe-Related Issues start->probe_issues hybridization_issues Hybridization/Washing Issues start->hybridization_issues detection_issues Detection-Related Issues start->detection_issues unincorporated_biotin Incomplete removal of unincorporated this compound probe_issues->unincorporated_biotin probe_concentration_high Probe concentration too high probe_issues->probe_concentration_high blocking_inefficient Inefficient blocking hybridization_issues->blocking_inefficient washing_insufficient Insufficient washing stringency (time, temp, salt concentration) hybridization_issues->washing_insufficient hybridization_temp_low Hybridization temperature too low hybridization_issues->hybridization_temp_low streptavidin_concentration Streptavidin-conjugate concentration too high detection_issues->streptavidin_concentration membrane_drying Membrane allowed to dry out detection_issues->membrane_drying

Caption: Troubleshooting guide for high background in hybridization assays.

Experimental Protocols

Protocol 1: PCR-based Labeling with this compound

This protocol is a general guideline for producing biotinylated DNA probes via PCR.

  • Prepare the PCR Reaction Mix:

    • On ice, combine the following in a sterile PCR tube:

      • 10x PCR Buffer (without MgCl₂)

      • 50 mM MgCl₂

      • dNTP mix (10 mM each dATP, dGTP, dTTP)

      • dCTP (1 mM)

      • This compound (1 mM)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • DNA Template (1-10 ng)

      • Taq DNA Polymerase (5 U/µL)

      • Nuclease-free water to a final volume of 50 µL.

    • Note: For a 50% substitution, use equal volumes of 1 mM dCTP and 1 mM this compound to achieve a final concentration of 100 µM for each.

  • Perform PCR:

    • Use standard PCR cycling conditions, with an initial denaturation at 95°C for 2-5 minutes.

    • Follow with 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • A final extension at 72°C for 5-10 minutes.

  • Purify the Labeled Probe:

    • Remove unincorporated this compound and primers using a PCR purification kit or ethanol (B145695) precipitation.

  • Verify Labeling:

    • Run a small aliquot of the purified product on an agarose gel alongside an unlabeled control to check for a mobility shift.

    • Perform a dot blot with streptavidin-HRP to confirm biotin incorporation.

Protocol 2: Dot Blot for Biotin Labeling Verification

  • Spot DNA onto Membrane:

    • Cut a small piece of nylon or nitrocellulose membrane.

    • Spot 1-2 µL of your purified biotinylated DNA and a negative control (unlabeled DNA) onto the membrane.

    • Allow the spots to air dry.

  • Crosslink DNA:

    • Place the membrane DNA-side down on a UV transilluminator or use a UV crosslinker according to the manufacturer's instructions.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.

  • Streptavidin-Conjugate Incubation:

    • Dilute streptavidin-HRP in blocking buffer according to the manufacturer's recommendation.

    • Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution.

    • Image the membrane using a chemiluminescence imager. A signal should be present for the biotinylated DNA spot.

References

Technical Support Center: Optimizing Biotin-16-dCTP to dCTP Ratio in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the ratio of Biotin-16-dCTP to dCTP in Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting ratio of this compound to dCTP for PCR labeling?

A1: A common starting point for incorporating this compound into a PCR reaction is a 1:2 ratio of this compound to dCTP. This means that for every 1 part of this compound, you would use 2 parts of standard dCTP. Some protocols suggest a 50% substitution, which is a 1:1 ratio.[1][2] However, the optimal ratio can vary depending on the specific application and experimental conditions, so further optimization is often recommended.[1][2] For Biotin-16-dUTP, a common starting ratio to dTTP is 1:3 or 1:4.[3]

Q2: How does increasing the this compound:dCTP ratio affect my PCR reaction?

A2: Increasing the percentage of this compound in your dNTP mix can lead to several outcomes. Firstly, as the percentage of the biotinylated nucleotide increases, a decrease in the mobility of the PCR product on an agarose (B213101) gel may be observed.[4] This is due to the increased mass and size of the amplicon with the incorporated biotin (B1667282) molecules. Secondly, while higher substitution can be achieved, it often comes at the cost of reduced amplicon yield.[4][5] Complete substitution of dCTP with this compound will likely inhibit the PCR reaction entirely.[4]

Q3: Is there a difference in incorporation efficiency between this compound and Biotin-16-dUTP by Taq polymerase?

A3: Yes, studies have shown that Taq DNA polymerase incorporates this compound with greater efficiency than Biotin-16-dUTP.[4][5] This means that you can often achieve a higher percentage of substitution with this compound before seeing a significant drop in PCR yield compared to using Biotin-16-dUTP.[4][5]

Q4: Can I use a high-fidelity DNA polymerase for incorporating this compound?

A4: It is generally not recommended to use a high-fidelity DNA polymerase with proofreading activity (e.g., Phusion) for biotin labeling. These polymerases may recognize the modified nucleotide as an error and remove it, leading to poor labeling efficiency.[6] Standard Taq DNA polymerase is a suitable choice for this application.[4][7] Some kits, however, do come with high-fidelity polymerases optimized for labeling.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No PCR Product Yield High this compound:dCTP Ratio: The concentration of biotinylated dCTP is too high, inhibiting the polymerase.Decrease the ratio of this compound to dCTP. Start with a 1:3 or 1:4 ratio and perform a titration to find the optimal balance between labeling and yield.
Suboptimal PCR Conditions: Annealing temperature, MgCl₂ concentration, or cycling parameters may not be optimal for the modified nucleotides.Optimize the PCR conditions. This may include lowering the annealing temperature in 2°C increments or increasing the MgCl₂ concentration.[9][10]
Degraded Template DNA: The quality of the template DNA is poor.Check the integrity of your DNA template on an agarose gel. Use high-quality, purified DNA for your PCR.[9]
Insufficient Enzyme or dNTPs: The concentration of DNA polymerase or the total dNTP pool is too low.Increase the amount of Taq polymerase slightly. Ensure the total dNTP concentration is within the recommended range for your polymerase.[9][11]
Smeared PCR Product on Gel Excessively High this compound Concentration: Very high levels of incorporation can affect amplification fidelity and product migration.Reduce the this compound:dCTP ratio.
Suboptimal PCR Cycling: Extension time may be too long, or the annealing temperature too low, leading to non-specific products.Decrease the extension time. The general recommendation is 10–20 sec/kb for Taq polymerase.[10] Increase the annealing temperature.
No or Weak Signal in Downstream Detection (e.g., with Streptavidin) Inefficient Biotin Incorporation: The this compound:dCTP ratio was too low.Gradually increase the proportion of this compound in your dNTP mix. Analyze a small aliquot of the PCR product on a gel to monitor the effect on yield.
Inefficient Binding of Streptavidin: The linker arm of the biotinylated nucleotide may be too short, causing steric hindrance.While this compound has a long linker arm to minimize this, ensure you are using appropriate downstream detection reagents and protocols. Biotinylated dNTPs with longer linker arms are generally better for streptavidin binding.[4][12]
Unincorporated this compound: Free biotinylated nucleotides are competing with the labeled probe for streptavidin binding.Purify the biotinylated PCR product using a suitable DNA purification kit to remove unincorporated dNTPs.[3]

Experimental Protocols

Protocol 1: Optimizing the this compound to dCTP Ratio

This protocol outlines a method for determining the optimal ratio of this compound to dCTP for your specific PCR target.

1. Prepare dNTP Mixes with Varying Ratios:

Prepare a master mix of dATP, dGTP, and dTTP at your standard concentration (e.g., 10 mM each). Then, prepare separate dCTP/Biotin-16-dCTP mixes with the following ratios:

MixdCTP (µL of 10 mM stock)This compound (µL of 1 mM stock)Final Volume (µL)
1 (Control)10010
2 (1:3 ratio)7.52532.5
3 (1:2 ratio)6.73339.7
4 (1:1 ratio)55055
5 (2:1 ratio)3.36770.3

Note: Adjust volumes as needed based on your stock concentrations to maintain a consistent final concentration of total cytosine nucleotides in the PCR reaction.

2. Set up PCR Reactions:

Set up a series of 50 µL PCR reactions, each with a different dNTP mix. A typical reaction setup is as follows:

ComponentVolumeFinal Concentration
10X PCR Buffer5 µL1X
dNTP Mix (containing dATP, dGTP, dTTP, and the respective dCTP/Biotin-16-dCTP mix)1 µL200 µM each dNTP
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
DNA Template (10-100 ng)1 µL0.2-2 ng/µL
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Nuclease-free waterto 50 µL

3. Perform PCR Amplification:

Use a standard PCR cycling protocol, for example:

  • Initial Denaturation: 94°C for 2 minutes

  • 30-35 Cycles:

    • Denaturation: 94°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

    • Extension: 72°C for 1 minute/kb

  • Final Extension: 72°C for 5 minutes

4. Analyze Results:

Run 5-10 µL of each PCR product on a 1% agarose gel. Compare the band intensity of the reactions with different this compound:dCTP ratios to the control reaction. The optimal ratio will be the one that provides a strong PCR product with sufficient biotin incorporation for your downstream application.

Visualizations

PCR_Troubleshooting_Workflow Troubleshooting Workflow for Low PCR Yield with this compound start Low or No PCR Product check_ratio Is the this compound: dCTP ratio > 1:2? start->check_ratio reduce_ratio Decrease this compound: dCTP ratio (e.g., to 1:3 or 1:4) check_ratio->reduce_ratio Yes check_pcr_conditions Are PCR conditions optimized? check_ratio->check_pcr_conditions No success Successful Amplification reduce_ratio->success optimize_pcr Optimize Annealing Temp, MgCl2, and Extension Time check_pcr_conditions->optimize_pcr No check_template Is the template DNA intact and pure? check_pcr_conditions->check_template Yes optimize_pcr->success purify_template Re-purify or use fresh DNA template check_template->purify_template No check_reagents Are enzyme and dNTP concentrations sufficient? check_template->check_reagents Yes purify_template->success adjust_reagents Increase Taq polymerase slightly or check dNTP concentrations check_reagents->adjust_reagents No check_reagents->success Yes adjust_reagents->success Biotin_Labeling_Workflow Experimental Workflow for Biotin Labeling via PCR prep_dntp 1. Prepare dNTP Mixes (Varying this compound:dCTP Ratios) setup_pcr 2. Set Up PCR Reactions prep_dntp->setup_pcr run_pcr 3. Perform PCR Amplification setup_pcr->run_pcr gel_analysis 4. Analyze PCR Products on Agarose Gel run_pcr->gel_analysis purify_product 5. Purify Biotinylated PCR Product (Optional but Recommended) gel_analysis->purify_product downstream 6. Proceed to Downstream Application (e.g., Hybridization, Binding Assays) purify_product->downstream

References

Technical Support Center: Reducing Background Signal with Biotinylated Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in experiments utilizing biotinylated probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal when using biotinylated probes?

High background signal in assays using biotinylated probes can primarily be attributed to two main factors:

  • Endogenous Biotin (B1667282): Many tissues and cells, particularly the kidney, liver, and spleen, contain naturally occurring biotin.[1][2] The streptavidin or avidin (B1170675) conjugates used for detection can bind to this endogenous biotin, leading to non-specific signal.[1][3]

  • Non-specific Binding: This can occur due to several reasons:

    • The streptavidin/avidin conjugate may bind non-specifically to charged molecules or hydrophobic regions on the membrane or tissue.[4][5]

    • The probe itself may bind to non-target sequences, especially if it contains repetitive sequences.[6]

    • Inadequate blocking of non-specific sites on the membrane or tissue can leave them open for the detection reagents to bind.

    • Improper antibody concentrations or incubation times can also contribute to non-specific binding.

Q2: When is it necessary to perform an endogenous biotin block?

An endogenous biotin block is crucial when working with tissues known to have high levels of endogenous biotin, such as the liver, kidney, mammary gland, and adipose tissue.[1] It is also highly recommended for frozen (cryostat) sections, as they tend to exhibit more pronounced endogenous biotin activity.[1] A simple test to determine if your tissue contains significant endogenous biotin is to incubate a section directly with the streptavidin-enzyme conjugate and substrate (after blocking for endogenous peroxidase/phosphatase activity).[2] If staining occurs, an endogenous biotin block is necessary.

Q3: What is the principle behind the avidin-biotin blocking technique?

The avidin-biotin blocking technique is a two-step process designed to saturate all endogenous biotin and prevent it from binding to the detection reagents.[7]

  • Avidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This allows the avidin/streptavidin to bind to all the endogenous biotin present in the tissue.[1][7]

  • Biotin Incubation: Following a wash step, the sample is incubated with an excess of free biotin. This step is necessary to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules that were introduced in the first step.[7]

This ensures that when the biotinylated probe and subsequent streptavidin conjugate are added, they will only bind to the target of interest.

Troubleshooting Guide: High Background Signal

This guide provides a systematic approach to identifying and resolving common issues leading to high background signal.

Observation Potential Cause Recommended Solution
Diffuse background staining across the entire sample Endogenous Biotin Perform an endogenous biotin blocking step before applying the primary antibody or probe.[8]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, normal serum) or the incubation time. Consider trying a different blocking agent. For Western blots, avoid using non-fat dry milk with biotinylated antibodies as it contains endogenous biotin.[9]
Probe Concentration Too High Titrate the concentration of the biotinylated probe to find the optimal balance between signal and background.[10]
Insufficient Washing Increase the number and duration of wash steps.[11][12] Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[13]
Non-specific binding of Streptavidin/Avidin Use streptavidin instead of avidin, as it is not glycosylated and has a more neutral pI, leading to lower non-specific binding.[14] NeutrAvidin is another alternative with reduced non-specific binding.[14]
Speckled or punctate background Probe Aggregation Precipitate the probe with ethanol (B145695) before use.[15] Ensure the probe is fully dissolved in the hybridization buffer.
Contaminated Buffers or Reagents Prepare fresh buffers and solutions. Ensure all reagents are within their expiration dates.[16][17]
Edge effects (darker staining at the edges of the tissue) Drying of the Sample Ensure the sample remains hydrated throughout the staining procedure by using a humidified chamber.[18]

Experimental Protocols

Detailed Protocol for Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections for immunohistochemistry (IHC) or in situ hybridization (ISH).

Materials:

  • Avidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.01 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Following rehydration and any antigen retrieval steps, wash the slides twice for 5 minutes each in PBS.

  • Incubate the sections with the avidin solution for 15 minutes at room temperature in a humidified chamber.[2]

  • Rinse the slides thoroughly with PBS.

  • Incubate the sections with the biotin solution for 15 minutes at room temperature in a humidified chamber.[2]

  • Rinse the slides thoroughly with PBS.

  • Proceed with the standard staining protocol, starting with the primary antibody or probe incubation.

Optimized Immunohistochemistry (IHC) Protocol with Biotinylated Secondary Antibody

This protocol provides a general workflow for IHC using a biotinylated secondary antibody and a streptavidin-enzyme conjugate, with an emphasis on minimizing background.

Materials:

  • Primary Antibody

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP (or -AP) conjugate

  • Blocking Buffer (e.g., 5% Normal Serum in PBS/TBS with 0.1% Triton X-100)

  • Endogenous Biotin Blocking Kit (if necessary)

  • Peroxidase or Phosphatase Substrate Kit

  • Wash Buffer (PBS/TBS with 0.05% Tween-20)

  • Counterstain and Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the slides.

  • Antigen Retrieval: Perform antigen retrieval if required for the primary antibody.

  • Endogenous Enzyme Block: If using an HRP conjugate, incubate sections in 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity. If using an AP conjugate, use a levamisole-containing buffer (except for intestinal tissue).

  • Endogenous Biotin Block: If necessary, perform the endogenous biotin blocking protocol as described above.

  • Blocking: Incubate sections with Blocking Buffer for at least 1 hour at room temperature to block non-specific binding sites.[19]

  • Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody at its optimal dilution for 1 hour at room temperature.

  • Washing: Wash slides three times for 5 minutes each with Wash Buffer.

  • Streptavidin-Enzyme Conjugate Incubation: Incubate with the streptavidin-enzyme conjugate for 30-60 minutes at room temperature.

  • Washing: Wash slides three times for 5 minutes each with Wash Buffer.

  • Substrate Development: Add the chromogenic substrate and incubate until the desired color intensity is reached. Monitor under a microscope.

  • Counterstaining, Dehydration, and Mounting: Counterstain, dehydrate, and mount the slides.

Visualizations

Troubleshooting_High_Background Start High Background Signal Observed Q1 Is the background diffuse or speckled? Start->Q1 Diffuse Diffuse Background Q1->Diffuse Diffuse Speckled Speckled/Punctate Background Q1->Speckled Speckled Q2_Diffuse Have you performed an endogenous biotin block? Diffuse->Q2_Diffuse Q2_Speckled Could the probe be aggregated? Speckled->Q2_Speckled Sol_BiotinBlock Perform Endogenous Biotin Block Q2_Diffuse->Sol_BiotinBlock No Q3_Diffuse Is your blocking step adequate? Q2_Diffuse->Q3_Diffuse Yes Sol_Blocking Optimize Blocking: - Increase blocker concentration/time - Try a different blocking agent Q3_Diffuse->Sol_Blocking No Q4_Diffuse Is probe/antibody concentration optimized? Q3_Diffuse->Q4_Diffuse Yes Sol_Concentration Titrate Probe/Antibody Concentration Q4_Diffuse->Sol_Concentration No Q5_Diffuse Are washing steps sufficient? Q4_Diffuse->Q5_Diffuse Yes Sol_Washing Optimize Washing: - Increase number/duration of washes - Add detergent to wash buffer Q5_Diffuse->Sol_Washing No Sol_Aggregation Precipitate Probe Before Use Q2_Speckled->Sol_Aggregation Yes Q3_Speckled Are your reagents fresh? Q2_Speckled->Q3_Speckled No Sol_Reagents Use Fresh Buffers and Reagents Q3_Speckled->Sol_Reagents No

Caption: Troubleshooting workflow for high background signal.

Endogenous_Biotin_Blocking cluster_steps Blocking Steps EndogenousBiotin Endogenous Biotin AddAvidin Step 1: Add excess unlabeled Avidin EndogenousBiotin->AddAvidin Avidin binds to endogenous biotin Wash1 Wash AddAvidin->Wash1 AddBiotin Step 2: Add excess free Biotin AddAvidin->AddBiotin Free biotin binds to remaining sites on Avidin Wash1->AddBiotin Wash2 Wash AddBiotin->Wash2 BlockedComplex Blocked Endogenous Biotin

Caption: Mechanism of endogenous biotin blocking.

References

Technical Support Center: Biotin-16-dCTP in Ligation Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Biotin-16-dCTP for labeling DNA fragments intended for ligation reactions. The information is tailored for scientists and professionals in research and drug development.

Understanding Steric Hindrance and the Role of this compound

This compound is a modified deoxynucleoside triphosphate where a biotin (B1667282) molecule is attached to the C5 position of cytidine (B196190) via a 16-atom spacer arm.[1][2] This extended linker is crucial for overcoming steric hindrance, a phenomenon where the bulky biotin molecule can physically obstruct the approach of enzymes, such as DNA ligases, to the DNA strand. By distancing the biotin from the DNA backbone, the 16-atom linker ensures that enzymatic activity is minimally affected, leading to more efficient incorporation and subsequent ligation.

Frequently Asked Questions (FAQs)

Q1: Why is my ligation failing when using biotinylated DNA fragments?

A1: Ligation failures with biotinylated DNA can stem from several factors. Common issues include inefficient removal of unincorporated this compound, which can inhibit the ligase, or suboptimal ratios of biotinylated insert to vector. Additionally, ensure the fundamental aspects of your ligation are optimized, such as using an active ligase and high-quality, purified DNA fragments.[3]

Q2: What is the optimal ratio of this compound to dCTP for labeling my DNA fragment before ligation?

A2: For many applications, a 1:1 to 1:3 ratio of this compound to dCTP is a good starting point. However, the optimal ratio can depend on the specific application and the size of your DNA fragment. It is advisable to empirically determine the best ratio for your experiment to ensure sufficient labeling without compromising the activity of downstream enzymes like T4 DNA ligase.

Q3: Can the presence of biotin on my DNA fragment inhibit T4 DNA Ligase?

A3: While the 16-atom linker of this compound is designed to minimize steric hindrance, a very high density of biotin molecules along the DNA fragment could potentially interfere with ligase activity. If you suspect inhibition, try reducing the this compound:dCTP ratio during the labeling step.

Q4: How can I purify my biotinylated DNA fragment after labeling and before ligation?

A4: It is critical to remove unincorporated this compound and any enzymes from the labeling reaction. Standard PCR purification kits or gel extraction can be effective. For applications sensitive to excess biotin, size exclusion chromatography or specific biotin-capture and release methods can be employed.

Q5: What are the ideal incubation conditions for ligating biotinylated DNA?

A5: The incubation conditions for ligating biotinylated DNA are generally similar to those for non-biotinylated DNA. For T4 DNA ligase, a common starting point is 16°C overnight or room temperature for 1-2 hours.[4] However, optimization of the vector:insert molar ratio is crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Ligation Product Inactive T4 DNA Ligase or expired ligation buffer.Test ligase activity with a control ligation (e.g., ligating HindIII-digested lambda DNA). Use fresh ligation buffer containing ATP.[3][5]
Presence of inhibitors from the labeling reaction (e.g., unincorporated this compound, salts).Purify the biotinylated DNA fragment thoroughly after the labeling reaction using a suitable column or gel extraction.
Suboptimal vector:insert molar ratio.Optimize the molar ratio of the biotinylated insert to the vector. Start with a 1:3 ratio and try varying it.
Steric hindrance from excessive biotinylation.Reduce the ratio of this compound to dCTP in the labeling reaction to decrease the density of biotin molecules.
High Background (Vector Self-Ligation) Incomplete vector digestion or vector re-ligation.Treat the digested vector with alkaline phosphatase to remove 5' phosphates. Ensure complete digestion of the vector.
Contamination of the biotinylated insert with unlabeled fragments.Ensure complete labeling or purify the biotinylated fragment away from the unlabeled population.
Difficulty in Transforming Ligated Product Large ligation products or inhibitory substances in the ligation mix.Purify the ligation product before transformation, especially for electroporation. For large constructs, consider using a higher transformation volume or more competent cells.
Biotinylated DNA is affecting cell viability.This is less common, but if suspected, reduce the amount of ligated product used for transformation.

Quantitative Data Summary

The efficiency of ligation can be influenced by several factors. While specific quantitative data for this compound in ligation is not extensively published, the following table summarizes general ligation efficiencies and influencing factors.

Factor Effect on Ligation Efficiency Typical Values/Observations
Type of DNA Ends Sticky ends are significantly more efficient than blunt ends.Sticky-end ligation can be >90% efficient, while blunt-end ligation is often <50% efficient.
Vector:Insert Molar Ratio Optimal ratios are crucial for successful ligation.A 1:3 molar ratio is a common starting point. Ratios from 1:1 to 1:10 may be optimal depending on the fragments.[3]
DNA Quality and Purity Contaminants can inhibit T4 DNA ligase.High-quality, purified DNA is essential. Avoid carryover of salts, ethanol, or detergents.
Presence of Biotin High density may cause some steric hindrance.The 16-atom linker in this compound is designed to minimize this effect. Efficiency is generally high if the biotinylation level is optimized.
Ligation Temperature and Time A balance between DNA end annealing and enzyme activity.16°C overnight is a standard for maximizing ligation, while room temperature for 1-2 hours is often sufficient for sticky-end ligations.[4]

Experimental Protocols

Protocol: Labeling a DNA Fragment with this compound via PCR

This protocol describes the generation of a biotinylated DNA fragment using PCR, which can then be purified and used in a ligation reaction.

  • PCR Reaction Setup:

    • Template DNA: 1-10 ng

    • Forward Primer: 0.5 µM

    • Reverse Primer: 0.5 µM

    • dNTP mix (without dCTP): 200 µM each (dATP, dGTP, dTTP)

    • dCTP: 150 µM

    • This compound: 50 µM (for a 1:3 ratio with dCTP)

    • High-fidelity DNA Polymerase: As per manufacturer's recommendation

    • Polymerase Buffer: 1X

    • Nuclease-free water: to final volume

  • PCR Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 25-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Purification of Biotinylated PCR Product:

    • Run the entire PCR reaction on an agarose (B213101) gel.

    • Excise the band corresponding to the correct size of your DNA fragment.

    • Purify the DNA using a gel extraction kit according to the manufacturer's protocol.

    • Elute the purified, biotinylated DNA in nuclease-free water or TE buffer.

Protocol: Ligation of a Biotinylated DNA Fragment into a Vector

This protocol outlines the ligation of a purified, biotinylated DNA fragment into a prepared vector.

  • Vector and Insert Preparation:

    • Digest the vector with the appropriate restriction enzyme(s) and, if necessary, dephosphorylate using an alkaline phosphatase.

    • Quantify the concentration of the purified, biotinylated insert and the prepared vector.

  • Ligation Reaction Setup:

    • Vector DNA: 50-100 ng

    • Biotinylated Insert DNA: Calculate the amount needed for a 1:3 vector:insert molar ratio.

    • T4 DNA Ligase Buffer: 1X

    • T4 DNA Ligase: 1-5 units

    • Nuclease-free water: to a final volume of 10-20 µL

  • Incubation:

    • Incubate the reaction at 16°C overnight or at room temperature (22-25°C) for 1-2 hours.

  • Transformation (Optional, for cloning):

    • Use 1-5 µL of the ligation mixture to transform competent E. coli cells.

    • Plate on selective media and incubate overnight at 37°C.

Visualizations

experimental_workflow cluster_labeling Step 1: Biotin Labeling via PCR cluster_ligation Step 2: Ligation cluster_downstream Step 3: Downstream Application pcr_setup Set up PCR with This compound pcr_run Run PCR pcr_setup->pcr_run gel Agarose Gel Electrophoresis pcr_run->gel purify_pcr Gel Extraction of Biotinylated Fragment gel->purify_pcr ligation_setup Set up Ligation Reaction (Vector + Biotinylated Insert) purify_pcr->ligation_setup vector_prep Prepare Vector (Digest & Dephosphorylate) vector_prep->ligation_setup ligation_run Incubate with T4 DNA Ligase transformation Transformation (Cloning) ligation_run->transformation streptavidin_binding Streptavidin-based Assay (Pull-down, Imaging) ligation_run->streptavidin_binding

Caption: Experimental workflow for biotin labeling and ligation.

troubleshooting_logic start Ligation Failure (Low/No Product) check_ligase Is Ligase Active? start->check_ligase check_dna Is DNA Quality High? check_ligase->check_dna Yes replace_ligase Replace Ligase/Buffer check_ligase->replace_ligase No check_ratio Is Vector:Insert Ratio Optimal? check_dna->check_ratio Yes purify_dna Re-purify DNA Fragments check_dna->purify_dna No check_biotin Is Biotinylation Density Too High? check_ratio->check_biotin Yes optimize_ratio Optimize Molar Ratios check_ratio->optimize_ratio No success Successful Ligation check_biotin->success No reduce_biotin Reduce this compound in Labeling Reaction check_biotin->reduce_biotin Yes replace_ligase->check_ligase purify_dna->check_dna optimize_ratio->check_ratio reduce_biotin->start

Caption: Troubleshooting logic for ligation of biotinylated DNA.

References

Technical Support Center: The Impact of Biotin-dCTP Linker Arm Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylated dCTPs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate biotin-dCTP linker arm length (Biotin-11 vs. 14 vs. 16-dCTP) for your experiments and to offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind choosing a biotin-dCTP with a specific linker arm length?

The choice of linker arm length for biotin-dCTP represents a critical trade-off between enzymatic incorporation efficiency and subsequent detection or capture efficiency. Generally, shorter linker arms are more readily accepted by DNA polymerases, leading to higher incorporation rates.[1] Conversely, longer linker arms reduce steric hindrance, allowing for more efficient binding of the biotin (B1667282) moiety to streptavidin or avidin.[2][3] The optimal linker length is therefore application-dependent.

Q2: Which biotin-dCTP is recommended for PCR-based applications?

For standard PCR labeling, Biotin-11-dCTP and Biotin-16-dCTP are often recommended.[4] Some studies suggest that Taq DNA polymerase can incorporate this compound with greater efficiency than Biotin-16-dUTP.[5] However, it is important to note that very high levels of substitution with biotinylated nucleotides can inhibit the PCR reaction, regardless of the linker length.

Q3: Is there a preferred biotin-dCTP for nick translation?

Biotin-14-dCTP is frequently suggested for nick translation applications.[6] This method is generally less sensitive to the steric bulk of the modified nucleotide compared to PCR, making the slightly longer linker of Biotin-14-dCTP a good balance for efficient incorporation and subsequent detection.

Q4: Can the linker arm length affect downstream enzymatic steps, such as ligation?

Yes, in certain applications, a longer linker arm can interfere with subsequent enzymatic reactions. For instance, in Hi-C protocols, while this compound was successfully incorporated by Klenow fragment, the subsequent ligation step was severely inhibited, likely due to steric hindrance from the long linker.[7] In such cases, a shorter linker like Biotin-11-dCTP might be a more suitable alternative.[7]

Q5: How does the linker arm length impact the binding affinity to streptavidin?

While the biotin-streptavidin interaction is exceptionally strong (Kd ≈ 10⁻¹⁵ M), the accessibility of the biotin molecule can be influenced by the linker length.[3] Longer linker arms project the biotin molecule further from the DNA backbone, which can reduce steric hindrance and facilitate more efficient binding to the deep biotin-binding pocket of streptavidin. This can be particularly important when the biotinylated DNA is immobilized on a surface.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of biotinylated DNA after PCR Inhibition of DNA polymerase: High concentrations or the steric bulk of the biotinylated dCTP can inhibit the polymerase. Shorter linkers are generally better substrates.- Optimize the ratio of biotin-dCTP to unlabeled dCTP. A 1:2 or 1:3 ratio is a good starting point. - If using a long linker (e.g., this compound), consider switching to a shorter linker (e.g., Biotin-11-dCTP) to improve polymerase efficiency. - Increase the concentration of DNA polymerase in the reaction. - Extend the elongation time during PCR cycles.
Weak signal in downstream detection (e.g., Southern blot, FISH) Inefficient binding of streptavidin-conjugate: The biotin may be sterically hindered, preventing efficient binding of the streptavidin-enzyme conjugate.- Switch to a biotin-dCTP with a longer linker arm (e.g., from Biotin-11 to Biotin-14 or -16) to reduce steric hindrance. - Increase the concentration of the streptavidin-conjugate or the incubation time. - Optimize blocking and washing steps to reduce non-specific binding and improve signal-to-noise.
Inhibition of downstream enzymatic reactions (e.g., ligation) Steric hindrance from the biotin and linker arm: A long linker arm may physically block the active site of enzymes that need to act on the DNA.- Use a biotin-dCTP with a shorter linker arm (e.g., Biotin-11-dCTP).[7] - If a longer linker is necessary for detection, consider a cleavable biotin linker that allows for removal of the biotin moiety before the problematic enzymatic step.
High background in detection assays Non-specific binding of the streptavidin-conjugate: The streptavidin-enzyme conjugate may be binding to components other than the biotinylated probe.- Optimize blocking conditions (e.g., increase blocking time, change blocking agent). - Increase the stringency of the washing steps (e.g., higher temperature, lower salt concentration). - Filter the streptavidin-conjugate solution before use to remove any aggregates.
Variability in labeling efficiency between experiments Inconsistent quality or quantity of template DNA: Contaminants or variations in the amount of starting material can affect enzymatic reactions.- Ensure high purity of the template DNA. - Accurately quantify the template DNA before each labeling reaction. - Include a positive control with a known good template to assess the efficiency of the labeling reaction itself.

Quantitative Data Summary

Parameter Biotin-11-dCTP Biotin-14-dCTP This compound
Linker Arm Length (atoms) 111416
Primary Application PCR, FISH, TUNEL[4]Nick TranslationPCR
Incorporation Efficiency Generally higher than longer linkersModerateGenerally lower than shorter linkers, but reported to be efficiently incorporated by Taq polymerase[5]
Streptavidin Binding Good, but may be subject to steric hindrance in some contextsVery good, often considered a good balanceExcellent, minimal steric hindrance
Potential Issues May have lower detection sensitivity compared to longer linkers in some assays.Generally robust.Can inhibit downstream enzymatic reactions like ligation due to steric hindrance.[7]

Experimental Protocols & Workflows

General Protocol for Evaluating Biotin-dCTP Incorporation in PCR

This protocol provides a framework for comparing the incorporation efficiency of Biotin-11, -14, and -16-dCTP.

1. PCR Reaction Setup:

  • Prepare separate master mixes for each biotin-dCTP to be tested and a control with only unlabeled dNTPs.

  • For each biotinylated reaction, prepare a dNTP mix with a specific ratio of biotin-dCTP to unlabeled dCTP (e.g., 1:3). The final concentration of total dCTP should be the same across all reactions.

  • Assemble the PCR reactions with your template DNA, primers, DNA polymerase, and the respective dNTP mix.

2. PCR Amplification:

  • Perform PCR using your standard cycling conditions.

3. Analysis of Incorporation:

  • Run a portion of each PCR product on an agarose (B213101) gel to confirm amplification and estimate the yield.

  • To qualitatively assess biotin incorporation, perform a dot blot:

    • Spot a small amount of each PCR product onto a nitrocellulose or nylon membrane.

    • Crosslink the DNA to the membrane.

    • Block the membrane.

    • Incubate with a streptavidin-HRP conjugate.

    • Wash the membrane.

    • Add a chemiluminescent substrate and visualize the signal.

4. Quantitative Analysis (Optional):

  • For a more quantitative comparison, consider using a plate-based assay where the biotinylated PCR product is captured on a streptavidin-coated plate and detected with a DNA-binding fluorescent dye.

experimental_workflow cluster_prep Reaction Preparation cluster_pcr Amplification cluster_analysis Analysis MasterMix Prepare Master Mixes B11 Biotin-11-dCTP Mix MasterMix->B11 Aliquot B14 Biotin-14-dCTP Mix MasterMix->B14 Aliquot B16 This compound Mix MasterMix->B16 Aliquot Control Control dNTP Mix MasterMix->Control Aliquot PCR Perform PCR B11->PCR Add Template & Primers B14->PCR Add Template & Primers B16->PCR Add Template & Primers Control->PCR Add Template & Primers Gel Agarose Gel Electrophoresis PCR->Gel Check Yield DotBlot Dot Blot Analysis PCR->DotBlot Assess Incorporation CaptureAssay Quantitative Capture Assay PCR->CaptureAssay Quantify Incorporation

Workflow for comparing Biotin-dCTP incorporation.
Signaling Pathway: Biotin-dCTP Labeling and Detection

The following diagram illustrates the general principle of incorporating biotin-dCTP into DNA and its subsequent detection.

signaling_pathway cluster_labeling DNA Labeling cluster_detection Detection Template DNA Template BiotinDNA Biotinylated DNA Template->BiotinDNA dNTPs dNTPs + Biotin-dCTP dNTPs->BiotinDNA Polymerase DNA Polymerase Polymerase->BiotinDNA Incorporation Streptavidin Streptavidin-Enzyme Conjugate BiotinDNA->Streptavidin Binding Substrate Substrate Streptavidin->Substrate Enzymatic Reaction Signal Detectable Signal (Colorimetric/Chemiluminescent) Substrate->Signal

Principle of biotin labeling and detection.
Logical Relationship: Linker Arm Length Trade-off

This diagram illustrates the inverse relationship between incorporation efficiency and detection efficiency as a function of linker arm length.

logical_relationship LinkerLength Linker Arm Length IncEff Incorporation Efficiency LinkerLength->IncEff Shorter linker favors StericHindrance Steric Hindrance LinkerLength->StericHindrance Longer linker reduces DetEff Detection Efficiency StericHindrance->DetEff Reduced hindrance favors

Trade-off in choosing linker arm length.

References

Technical Support Center: Preventing Non-specific Binding of Biotin-16-dCTP Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding of Biotin-16-dCTP probes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of this compound probes?

A1: Non-specific binding refers to the attachment of this compound labeled probes to cellular or tissue components other than the intended target nucleic acid sequence. This can lead to high background signals, making it difficult to distinguish the true signal from noise and potentially leading to incorrect data interpretation.

Q2: What are the common causes of high background when using this compound probes?

A2: Several factors can contribute to high background staining:

  • Endogenous Biotin (B1667282): Many tissues and cells naturally contain biotin, which can be recognized by avidin (B1170675) or streptavidin conjugates, leading to non-specific signals. Tissues such as the kidney, liver, and spleen have particularly high levels of endogenous biotin.[1]

  • Probe Concentration: Using an excessive amount of probe can increase the likelihood of it binding to non-target sites.[2]

  • Probe Quality: Probes that have not been sufficiently purified or contain repetitive sequences can contribute to background staining.[2][3]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or membrane can lead to background.

  • Suboptimal Hybridization Conditions: Hybridization temperature and buffer composition that are not stringent enough can allow the probe to bind to partially complementary sequences.[2]

  • Insufficient Washing: Inadequate post-hybridization washes can fail to remove unbound or weakly bound probes.[3]

  • Drying of the Specimen: Allowing the sample to dry out during the procedure can cause non-specific probe binding.[2]

Q3: How can I block endogenous biotin?

A3: A common and effective method involves a two-step process using avidin/streptavidin and free biotin. First, the tissue is incubated with an excess of avidin or streptavidin to bind to all endogenous biotin. After washing, the tissue is incubated with a solution of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules.[2] This prevents the detection system's streptavidin conjugate from binding to endogenous biotin.

Q4: Can I use non-fat dry milk as a blocking agent?

A4: While non-fat dry milk is sometimes used as a blocking agent, it can be a source of biotin and may not be suitable for biotin-based detection systems as it could reduce staining.[4] It is generally recommended to use high-quality blocking reagents specifically designed for in situ hybridization, such as bovine serum albumin (BSA) or casein solutions.[4]

Troubleshooting Guides

Problem: High Background Staining

High background can obscure your specific signal. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Endogenous Biotin Implement an endogenous biotin blocking step before probe hybridization. (See detailed protocol below).[2]
Probe Concentration Too High Titrate your this compound probe to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and perform a series of dilutions.[2]
Improper Probe Labeling/Purification Ensure your probe is correctly labeled and purified to remove unincorporated this compound and small DNA fragments. Unincorporated biotinylated nucleotides can bind to various cellular components non-specifically.
Presence of Repetitive Sequences in Probe If your probe targets a region with repetitive sequences, consider adding a blocker like Cot-1 DNA to the hybridization buffer to prevent the probe from binding to these non-target repetitive elements.[3]
Inadequate Blocking of Non-specific Sites Use a pre-hybridization buffer containing blocking agents like sheared salmon sperm DNA, yeast tRNA, and BSA to block non-specific binding sites on the tissue.[5]
Hybridization Conditions Not Stringent Enough Increase the hybridization temperature or the concentration of formamide (B127407) in the hybridization buffer to increase stringency and reduce non-specific probe binding.[2]
Post-Hybridization Washes Not Stringent Enough Increase the temperature or decrease the salt concentration (e.g., SSC buffer) of the post-hybridization washes to remove weakly bound probes.[2][3]
Specimen Drying Ensure the specimen remains hydrated throughout the entire procedure, especially during incubations and washes.[2]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol should be performed after tissue permeabilization and before the pre-hybridization step.

Materials:

  • Avidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.01 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Incubate the slides with the avidin solution for 15-30 minutes at room temperature in a humidified chamber.

  • Wash the slides three times with PBS for 5 minutes each.

  • Incubate the slides with the biotin solution for 15-30 minutes at room temperature in a humidified chamber.

  • Wash the slides three times with PBS for 5 minutes each.

  • Proceed with the pre-hybridization step.

Protocol 2: Optimizing Stringency Washes

The stringency of the washes is critical for removing non-specifically bound probes. The following provides a general guideline for adjusting stringency.

Stringency Level Wash Solution Temperature Duration Notes
Low 2x SSC, 0.1% SDSRoom Temperature2 x 5 minutesA starting point for most experiments.
Medium 1x SSC, 0.1% SDS42°C - 55°C2 x 10 minutesIncrease temperature for probes with higher GC content.
High 0.1x SSC, 0.1% SDS55°C - 65°C2 x 15 minutesUse for probes with a high degree of homology to non-target sequences.

SSC: Saline-Sodium Citrate buffer; SDS: Sodium Dodecyl Sulfate

Note: The optimal stringency conditions will depend on the specific probe sequence and the experimental system. It is recommended to empirically determine the best conditions for your assay.

Visualizing Workflows and Interactions

Troubleshooting Workflow for High Background

The following diagram illustrates a logical workflow for troubleshooting high background issues when using this compound probes.

Troubleshooting_Workflow start High Background Observed check_controls Review Controls (No Probe, Positive Control) start->check_controls endogenous_biotin Implement Endogenous Biotin Blocking check_controls->endogenous_biotin If no-probe control is positive optimize_probe Optimize Probe Concentration check_controls->optimize_probe If signal is too strong overall endogenous_biotin->optimize_probe success Background Reduced endogenous_biotin->success If successful optimize_hybridization Increase Hybridization Stringency optimize_probe->optimize_hybridization optimize_probe->success If successful optimize_washes Increase Wash Stringency optimize_hybridization->optimize_washes optimize_hybridization->success If successful check_probe_quality Assess Probe Quality (Purification, Repetitive Sequences) optimize_washes->check_probe_quality optimize_washes->success If successful reassess_blocking Re-evaluate General Blocking Protocol check_probe_quality->reassess_blocking reassess_blocking->success

Caption: A step-by-step workflow for diagnosing and resolving high background signals.

Molecular Interactions in Non-specific Binding

This diagram illustrates the potential molecular interactions that can lead to non-specific binding of this compound probes.

Molecular_Interactions cluster_probe This compound Probe cluster_detection Detection System cluster_cellular_components Cellular Components probe Probe DNA biotin Biotin probe->biotin 16-atom linker target_dna Target DNA/RNA probe->target_dna Specific Hybridization (Desired) nontarget_dna Non-Target DNA/RNA (Partial Homology) probe->nontarget_dna Non-specific Hybridization (Low Stringency) proteins Proteins/Other Molecules probe->proteins Non-specific Adsorption streptavidin Streptavidin (Conjugated) streptavidin->biotin Specific Binding endogenous_biotin Endogenous Biotin streptavidin->endogenous_biotin Non-specific Binding (Source of Background)

Caption: Molecular interactions leading to both specific and non-specific signals.

References

Technical Support Center: Optimizing Biotin-Based Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in biotin-based detection assays.

Troubleshooting Guides

This section addresses specific issues commonly encountered during biotin-based detection experiments. Each guide is presented in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: High Background Noise

How can I reduce high background noise in my biotin-based assay?

High background noise can obscure specific signals, leading to inaccurate results. The following table outlines common causes and recommended solutions.

Potential CauseRecommended Solution
Endogenous Biotin (B1667282) Tissues and cells, particularly liver, kidney, and spleen, contain endogenous biotin that can be detected by avidin (B1170675) or streptavidin conjugates, leading to non-specific signals.[1][2] Block endogenous biotin by pre-incubating the sample with avidin, followed by an incubation with biotin to saturate the biotin-binding sites on the avidin.[1][3]
Non-Specific Binding of Streptavidin/Avidin Streptavidin or avidin conjugates may bind non-specifically to certain components in the sample. Avidin, being a glycoprotein (B1211001), can bind to lectins in tissues, increasing background.[2][4] Using streptavidin is often preferred as it lacks glycosylation and exhibits less non-specific binding.[4] Consider using NeutrAvidin, a deglycosylated version of avidin, for even lower non-specific binding.[5] Increase the ionic strength of buffers (e.g., ~0.5 M NaCl) to reduce non-specific interactions.[4]
Inadequate Blocking Insufficient blocking of non-specific binding sites on the solid phase (e.g., microplate wells, membranes) can lead to high background.
Optimize blocking by trying different blocking agents (e.g., Bovine Serum Albumin - BSA, non-fat dry milk, commercial blocking buffers).[6] Ensure the blocking buffer is free of biotin.[5] Increase the blocking incubation time or temperature.
Excessive Reagent Concentration High concentrations of the biotinylated antibody or the streptavidin-enzyme conjugate can increase background.
Titrate the biotinylated antibody and streptavidin-enzyme conjugate to determine the optimal concentration that provides a good signal with low background.[6][7]
Insufficient Washing Inadequate washing between steps can leave unbound reagents that contribute to background noise.
Increase the number and duration of wash steps.[5] Ensure complete removal of wash buffer between washes.[8] Adding a detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding.[9]
Issue 2: Weak or No Signal

What should I do if I am getting a weak or no signal in my assay?

A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions.

Potential CauseRecommended Solution
Inactive Reagents The biotinylated antibody, streptavidin-enzyme conjugate, or substrate may have lost activity due to improper storage or handling.
Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.[6] Verify the activity of the enzyme conjugate and substrate independently.[10]
Suboptimal Reagent Concentration The concentration of the biotinylated antibody or streptavidin-enzyme conjugate may be too low.
Increase the concentration of the biotinylated antibody and/or the streptavidin-enzyme conjugate.[6] Perform a titration to find the optimal concentrations.[7]
Inefficient Biotinylation The primary antibody may not be efficiently labeled with biotin.
Follow biotinylation protocols carefully.[6] Consider using a different biotinylation reagent or a pre-biotinylated antibody.
Short Incubation Times Incubation times for antibodies or the streptavidin conjugate may be too short for sufficient binding to occur.
Increase incubation times.[6][8] Consider an overnight incubation at 4°C for the primary antibody.[8]
Incorrect Buffer Composition The pH or composition of the buffers used may be inhibiting the binding reactions.
Ensure all buffers are at the correct pH.[6] Avoid using buffers containing components that may interfere with the assay (e.g., sodium azide (B81097) with HRP conjugates).[10]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is essential for reducing background staining in tissues or cells with high levels of endogenous biotin.[1][3]

Materials:

  • Avidin solution (0.05% in PBS)[1]

  • Biotin solution (0.005% in PBS)[1]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • After the initial blocking step with a protein-based blocker (e.g., normal serum), incubate the sections in the avidin solution for 15 minutes at room temperature.[1]

  • Briefly rinse the sections with PBS.[1]

  • Incubate the sections in the biotin solution for 15 minutes at room temperature.[1] This step saturates the remaining biotin-binding sites on the avidin molecules.[3]

  • Rinse the sections briefly with PBS.[1]

  • Proceed with the primary antibody incubation step of your standard protocol.[1]

G cluster_workflow Endogenous Biotin Blocking Workflow start Start: Sample with Endogenous Biotin protein_block Protein-Based Blocking (e.g., Normal Serum) start->protein_block avidin_incubation Incubate with Avidin Solution protein_block->avidin_incubation pbs_rinse1 Rinse with PBS avidin_incubation->pbs_rinse1 biotin_incubation Incubate with Biotin Solution pbs_rinse1->biotin_incubation pbs_rinse2 Rinse with PBS biotin_incubation->pbs_rinse2 primary_ab Proceed with Primary Antibody Incubation pbs_rinse2->primary_ab end End: Blocked Sample primary_ab->end

Endogenous Biotin Blocking Workflow

Frequently Asked Questions (FAQs)

Q1: What is the difference between avidin, streptavidin, and NeutrAvidin?

Avidin is a glycoprotein found in egg whites that has a very high affinity for biotin.[4] However, its glycosylation can lead to non-specific binding.[2] Streptavidin, isolated from Streptomyces avidinii, also has a high affinity for biotin but is not glycosylated, resulting in lower non-specific binding.[4] NeutrAvidin is a chemically deglycosylated form of avidin that offers the lowest non-specific binding of the three.[5]

Q2: Can high doses of biotin supplements in patient samples interfere with biotin-based assays?

Yes, high levels of biotin from supplements can interfere with biotin-streptavidin-based immunoassays, potentially leading to falsely high or low results depending on the assay format.[11][12] It is crucial to be aware of a patient's biotin intake when interpreting results from such assays.[13]

Q3: How can I optimize the concentrations of my biotinylated antibody and streptavidin conjugate?

A checkerboard titration is the recommended method. This involves testing a range of dilutions for both the biotinylated antibody and the streptavidin conjugate to identify the combination that yields the highest signal-to-noise ratio.[5][7]

Q4: What are some common blocking agents used in biotin-based assays?

Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, normal serum from the species in which the secondary antibody was raised, and various commercial blocking buffers.[6] The choice of blocking agent may need to be empirically optimized for a specific assay.

Q5: What is the purpose of adding a detergent like Tween-20 to the wash buffer?

Detergents like Tween-20 help to reduce non-specific binding by disrupting weak, non-specific interactions, thereby lowering background noise and improving the signal-to-noise ratio.[9] A typical concentration is 0.05% in the wash buffer.

G cluster_pathway Biotin-Streptavidin Detection Pathway target Target Antigen primary_ab Primary Antibody target->primary_ab Binds to biotin_secondary_ab Biotinylated Secondary Antibody primary_ab->biotin_secondary_ab Binds to streptavidin_enzyme Streptavidin-Enzyme Conjugate biotin_secondary_ab->streptavidin_enzyme Biotin-Streptavidin Interaction substrate Substrate streptavidin_enzyme->substrate Enzymatic Reaction signal Detectable Signal substrate->signal Produces

Biotin-Streptavidin Detection Pathway

Troubleshooting Logic for High Background

References

effect of DNA polymerase choice on Biotin-16-dCTP incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the incorporation of Biotin-16-dCTP by different DNA polymerases.

Frequently Asked Questions (FAQs)

Q1: Which DNA polymerase is most efficient at incorporating this compound?

A1: Taq DNA polymerase has been shown to incorporate this compound with greater efficiency than Biotin-16-dUTP.[1][2] While many DNA polymerases can incorporate biotinylated nucleotides, the efficiency can vary. Family B type DNA polymerases, such as VentR exo-, have demonstrated superior performance in incorporating various modified dNTPs, including biotin-labeled analogs, compared to Family A polymerases like Taq.[3] Klenow fragment is also commonly used for biotin (B1667282) labeling in methods like random priming and nick translation.[4][5][6]

Q2: What is the recommended ratio of this compound to dCTP for PCR labeling?

A2: A common starting point is a 1:2 to 1:3 ratio of biotinylated dCTP to the corresponding natural dCTP. For PCR, a 50% substitution of this compound for dCTP is often recommended.[7][8] However, the optimal ratio can depend on the specific application and experimental conditions. It's advisable to empirically determine the optimal ratio for your specific needs to achieve a balance between high incorporation rates and desired product yield.[7][8]

Q3: Can I completely replace dCTP with this compound in my PCR reaction?

A3: Complete substitution of a natural dNTP with its biotinylated counterpart often leads to inhibition of the PCR, resulting in low or no product formation.[1][9] This is due to the reduced efficiency of incorporation over multiple cycles.[1][9] However, some studies have shown that with certain polymerases, like VentR exo-, it is possible to fully synthesize a DNA product with complete replacement of all four natural dNTPs with their biotin-labeled analogs.[3]

Q4: How does the incorporation of this compound affect the mobility of my DNA fragment on an agarose (B213101) gel?

A4: As the percentage of incorporated biotinylated nucleotides increases, a decrease in the mobility of the DNA fragment on an agarose gel is typically observed.[1] This is due to the increased molecular weight and bulky nature of the biotin side chain.[1]

Troubleshooting Guides

Issue 1: Low Yield of Biotinylated DNA Probe
Possible Cause Suggested Solution
Suboptimal this compound:dCTP Ratio Titrate the ratio of this compound to dCTP. Start with a 1:3 ratio and incrementally increase the proportion of this compound. High ratios of biotinylated dNTPs can sometimes reduce probe yield.[10]
Inappropriate DNA Polymerase Consider switching to a different DNA polymerase. While Taq polymerase is commonly used, a high-fidelity polymerase with proofreading activity might remove the biotin-labeled nucleotide.[10] For non-PCR methods, Klenow fragment is a reliable choice for random priming and nick translation.[4][11]
Poor Template Quality Ensure the template DNA is of high purity. For PCR, purifying the product before labeling can remove unincorporated dNTPs that might interfere.[12]
Incorrect Annealing Temperature (for PCR) Optimize the annealing temperature for your specific primers and template.
Suboptimal Incubation Time/Temperature For methods like nick translation and random priming, ensure the incubation time and temperature are optimal for the chosen polymerase. For Klenow fragment in random primed labeling, an incubation of at least 60 minutes at 37°C is recommended.[13]
Issue 2: No or Weak Signal in Downstream Applications (e.g., Southern Blot, In Situ Hybridization)
Possible Cause Suggested Solution
Inefficient Incorporation of this compound Verify incorporation by running the labeled and unlabeled DNA on an agarose gel; a band shift should be visible for the labeled product.[10] If no shift is observed, troubleshoot the labeling reaction (see Issue 1).
Removal of Unincorporated Biotinylated dNTPs For some applications, it is advantageous to remove unincorporated biotinylated dNTPs, which can be achieved through methods like ethanol (B145695) precipitation or spin columns.[12]
Issues with Detection Reagents Ensure that the streptavidin-conjugate (e.g., streptavidin-HRP or streptavidin-AP) is active and used at the correct concentration.
High Background High background in hybridization experiments can be due to several factors. For plaque hybridization, treating filters with a protease before hybridization can help eliminate background.[14]

Experimental Protocols

Protocol 1: PCR-Based Labeling with this compound

This protocol is a general guideline and may require optimization.

  • Prepare the PCR Master Mix:

    • 10x PCR Buffer

    • dNTP mix (with an optimized ratio of this compound to dCTP, e.g., 50% substitution)[7][8]

    • Forward Primer

    • Reverse Primer

    • DNA Template

    • Taq DNA Polymerase

    • Nuclease-free water to the final volume

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 25-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-65°C for 30 seconds (optimize for primers)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

  • Verification and Purification:

    • Run a small aliquot of the PCR product on an agarose gel alongside an unlabeled control to confirm successful amplification and observe a mobility shift.

    • Purify the biotinylated PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

Protocol 2: Random Primed Labeling with Klenow Fragment

This method is suitable for labeling DNA fragments for use as probes.[4]

  • Prepare the DNA Template:

    • To 100 ng of linear DNA, add random heptanucleotide primers and nuclease-free water to a final volume of 24 µL.[4]

  • Denature the DNA:

    • Boil the mixture for 5 minutes, then immediately place it on an ice/ethanol bath for 5 minutes.[4]

  • Labeling Reaction:

    • On ice, add the following to the denatured DNA:

      • 5X dNTP mix (containing this compound)

      • 10X Reaction Buffer

      • Klenow fragment (3´-5´ exo-)[4]

    • Incubate at 37°C for at least 60 minutes.[13]

  • Stop the Reaction and Purify:

    • Stop the reaction by adding EDTA.

    • Purify the labeled probe by ethanol precipitation or using a spin column to remove unincorporated nucleotides.[4]

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_labeling Labeling Reaction cluster_post Post-Labeling template DNA Template denature Denaturation template->denature mix Add Labeling Mix (Polymerase, Buffers, This compound, dNTPs) denature->mix incubate Incubation mix->incubate purify Purification incubate->purify qc Quality Control (Gel Electrophoresis) purify->qc

Caption: General workflow for biotin labeling of DNA.

troubleshooting_flowchart start Low/No Biotinylated Product Yield check_ratio Is the this compound:dCTP ratio optimized? start->check_ratio optimize_ratio Optimize Ratio (e.g., titrate from 1:3) check_ratio->optimize_ratio No check_polymerase Is the DNA Polymerase appropriate? check_ratio->check_polymerase Yes optimize_ratio->check_polymerase change_polymerase Switch Polymerase (e.g., avoid high-fidelity for PCR) check_polymerase->change_polymerase No check_template Is the template DNA of high quality? check_polymerase->check_template Yes change_polymerase->check_template purify_template Purify Template DNA check_template->purify_template No success Successful Labeling check_template->success Yes purify_template->success

Caption: Troubleshooting flowchart for low biotinylation yield.

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-16-dCTP vs. Digoxigenin-dUTP for Nucleic Acid Probe Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid hybridization assays, the choice of probe labeling system is a critical determinant of experimental success. Among the most established non-radioactive labeling methods are those utilizing Biotin-16-dCTP and Digoxigenin-dUTP. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal system for your specific application.

At their core, both systems operate on a similar principle: the enzymatic incorporation of a modified nucleotide triphosphate (dCTP or dUTP) tagged with a hapten (biotin or digoxigenin) into a DNA or RNA probe. Subsequent detection relies on the high-affinity binding of a conjugate to this hapten—streptavidin or avidin (B1170675) for biotin (B1667282), and an anti-digoxigenin antibody for digoxigenin (B1670575). These conjugates are typically linked to a reporter molecule, such as an enzyme for chromogenic or chemiluminescent detection, or a fluorophore for fluorescent visualization.

Performance Comparison: Biotin vs. Digoxigenin

The selection between biotin and digoxigenin labeling hinges on several key performance metrics, including sensitivity, specificity, and the potential for background interference.

FeatureThis compoundDigoxigenin-dUTPKey Considerations & References
Detection Principle High-affinity binding of avidin or streptavidin to the biotin molecule.[1]Highly specific recognition of the digoxigenin hapten by an anti-digoxigenin antibody.[1][2]The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in biology.
Sensitivity High sensitivity, especially with multi-step amplification protocols.[3][4]Comparable to or exceeding biotin, particularly in single-step enzymatic detection.[3][4] Can detect as little as 70 femtograms of homologous DNA via chemiluminescence.[5] In some studies, digoxigenin probes were found to be 2- to 10-fold more sensitive in dot blot hybridization.[6]
Background Noise Prone to higher background in tissues with high levels of endogenous biotin (e.g., kidney, liver).[2][3][4]Lower background in most mammalian tissues as digoxigenin is a plant-derived steroid not naturally present.[1][2]Pre-blocking steps are often required to minimize background with biotinylated probes.
Multiplexing Capability Excellent. Frequently used in combination with digoxigenin for dual-labeling experiments.[2]Excellent. The distinct detection systems allow for simultaneous visualization of two different targets.[2]Enables the simultaneous analysis of multiple gene expressions or chromosomal targets in the same sample.
Versatility Widely used in various applications including FISH, ISH, Southern and Northern blotting.Equally versatile and broadly applied in the same range of molecular biology techniques.Both labels are supported by a wide array of commercially available labeling kits and detection reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for probe labeling via PCR and subsequent chromogenic detection in in situ hybridization (ISH).

Protocol 1: Probe Labeling by Polymerase Chain Reaction (PCR)

This protocol describes the generation of labeled DNA probes using PCR. The key principle is the substitution of a standard dNTP with its labeled counterpart in the PCR reaction mix.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix (dATP, dGTP, dTTP for biotin labeling; dATP, dGTP, dCTP for digoxigenin labeling)

  • This compound or Digoxigenin-11-dUTP

  • Nuclease-free water

Procedure:

  • Prepare the PCR Reaction Mix: In a sterile PCR tube, assemble the following components on ice. The example below is for a 50 µL reaction.

ComponentThis compound LabelingDigoxigenin-dUTP Labeling
10x PCR Buffer5 µL5 µL
dNTP Mix (10 mM each of dATP, dGTP, dTTP)1 µL-
dNTP Mix (10 mM each of dATP, dGTP, dCTP)-1 µL
This compound (1 mM)1 µL (adjust ratio as needed)-
dCTP (10 mM)0.5 µL (for a 1:2 ratio with this compound)-
Digoxigenin-11-dUTP (1 mM)-1 µL (adjust ratio as needed)
dTTP (10 mM)-0.5 µL (for a 1:2 ratio with Dig-11-dUTP)
Forward Primer (10 µM)1 µL1 µL
Reverse Primer (10 µM)1 µL1 µL
DNA Template (10-100 ng)1 µL1 µL
Taq DNA Polymerase (5 U/µL)0.5 µL0.5 µL
Nuclease-free waterto 50 µLto 50 µL
  • Perform PCR Amplification: Use a standard thermal cycling program, optimized for your specific primers and template. A general protocol is as follows:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 10 minutes

  • Verify Labeled Probe: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose (B213101) gel to confirm the correct size and yield. The labeled probe is now ready for purification or direct use in hybridization.

Protocol 2: Chromogenic Detection of Labeled Probes in In Situ Hybridization (ISH)

This protocol outlines the detection of biotinylated or digoxigenin-labeled probes hybridized to a target nucleic acid in tissue sections or cells, using an alkaline phosphatase-based chromogenic reaction.

Materials:

  • Slides with hybridized probe

  • Blocking solution (e.g., 2% BSA in PBS)

  • For Biotin: Streptavidin-Alkaline Phosphatase (AP) conjugate

  • For Digoxigenin: Anti-Digoxigenin-AP Fab fragments

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Detection buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 50 mM MgCl2)

  • Chromogenic substrate (e.g., NBT/BCIP)

  • Counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Post-Hybridization Washes: Wash the slides to remove unbound probe. Typical washes include high-stringency washes at elevated temperatures (e.g., in 0.1x SSC at 65°C).

  • Blocking: Incubate the slides in blocking solution for 30 minutes at room temperature to prevent non-specific binding of the detection reagents.

  • Incubation with Conjugate:

    • For Biotin: Dilute the Streptavidin-AP conjugate in blocking solution and apply to the slides. Incubate for 30-60 minutes at room temperature.

    • For Digoxigenin: Dilute the Anti-Digoxigenin-AP Fab fragments in blocking solution and apply to the slides. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each in wash buffer to remove unbound conjugate.

  • Equilibration: Briefly wash the slides in detection buffer for 5 minutes.

  • Chromogenic Development: Prepare the NBT/BCIP substrate solution according to the manufacturer's instructions and apply it to the slides. Incubate in the dark until the desired signal intensity is reached (typically 15 minutes to several hours). Monitor the color development under a microscope.

  • Stop Reaction: Stop the color development by washing the slides in distilled water.

  • Counterstaining: If desired, counterstain the slides with a suitable nuclear stain like Nuclear Fast Red.

  • Dehydration and Mounting: Dehydrate the slides through a series of ethanol (B145695) concentrations and xylene, then coverslip using a permanent mounting medium.

Visualizing the Workflow

To better understand the processes, the following diagrams illustrate the core labeling and detection pathways.

Biotin_Labeling_Workflow cluster_labeling Probe Labeling by PCR cluster_detection Chromogenic Detection DNA DNA Template PCR PCR Amplification DNA->PCR Primers Primers Primers->PCR dNTPs dATP, dGTP, dTTP dNTPs->PCR Biotin_dCTP This compound Biotin_dCTP->PCR Biotin_Probe Biotinylated Probe PCR->Biotin_Probe Hybridization Hybridization Biotin_Probe->Hybridization Target Target Nucleic Acid Target->Hybridization Streptavidin_AP Streptavidin-AP Hybridization->Streptavidin_AP Substrate NBT/BCIP (Substrate) Streptavidin_AP->Substrate Signal Purple Precipitate (Signal) Substrate->Signal

Caption: Workflow for this compound probe labeling and detection.

Digoxigenin_Labeling_Workflow cluster_labeling Probe Labeling by PCR cluster_detection Chromogenic Detection DNA DNA Template PCR PCR Amplification DNA->PCR Primers Primers Primers->PCR dNTPs dATP, dGTP, dCTP dNTPs->PCR Dig_dUTP Digoxigenin-dUTP Dig_dUTP->PCR Dig_Probe Digoxigenin-labeled Probe PCR->Dig_Probe Hybridization Hybridization Dig_Probe->Hybridization Target Target Nucleic Acid Target->Hybridization Anti_Dig_AP Anti-Digoxigenin-AP Hybridization->Anti_Dig_AP Substrate NBT/BCIP (Substrate) Anti_Dig_AP->Substrate Signal Purple Precipitate (Signal) Substrate->Signal

Caption: Workflow for Digoxigenin-dUTP probe labeling and detection.

Conclusion

Both this compound and Digoxigenin-dUTP offer robust and sensitive solutions for non-radioactive probe labeling. The choice between them is often dictated by the specific requirements of the experiment. For applications in tissues known to have high endogenous biotin, digoxigenin is the preferred choice to minimize background and enhance signal specificity.[2][3][4] Conversely, the vast array of biotin-based reagents and the strength of the biotin-streptavidin interaction make it a highly reliable and versatile option for a multitude of other applications. For multiplexing experiments, the combination of both labeling systems provides a powerful tool for the simultaneous detection of multiple targets. Ultimately, a thorough understanding of the principles and performance characteristics of each system, as outlined in this guide, will empower researchers to make an informed decision and achieve optimal results in their hybridization-based assays.

References

A Head-to-Head Comparison: Biotin-16-dCTP versus Fluorescent dNTPs for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, genomics, and drug development, the choice of labeling method for nucleic acid probes is a critical decision that impacts experimental success. The two predominant methods, indirect labeling using biotinylated deoxynucleoside triphosphates (dNTPs) like Biotin-16-dCTP and direct labeling with fluorescently-conjugated dNTPs, each offer a distinct set of advantages and disadvantages. This guide provides an objective, data-supported comparison to inform the selection of the optimal labeling strategy for various applications.

The Fundamental Difference: Direct vs. Indirect Detection

The core distinction between these two labeling strategies lies in the method of signal visualization.

This compound is a modified deoxycytidine triphosphate that is enzymatically incorporated into DNA.[1] The biotin (B1667282) molecule itself is not fluorescent. Detection requires a secondary step where a fluorescently-conjugated streptavidin molecule, which has an exceptionally high affinity for biotin, is added. This indirect approach allows for significant signal amplification, as multiple streptavidin-fluorophore conjugates can bind to a single biotinylated probe.[2]

Fluorescent dNTPs are nucleotides directly conjugated to a fluorophore, such as Cy3 or fluorescein.[3] These are also enzymatically incorporated into DNA, and the resulting probe is immediately fluorescent, eliminating the need for subsequent detection steps.[3] This direct detection method offers a simpler and faster workflow.

Performance Comparison: A Quantitative Look

The choice between biotin-based and fluorescent labeling often involves a trade-off between sensitivity, workflow complexity, and cost. The following table summarizes key performance metrics based on available experimental data.

FeatureThis compound (Indirect Detection)Fluorescent dNTPs (Direct Detection)
Detection Principle Indirect: Requires fluorescently-labeled streptavidin for visualization.[1]Direct: The incorporated nucleotide is inherently fluorescent.[3]
Signal Amplification Yes, multiple fluorophore-conjugated streptavidin molecules can bind to a single biotin, enhancing the signal.[2]No inherent signal amplification. The signal is proportional to the number of incorporated fluorescent dNTPs.
Labeling Efficiency Taq DNA polymerase can incorporate this compound with high efficiency. A 50% reduction in PCR amplicon yield is observed at ~92% substitution for its natural counterpart.[4]Incorporation efficiency is highly dependent on the DNA polymerase, the size and charge of the fluorophore, and the linker arm. Bulky fluorophores can reduce incorporation efficiency.
Detection Sensitivity Generally higher, especially for low-abundance targets, due to signal amplification. Detection limits can be in the nanomolar range.May be lower for low-abundance targets.
Signal-to-Noise Ratio Can be very high, with streptavidin-based detection resulting in a strong signal and low background.Can be variable. Background fluorescence from the sample or reagents can be a concern.
Workflow Complexity More complex, involving additional incubation and wash steps for streptavidin binding.Simpler and faster workflow with fewer steps.
Cost Generally lower cost for the labeled nucleotide itself.The cost of fluorescently-labeled dNTPs is typically higher.
Multiplexing Possible with different haptens (e.g., biotin, digoxigenin) and corresponding fluorescent streptavidin/antibody conjugates.Straightforward, using dNTPs labeled with spectrally distinct fluorophores.

Experimental Workflows: Visualizing the Process

The following diagrams illustrate the typical experimental workflows for labeling and detection using this compound and fluorescent dNTPs.

Biotin_Workflow cluster_labeling DNA Labeling cluster_detection Indirect Detection DNA_Template DNA Template Labeled_Probe Biotinylated DNA Probe DNA_Template->Labeled_Probe PCR / Nick Translation dNTP_mix dNTP Mix (dATP, dGTP, dTTP, this compound) dNTP_mix->Labeled_Probe Polymerase DNA Polymerase (e.g., Taq) Polymerase->Labeled_Probe Detected_Signal Detected Signal Labeled_Probe->Detected_Signal Hybridization to Target Streptavidin Fluorescent Streptavidin Streptavidin->Detected_Signal Binding

This compound Indirect Detection Workflow

Fluorescent_Workflow cluster_labeling DNA Labeling cluster_detection Direct Detection DNA_Template DNA Template Labeled_Probe Fluorescent DNA Probe DNA_Template->Labeled_Probe PCR / Nick Translation dNTP_mix dNTP Mix (dATP, dGTP, dTTP, Fluorescent-dCTP) dNTP_mix->Labeled_Probe Polymerase DNA Polymerase (e.g., Taq) Polymerase->Labeled_Probe Detected_Signal Detected Signal Labeled_Probe->Detected_Signal Hybridization to Target

Fluorescent dNTP Direct Detection Workflow

Key Experimental Protocols

Below are representative protocols for incorporating this compound and fluorescent dNTPs into DNA probes via Polymerase Chain Reaction (PCR).

Protocol 1: PCR Labeling with this compound

This protocol is adapted for incorporating this compound into a specific DNA fragment.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA Polymerase and corresponding buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution (e.g., 1 mM)[1]

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction on ice. For a 50 µL reaction, a typical setup would be:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL

    • dCTP (10 mM): 0.5 µL

    • This compound (1 mM): 5 µL (This creates a 1:1 ratio of this compound to dCTP, a recommended starting point is a 50% substitution[1])

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Gently mix the components and centrifuge briefly.

  • Perform PCR using an appropriate thermal cycling program for your template and primers.

  • Analyze the PCR product by agarose (B213101) gel electrophoresis. The biotinylated product will have a slightly higher molecular weight than the unlabeled product.

  • Purify the labeled probe using a PCR purification kit to remove unincorporated nucleotides.

  • For detection, the purified biotinylated probe is hybridized to the target nucleic acid, followed by incubation with a fluorescently-labeled streptavidin conjugate and subsequent washing steps.

Protocol 2: PCR Labeling with Fluorescent dNTPs

This protocol describes the incorporation of a fluorescently-labeled dCTP (e.g., Cy3-dCTP) into a DNA probe.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA Polymerase and corresponding buffer

  • dNTP mix (dATP, dGTP, dTTP, dCTP)

  • Fluorescently-labeled dCTP solution (e.g., Cy3-dCTP, 1 mM)

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction on ice in a light-protected tube. For a 50 µL reaction:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each): 1 µL

    • Fluorescent-dCTP (1 mM): 1-2 µL (The optimal ratio of labeled to unlabeled dNTP needs to be determined empirically)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Gently mix the components and centrifuge briefly.

  • Perform PCR using an appropriate thermal cycling program.

  • Analyze the labeled product on an agarose gel and visualize using a fluorescence imager with the appropriate excitation and emission settings for the chosen fluorophore.

  • Purify the fluorescent probe using a PCR purification kit.

  • The purified probe is now ready for direct use in applications like Fluorescence In Situ Hybridization (FISH).[5]

Conclusion: Making the Right Choice

The decision between this compound and fluorescent dNTPs hinges on the specific requirements of the experiment.

Choose this compound when:

  • High sensitivity is paramount: The signal amplification inherent in the biotin-streptavidin interaction is ideal for detecting low-abundance targets.

  • Cost is a primary concern: Biotinylated nucleotides are often more economical than their fluorescent counterparts.

  • A more complex workflow is acceptable: The additional steps for detection are manageable in your experimental design.

Choose fluorescent dNTPs when:

  • A streamlined and rapid workflow is essential: Direct detection saves significant time and effort.

  • Multiplexing with several colors is required: Using dNTPs with distinct fluorophores is a straightforward approach for simultaneous detection of multiple targets.

  • Signal amplification is not necessary: For moderately to highly abundant targets, the signal from direct labeling is often sufficient.

By carefully considering these factors and the supporting data, researchers can confidently select the labeling strategy that best aligns with their experimental goals, ensuring robust and reliable results.

References

Biotin-16-dCTP vs. Radioactive Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the precise detection of specific nucleic acid sequences is paramount for applications ranging from gene expression analysis to clinical diagnostics. For decades, radioactive labeling, typically employing isotopes like ³²P, has been the gold standard due to its high sensitivity. However, the emergence of non-radioactive alternatives, such as Biotin-16-dCTP, has revolutionized nucleic acid labeling by offering a safer, more stable, and equally potent solution. This guide provides an objective comparison of this compound and radioactive labeling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their needs.

Key Advantages of this compound

This compound, a modified deoxynucleoside triphosphate, can be enzymatically incorporated into DNA or cDNA probes.[1][2][3] The biotin (B1667282) moiety serves as a high-affinity tag for streptavidin, which can be conjugated to reporter molecules like enzymes or fluorophores for detection.[1][2][4] This system presents several distinct advantages over traditional radioactive methods.

Enhanced Safety and Handling: The most significant advantage of biotin-based labeling is the elimination of radioactive isotopes.[5][6][7] This negates the health risks associated with radiation exposure and removes the need for specialized equipment, protective gear, and stringent disposal protocols for radioactive waste.[5][7] Consequently, biotin labeling creates a safer laboratory environment and reduces regulatory burdens and costs.[5][6]

Superior Stability and Shelf Life: Unlike radioactive probes, which have a limited half-life due to isotopic decay, biotinylated probes are exceptionally stable.[5][7][8] This extended shelf life allows for greater experimental flexibility, as probes can be prepared in advance and stored for long-term use without loss of efficacy.[9]

Simplified and Rapid Detection: The detection of biotinylated probes is typically faster and less cumbersome than autoradiography required for radioactive probes.[7][8] Colorimetric or chemiluminescent detection methods using enzyme-conjugated streptavidin can yield results within hours, whereas autoradiography can require exposure times ranging from hours to weeks.[10][11]

Comparable or Enhanced Sensitivity: While radioactive probes have historically been lauded for their high sensitivity, advancements in non-radioactive detection systems have enabled biotinylated probes to achieve comparable, and in some cases superior, sensitivity.[10][12] Signal amplification techniques, such as the use of tyramide signal amplification (TSA), can significantly boost the detection signal of biotinylated probes.[13][14]

Performance Comparison: this compound vs. Radioactive Labeling

The following table summarizes key performance metrics based on available experimental data, providing a quantitative comparison between the two labeling methods.

FeatureThis compoundRadioactive Labeling (e.g., ³²P)References
Detection Limit 5 pg - 25 pg (enzyme-linked)~1 pg[10]
<5 pg (with amplification)[15]
Detection Time 1 - 3 hours (enzyme-linked)4 hours - 96 hours (autoradiography)[10][11]
Probe Stability High (long shelf-life)Low (short half-life)[5][7][8]
Safety Non-hazardousHazardous (radiation exposure)[5][7][16]
Waste Disposal Standard chemical wasteSpecialized radioactive waste disposal[5]
Handling Standard laboratory proceduresRequires special precautions and licensing[5]

Experimental Protocols: In Situ Hybridization (ISH)

To illustrate the practical differences in workflow, a generalized protocol for in situ hybridization (ISH) is provided below, comparing the use of a this compound labeled probe with a ³²P-labeled probe.

StepThis compound Labeled Probe Protocol³²P Labeled Probe Protocol
1. Probe Labeling Incorporate this compound into the DNA probe via enzymatic methods like PCR, nick translation, or random priming.Incorporate a radiolabeled nucleotide (e.g., [α-³²P]dCTP) into the DNA probe using similar enzymatic methods.
2. Pre-hybridization Prepare tissue sections by deparaffinization, rehydration, and proteinase K digestion. Pre-hybridize sections to block non-specific binding.Same as biotin protocol.
3. Hybridization Apply the biotinylated probe to the tissue section and incubate at the appropriate temperature to allow hybridization with the target nucleic acid sequence.Apply the radioactive probe to the tissue section and incubate under similar hybridization conditions.
4. Post-hybridization Washes Perform a series of washes with decreasing salt concentrations to remove the unbound probe.Perform stringent washes to remove the non-specifically bound radioactive probe. Monitor radioactivity of washes.
5. Detection Incubate the section with streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).Mount slides in a light-tight cassette with X-ray film.
6. Visualization Add a chromogenic or chemiluminescent substrate for the enzyme. Visualize the signal using a standard light or fluorescence microscope.Expose the film for a period ranging from hours to days. Develop the film to visualize the signal as dark grains.[17]
7. Counterstaining & Mounting Counterstain with a suitable nuclear stain (e.g., DAPI or Nuclear Fast Red) and mount with an aqueous mounting medium.Stain the tissue sections after film development.[17]

Visualizing the Workflows

The following diagrams illustrate the key steps in the detection process for both biotinylated and radioactive probes.

Biotin_Detection_Workflow cluster_labeling Probe Labeling cluster_detection Detection Cascade DNA_Probe DNA Probe Enzymatic_Incorporation Enzymatic Incorporation DNA_Probe->Enzymatic_Incorporation Biotin_16_dCTP This compound Biotin_16_dCTP->Enzymatic_Incorporation Biotinylated_Probe Biotinylated Probe Enzymatic_Incorporation->Biotinylated_Probe Hybridization Hybridization Biotinylated_Probe->Hybridization Target_NA Target Nucleic Acid (in situ/on blot) Target_NA->Hybridization Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Hybridization->Streptavidin_Enzyme Biotin-Streptavidin Interaction Binding Binding Streptavidin_Enzyme->Binding Enzymatic_Reaction Enzymatic Reaction Binding->Enzymatic_Reaction Substrate Substrate (Chromogenic/ Chemiluminescent) Substrate->Enzymatic_Reaction Signal Detectable Signal (Color/Light) Enzymatic_Reaction->Signal

Caption: Workflow for nucleic acid detection using a this compound labeled probe.

Radioactive_Detection_Workflow cluster_labeling Probe Labeling cluster_detection Detection DNA_Probe DNA Probe Enzymatic_Incorporation Enzymatic Incorporation DNA_Probe->Enzymatic_Incorporation Radioactive_dNTP Radioactive dNTP (e.g., ³²P-dCTP) Radioactive_dNTP->Enzymatic_Incorporation Radioactive_Probe Radioactively Labeled Probe Enzymatic_Incorporation->Radioactive_Probe Hybridization Hybridization Radioactive_Probe->Hybridization Target_NA Target Nucleic Acid (in situ/on blot) Target_NA->Hybridization Radioactive_Decay Radioactive Decay Hybridization->Radioactive_Decay Autoradiography Autoradiography Radioactive_Decay->Autoradiography XRay_Film X-Ray Film XRay_Film->Autoradiography Signal Signal (Dark Grains) Autoradiography->Signal

Caption: Principle of radioactive labeling and detection via autoradiography.

References

Biotin-16-dCTP vs. Biotin-16-dUTP: A Head-to-Head Comparison of PCR Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging biotin-labeled nucleic acids, the choice of biotinylated deoxynucleotide triphosphate (dNTP) can significantly impact the yield and efficiency of PCR-based labeling. This guide provides an objective comparison of the incorporation efficiency of Biotin-16-dCTP and Biotin-16-dUTP in PCR, supported by experimental data, to inform your selection process.

The enzymatic incorporation of modified nucleotides is a fundamental technique for producing labeled DNA probes for a multitude of applications, including ELISA, FISH, and affinity purification. Among the various modifications, biotinylation remains a popular choice due to the high-affinity interaction between biotin (B1667282) and streptavidin. While biotinylated dUTP analogs are commonly used, evidence suggests that the choice of the base to which biotin is attached can have a substantial effect on PCR performance.

A key study directly comparing the substrate properties of biotinylated dNTPs found that Taq DNA polymerase incorporates Biotin-16-aminoallyl-dCTP (this compound) with greater efficiency than Biotin-16-aminoallyl-dUTP (Biotin-16-dUTP).[1] This difference in efficiency becomes more pronounced at higher percentages of substitution for the natural nucleotide.

Quantitative Comparison of Incorporation Efficiency

Experimental data reveals that while both biotinylated nucleotides can be incorporated into a growing DNA strand during PCR, this compound allows for a significantly higher degree of substitution before a substantial loss in amplicon yield is observed.

ParameterThis compoundBiotin-16-dUTP
Maximum Tolerated Substitution Up to 97%Up to 89%
Substitution for ~50% Amplicon Yield Reduction ~92%~75%
Amplicon Yield at 75% Substitution StrongStrong, but decreases quickly above this percentage

Data is synthesized from studies on Biotin-16-aminoallyl-dCTP and Biotin-16-aminoallyl-dUTP.[1]

These findings indicate that for applications requiring a high density of biotin labels, this compound is the superior choice, as it can be incorporated at a higher ratio relative to its natural counterpart (dCTP) without significantly compromising the PCR yield.[1] Conversely, while Biotin-16-dUTP is a viable option, its incorporation efficiency drops off more rapidly as the substitution percentage increases.[1] It is important to note that complete (100%) substitution of either biotinylated dNTP for its natural counterpart resulted in the complete inhibition of the PCR.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the incorporation efficiency of this compound and Biotin-16-dUTP in a PCR setting.

PCR_Incorporation_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis MasterMix Prepare PCR Master Mix (Polymerase, Buffer, dNTPs, Primers) Biotin_dCTP_Mix Create dCTP Mixes (Varying this compound % vs dCTP) MasterMix->Biotin_dCTP_Mix Biotin_dUTP_Mix Create dUTP Mixes (Varying Biotin-16-dUTP % vs dTTP) MasterMix->Biotin_dUTP_Mix PCR_dCTP Run PCR with Biotin-dCTP Mixes Biotin_dCTP_Mix->PCR_dCTP PCR_dUTP Run PCR with Biotin-dUTP Mixes Biotin_dUTP_Mix->PCR_dUTP Gel Agarose (B213101) Gel Electrophoresis PCR_dCTP->Gel PCR_dUTP->Gel Quantify Quantify Amplicon Yield Gel->Quantify Compare Compare Incorporation Efficiency Quantify->Compare

Experimental workflow for comparing biotinylated dNTP incorporation.

Experimental Protocol

The following is a generalized protocol based on methodologies used to compare the incorporation of biotinylated nucleotides in PCR.[1]

1. Preparation of dNTP Mixes:

  • Prepare separate sets of dNTP mixes for this compound and Biotin-16-dUTP.

  • For the this compound set, create a titration series where the percentage of this compound relative to dCTP varies (e.g., 0%, 25%, 50%, 75%, 90%, 95%, 100%). The total concentration of dCTP plus this compound should remain constant across all reactions. The concentrations of dATP, dGTP, and dTTP should also remain constant.

  • For the Biotin-16-dUTP set, create a similar titration series, varying the percentage of Biotin-16-dUTP relative to dTTP. The total concentration of dTTP plus Biotin-16-dUTP and the concentrations of dATP, dGTP, and dCTP should be held constant.

2. PCR Amplification:

  • Set up PCR reactions using a standard Taq DNA polymerase and a suitable DNA template and primer set.

  • For each titration point, use the corresponding prepared dNTP mix.

  • Perform PCR with standard cycling conditions, for example: an initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at an appropriate temperature for the primers, and extension at 72°C, with a final extension at 72°C.

3. Analysis of PCR Products:

  • Run the PCR products on an agarose gel to visualize the amplicons. An increase in the percentage of incorporated biotinylated nucleotide may result in a decrease in the electrophoretic mobility of the DNA fragment.[1]

  • Quantify the band intensities using densitometry software to determine the relative amplicon yield for each substitution percentage.

  • Plot the relative amplicon yield against the percentage of biotinylated nucleotide substitution for both this compound and Biotin-16-dUTP to compare their incorporation efficiencies.

Conclusion

The available data strongly suggests that this compound is incorporated more efficiently by Taq DNA polymerase than Biotin-16-dUTP, particularly at high levels of substitution.[1] For applications demanding high-density labeling of PCR products without a significant compromise in yield, this compound presents a clear advantage. However, for applications where a lower degree of labeling is sufficient, Biotin-16-dUTP remains a functional alternative. Researchers should consider the specific requirements of their downstream applications when selecting a biotinylated nucleotide for PCR-based labeling.

References

A Researcher's Guide to Biotinylated dNTPs: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right biotinylated deoxyribonucleotide triphosphate (dNTP) is critical for the success of non-radioactive nucleic acid labeling and detection assays. This guide provides an objective comparison of the performance of different biotinylated dNTPs, supported by experimental data, to aid in making informed decisions for applications ranging from PCR to in situ hybridization.

Biotin (B1667282) labeling is a cornerstone of molecular biology, offering a safe and versatile alternative to radioactive methods for tagging DNA and RNA probes.[1][2] The principle lies in the enzymatic incorporation of a dNTP analog carrying a biotin molecule. This biotin tag can then be detected with high specificity and affinity by streptavidin or avidin (B1170675) conjugated to a reporter molecule, such as an enzyme or a fluorophore.[3][]

The performance of biotinylated dNTPs can vary significantly based on several factors, including the specific nucleotide base (A, T, C, or G) that is modified, the length of the linker arm connecting biotin to the nucleotide, and the polymerase used for incorporation. This guide delves into these aspects to provide a clear comparison of commonly used biotinylated dNTPs.

Key Performance Metrics: A Comparative Overview

The efficiency of enzymatic incorporation and the subsequent detection are the primary metrics for assessing the performance of biotinylated dNTPs. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Biotinylated dNTPPolymeraseApplicationKey Finding
Biotin-16-AA-dCTPTaq DNA PolymerasePCR50% reduction in amplicon yield at ~92% substitution.[5]
Biotin-16-AA-dUTPTaq DNA PolymerasePCR50% reduction in amplicon yield at ~75% substitution.[5]
Biotin-dCTP (20%)Recombinase Polymerase Amplification (RPA)Solid-Phase Primer ExtensionOptimal for signal generation in a 15-minute amplification.[6][7]
Biotin-dUTP (20%)Recombinase Polymerase Amplification (RPA)Solid-Phase Primer ExtensionSimilar performance to 20% biotin-dCTP.[6][7]
Biotin-11-dUTPVariousGeneral LabelingThe 11-carbon linker is considered optimal for most applications, balancing incorporation efficiency and detection.[8]
Biotin-dATPNick TranslationDNA Probe LabelingProbes could detect as little as 10 pg of target HIV DNA.[9]
Biotinylated ddNTPsMass SpectrometryDNA SequencingEliminates falsely terminated fragments, leading to accurate sequencing data.[10][11]

The Influence of Linker Arm Length

The linker arm that separates the biotin molecule from the nucleotide base plays a crucial role in both the enzymatic incorporation and the subsequent detection steps. A general trend observed is that:

  • Shorter linker arms (e.g., biotin-4-dUTP) tend to be better substrates for DNA polymerases, resulting in higher incorporation efficiency.[5][12]

  • Longer linker arms (e.g., biotin-11-dUTP, biotin-14-dUTP, biotin-16-dUTP) are more commonly used because they facilitate better access for streptavidin binding, leading to improved detection sensitivity.[5][12][13]

For instance, while Biotin-11-UTP was found to provide the highest yields of antisense RNA (aRNA) during in vitro transcription, longer linker arms slightly impeded the purification of the aRNA.[14] The choice of linker length therefore often represents a trade-off between incorporation efficiency and detection efficacy, with linkers like the 11-atom chain in Biotin-11-dUTP being a popular compromise.[8][15]

Experimental Workflows and Protocols

The successful application of biotinylated dNTPs hinges on optimized experimental protocols. Below are detailed methodologies for two common labeling techniques: PCR-based labeling and nick translation.

PCR-Based Biotinylation Workflow

This method allows for the simultaneous amplification and labeling of a specific DNA sequence.

PCR_Labeling_Workflow cluster_prep Reaction Setup cluster_amplification Amplification cluster_analysis Analysis & Purification Template DNA Template Thermocycling PCR Amplification Template->Thermocycling Primers Forward & Reverse Primers Primers->Thermocycling dNTPs dNTP Mix (A,C,G,T) dNTPs->Thermocycling Biotin_dNTP Biotinylated dNTP Biotin_dNTP->Thermocycling Polymerase Taq DNA Polymerase Polymerase->Thermocycling Gel Agarose (B213101) Gel Electrophoresis Thermocycling->Gel Verification Purification Purify PCR Product Thermocycling->Purification Cleanup

PCR-based biotinylation workflow.

Protocol for PCR-Based Biotinylation:

  • Reaction Setup: In a sterile microcentrifuge tube, assemble the following components on ice. The ratio of biotinylated dNTP to its corresponding natural dNTP often requires optimization, but a common starting point is a 1:3 to 1:5 ratio of labeled to unlabeled dUTP.[16] For some applications, a 50% substitution can be effective.[15] A typical 50 µL reaction mixture is as follows:

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP): 1 µL

    • Biotin-16-dUTP (1 mM): 3.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL[17]

  • Thermocycling: Perform PCR using optimized cycling conditions for your specific template and primers.

  • Verification and Purification: Analyze a small aliquot of the PCR product on an agarose gel to confirm successful amplification. Purify the remaining biotinylated PCR product using a suitable DNA purification kit to remove unincorporated dNTPs and primers.[17]

Nick Translation Labeling Workflow

Nick translation is a method to label double-stranded DNA probes. It utilizes DNase I to create nicks in the DNA backbone, followed by DNA Polymerase I which removes existing nucleotides and incorporates new, labeled ones.

Nick_Translation_Workflow cluster_setup Reaction Setup cluster_reaction Labeling Reaction cluster_termination Termination & Purification dsDNA dsDNA Template Incubation Incubate at 15°C dsDNA->Incubation Enzyme_Mix DNA Pol I / DNase I Enzyme_Mix->Incubation Biotin_dNTP_Mix Biotin-dNTP Mix Biotin_dNTP_Mix->Incubation Stop Add Stop Solution (EDTA) Incubation->Stop Heat_Inactivate Heat Inactivate at 65°C Stop->Heat_Inactivate Purify Purify Labeled DNA Heat_Inactivate->Purify

Nick translation labeling workflow.

Protocol for Nick Translation:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • DNA template (e.g., plasmid, PCR product): 1 µg

    • 10X Nick Translation Buffer: 5 µL

    • Biotin-dNTP Mix (containing Biotin-16-dUTP): 5 µL

    • DNA Polymerase I/DNase I enzyme mix: 5 µL

    • Nuclease-free water: to 50 µL[17]

  • Incubation: Mix gently and incubate the reaction at 15°C for 1 to 2 hours.[17] The incubation time can be adjusted to optimize the size of the labeled probe.[17]

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heat the sample at 65°C for 10 minutes to inactivate the enzymes.[17]

  • Purification: If necessary, purify the labeled DNA from unincorporated biotinylated dNTPs using methods like ethanol (B145695) precipitation or spin columns.[18]

Downstream Detection of Biotinylated Probes

The final step in any biotin-labeling experiment is the detection of the biotinylated probe. This is typically achieved through the high-affinity interaction between biotin and streptavidin (or avidin).

Biotin-Streptavidin Detection Pathway

Biotin_Detection_Pathway Biotin_Probe Biotinylated Probe Hybridized to Target Streptavidin_Conjugate Streptavidin-Enzyme or Fluorophore Conjugate Biotin_Probe->Streptavidin_Conjugate Binding Substrate Substrate (Chromogenic or Chemiluminescent) Streptavidin_Conjugate->Substrate Enzymatic Reaction Signal Detectable Signal (Color or Light) Substrate->Signal

General pathway for biotinylated probe detection.

Protocol for Chemiluminescent Detection:

  • Hybridization and Washing: After hybridization of the biotinylated probe to the target nucleic acid on a membrane, perform a series of post-hybridization washes to remove the non-specifically bound probe.

  • Blocking: Incubate the membrane in a blocking solution to prevent non-specific binding of the detection reagents.

  • Streptavidin Conjugate Incubation: Incubate the membrane with a streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate.

  • Washing: Wash the membrane to remove the unbound streptavidin conjugate.

  • Signal Generation: Add a chemiluminescent substrate and detect the light signal using X-ray film or a digital imaging system.

Conclusion

The choice of biotinylated dNTP can significantly impact the outcome of non-radioactive labeling experiments. For PCR-based applications where high levels of incorporation are desired, Biotin-16-AA-dCTP has shown a higher tolerance for substitution than its dUTP counterpart.[5] However, for general-purpose labeling, Biotin-11-dUTP provides a good balance between enzymatic incorporation and subsequent detection.[8] Researchers should consider the specific requirements of their application, including the polymerase being used and the desired sensitivity, when selecting a biotinylated dNTP. Optimization of the ratio of labeled to unlabeled dNTP is often necessary to achieve the best results. By understanding the performance characteristics of different biotinylated dNTPs and employing optimized protocols, researchers can achieve sensitive and reliable non-radioactive detection in a wide array of molecular biology applications.

References

Safety Operating Guide

Proper Disposal of Biotin-16-dCTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of experimental workflow. This guide provides essential information and step-by-step procedures for the proper disposal of Biotin-16-dCTP, a non-hazardous biotinylated nucleotide widely used in molecular biology applications.

This compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1][2] Therefore, its disposal does not typically require specialized hazardous waste procedures. However, adherence to institutional and local regulations for non-hazardous laboratory waste is mandatory.

Immediate Safety and Handling

While this compound is considered non-hazardous, standard laboratory safety practices should always be observed during handling and disposal. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Disposal Procedures for this compound

The primary methods for disposing of non-hazardous chemical waste from laboratories are either through the regular trash or down the sanitary sewer.[3][4] The appropriate method for this compound depends on its physical state (solid or liquid) and the specific guidelines of your institution.

Step-by-Step Disposal Guide:

1. Consult Institutional and Local Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific protocols regarding non-hazardous waste disposal.[3][4] Local regulations may also have specific requirements.

2. For Liquid Solutions of this compound (e.g., unused reagents, reaction mixes):

  • Small Quantities: For small quantities, it may be permissible to dispose of the solution down the sanitary sewer with copious amounts of water.[5] This helps to dilute the substance to negligible concentrations.

  • Large Quantities: For larger volumes, consult your EHS department. They may recommend collection for bulk non-hazardous waste disposal.

  • Decontamination (Best Practice): Although not strictly required due to its non-hazardous nature, treating solutions containing nucleic acids with a 10% bleach solution for at least 30 minutes is a good laboratory practice to denature the nucleic acids before disposal.[6]

3. For Solid or Lyophilized this compound:

  • Disposal in Regular Trash: Solid, non-hazardous waste can often be disposed of in the regular laboratory trash.[4]

  • Packaging: Ensure the material is in a sealed container (e.g., the original vial) to prevent any potential for aerosolization or spillage.

4. Disposal of Contaminated Labware (e.g., pipette tips, tubes):

  • Non-Sharps: Plasticware such as pipette tips and microfuge tubes contaminated with this compound can typically be disposed of in the regular laboratory trash or designated biowaste containers, according to institutional policy.

  • Sharps: Any sharps (e.g., needles) used in conjunction with this compound should be disposed of in a designated sharps container.[7]

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound as it is considered non-hazardous. General guidelines for non-hazardous liquid waste often do not specify concentration limits for disposal down the sanitary sewer, but emphasize dilution with large volumes of water. For best practices in decontaminating nucleic acid solutions, the following can be considered:

Decontamination MethodReagent ConcentrationContact Time
Bleach Treatment10% final concentration≥ 30 minutes

Experimental Protocols

As this compound is non-hazardous, there are no specific experimental protocols for its disposal beyond the general procedures outlined above. The key "experimental" step, if chosen as a best practice, is the decontamination of any solutions containing the nucleotide.

Protocol for Decontamination of this compound Solutions:

  • Working in a well-ventilated area and wearing appropriate PPE, add household bleach to the this compound solution to a final concentration of 10%.

  • Mix gently and allow the solution to stand for at least 30 minutes.

  • Following the incubation period, the decontaminated solution can be disposed of down the sanitary sewer with a large volume of running water, in accordance with institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound Waste Consult_Guidelines Consult Institutional and Local EHS Guidelines Start->Consult_Guidelines Is_Liquid Is the waste in liquid form? Consult_Guidelines->Is_Liquid Is_Small_Quantity Is it a small quantity? Is_Liquid->Is_Small_Quantity Yes Solid_Waste Solid Waste (Lyophilized powder, contaminated non-sharps) Is_Liquid->Solid_Waste No Sewer_Disposal Dispose down sanitary sewer with copious water Is_Small_Quantity->Sewer_Disposal Yes Collect_Waste Collect for institutional non-hazardous waste disposal Is_Small_Quantity->Collect_Waste No End End Sewer_Disposal->End Collect_Waste->End Trash_Disposal Dispose in regular laboratory trash Solid_Waste->Trash_Disposal Trash_Disposal->End

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Biotin-16-dCTP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-16-dCTP. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure.[6][7] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile GlovesMinimum requirement for laboratory use.[8] Should be changed immediately if contaminated. Double gloving may be necessary for certain procedures.[6]
Eye Protection Safety Glasses with Side ShieldsMinimum requirement for working in a laboratory setting.[8]
Chemical Splash GogglesRequired when there is a potential for splashes.[7] Must be worn over prescription glasses.[7]
Body Protection Laboratory CoatRecommended to prevent contamination of personal clothing.[6] Should be buttoned and have long sleeves.
Respiratory Protection N95 RespiratorNot generally required for handling solutions of this nature under normal laboratory conditions with adequate ventilation. Use should be based on a risk assessment, especially if aerosols could be generated.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Before handling, ensure that you are familiar with the properties of this compound and have the necessary PPE.

  • Work in a well-ventilated area, preferably in a designated clean workspace for PCR or other sensitive applications.

  • Ensure that a waste container for biohazardous or chemical waste is accessible.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • When pipetting, use filtered pipette tips to prevent cross-contamination and aerosol formation.

  • Avoid direct contact with the skin and eyes.[9]

  • After handling, wash hands thoroughly with soap and water.[9]

3. In Case of a Spill:

  • Alert others in the immediate area.

  • Wear appropriate PPE, including gloves and eye protection.

  • Absorb the spill with an inert material (e.g., absorbent pads, vermiculite).

  • Clean the spill area with a suitable disinfectant or detergent.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

All materials contaminated with this compound, including used vials, pipette tips, and gloves, should be disposed of in accordance with local, state, and federal regulations for chemical and biohazardous waste.

  • Contaminated Solids: Place in a designated, labeled waste container. This includes used microfuge tubes, pipette tips, and gloves.

  • Liquid Waste: Small quantities of liquid waste can be absorbed onto an absorbent material and disposed of as solid waste. Larger quantities should be collected in a labeled, sealed container for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep_start Start: Review Protocol ppe Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) prep_start->ppe workspace Prepare Clean Workspace ppe->workspace retrieve Retrieve this compound from -20°C Storage workspace->retrieve thaw Thaw on Ice retrieve->thaw pipette Pipette Required Volume Using Filtered Tips thaw->pipette experiment Perform Experimental Procedure pipette->experiment dispose_tips Dispose of Contaminated Pipette Tips and Tubes experiment->dispose_tips dispose_ppe Doff and Dispose of Gloves dispose_tips->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.